molecular formula C8H8BrNO3 B1444580 Methyl 3-amino-5-bromo-4-hydroxybenzoate CAS No. 260249-10-3

Methyl 3-amino-5-bromo-4-hydroxybenzoate

Cat. No.: B1444580
CAS No.: 260249-10-3
M. Wt: 246.06 g/mol
InChI Key: GNQMYGQWBUNZBZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-bromo-4-hydroxybenzoate is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-amino-5-bromo-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQMYGQWBUNZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735157
Record name Methyl 3-amino-5-bromo-4-hydroxybenzoate
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Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260249-10-3
Record name Methyl 3-amino-5-bromo-4-hydroxybenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-5-bromo-4-hydroxybenzoate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-amino-5-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for Methyl 3-amino-5-bromo-4-hydroxybenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The synthesis is presented as a multi-step process commencing from the readily available starting material, methyl 4-hydroxybenzoate. This document delves into the strategic considerations behind each synthetic step, detailed experimental protocols, and the underlying chemical principles.

Strategic Approach to the Synthesis

The synthesis of this compound is strategically designed as a three-step sequence involving key aromatic substitution reactions. The core logic is to introduce the desired substituents—bromo, nitro (a precursor to the amino group), and finally the amino group itself—in a controlled manner onto the methyl 4-hydroxybenzoate scaffold. The order of these transformations is critical to ensure the correct regiochemistry of the final product, governed by the directing effects of the substituents present on the aromatic ring at each stage.

The proposed synthetic pathway can be visualized as follows:

Synthesis_Pathway Methyl_4-hydroxybenzoate Methyl 4-hydroxybenzoate Step1 Step 1: Bromination Methyl_4-hydroxybenzoate->Step1 Intermediate1 Methyl 3-bromo-4-hydroxybenzoate Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 Methyl 3-bromo-5-nitro-4-hydroxybenzoate Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Final_Product This compound Step3->Final_Product

Caption: Proposed three-step synthesis of this compound.

Step 1: Electrophilic Bromination of Methyl 4-hydroxybenzoate

The initial step involves the regioselective bromination of methyl 4-hydroxybenzoate to introduce a bromine atom onto the aromatic ring, yielding methyl 3-bromo-4-hydroxybenzoate.

Mechanistic Rationale

The hydroxyl group (-OH) is a strongly activating ortho-, para-director, while the methyl ester (-COOCH₃) is a deactivating meta-director. The powerful activating effect of the hydroxyl group directs the incoming electrophile (Br⁺) to the positions ortho to it. Since the para position is already occupied by the ester group, bromination occurs at one of the ortho positions (C3 or C5). Due to the steric hindrance from the adjacent ester group, mono-bromination is favored at the C3 position. To prevent di-bromination, which can occur due to the high activation of the ring, controlling the reaction conditions is crucial.[1]

Experimental Protocol

A detailed protocol for this bromination is adapted from a patented method.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Volume (mL)
Methyl 4-hydroxybenzoate152.1521.420.148-
Dichloromethane---300
Glacial Acetic Acid60.05--90
Liquid Bromine159.81-0.1558.0
Sodium Thiosulfate Solution---As needed

Procedure:

  • In a round-bottom flask, dissolve methyl 4-hydroxybenzoate in dichloromethane.

  • Add glacial acetic acid to the solution and stir until all solids are dissolved.

  • Cool the reaction mixture to below 5°C using an ice bath.

  • Slowly add liquid bromine dropwise to the cooled mixture, ensuring the temperature is maintained between 0-5°C.

  • After the addition is complete, allow the reaction to proceed at room temperature for 32 hours. Hydrogen bromide gas evolved during the reaction should be neutralized with a suitable trap.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Perform a liquid-liquid extraction with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., toluene) to yield pure methyl 3-bromo-4-hydroxybenzoate.

Step 2: Nitration of Methyl 3-bromo-4-hydroxybenzoate

The second step is the nitration of the brominated intermediate to introduce a nitro group, which will later be reduced to the target amino group. This step yields methyl 3-bromo-5-nitro-4-hydroxybenzoate.

Mechanistic Considerations

In this electrophilic aromatic substitution, the directing effects of the three substituents on the ring must be considered. The hydroxyl group is a strong ortho-, para-director and activating. The bromo substituent is an ortho-, para-director but deactivating. The methyl ester group is a meta-director and deactivating. The position of nitration will be determined by the interplay of these effects. The most activated position that is sterically accessible will be favored. The C5 position is ortho to the activating hydroxyl group and meta to the deactivating ester group, making it the most probable site for nitration.

Caption: Analysis of directing effects for the nitration of Methyl 3-bromo-4-hydroxybenzoate.

Experimental Protocol

A general procedure for the nitration of substituted benzoates is provided below, which should be optimized for this specific substrate.[2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Volume (mL)
Methyl 3-bromo-4-hydroxybenzoate231.04TBDTBD-
Concentrated Sulfuric Acid98.08--TBD
Concentrated Nitric Acid63.01--TBD

Procedure:

  • In a flask, dissolve methyl 3-bromo-4-hydroxybenzoate in concentrated sulfuric acid at 0°C.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low.

  • Add the nitrating mixture dropwise to the solution of the benzoate, maintaining the reaction temperature at 0-5°C.

  • After the addition, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid product, wash with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure methyl 3-bromo-5-nitro-4-hydroxybenzoate.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group in methyl 3-bromo-5-nitro-4-hydroxybenzoate to an amino group, yielding the target molecule, this compound.

Rationale for Reduction Method

Several methods are available for the reduction of aromatic nitro groups. A common and effective method involves the use of a metal in acidic or neutral conditions. For instance, activated iron powder in the presence of an electrolyte like ammonium chloride in a protic solvent such as methanol is a reliable system for this transformation.[4] This method is often preferred for its relatively mild conditions and good yields.

Experimental Protocol

The following protocol is based on a similar reduction of a substituted nitrobenzoate.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Volume (mL)
Methyl 3-bromo-5-nitro-4-hydroxybenzoate276.04TBDTBD-
Methanol---TBD
Activated Iron Powder55.85TBDTBD-
Saturated Ammonium Chloride Solution---TBD
Diatomaceous Earth---As needed

Procedure:

  • Suspend methyl 3-bromo-5-nitro-4-hydroxybenzoate in methanol in a round-bottom flask.

  • Add activated iron powder to the suspension.

  • Heat the mixture to a gentle reflux.

  • Slowly add a saturated aqueous solution of ammonium chloride dropwise to the refluxing mixture.

  • Maintain the reflux for a few hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add diatomaceous earth to the mixture and filter through a pad of celite to remove the iron residues.

  • Wash the filter cake with hot methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Conclusion

The described three-step synthesis provides a robust and logical pathway to this compound from a commercially available starting material. The success of this synthesis relies on the careful control of reaction conditions, particularly temperature, and the understanding of electrophilic aromatic substitution principles to achieve the desired regioselectivity. The provided protocols offer a solid foundation for researchers to produce this valuable compound for further investigation in various scientific fields.

References

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents.
  • JADHAV, G. V., & ASLAM, M. BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Brornination of Aryl Esters of Para-Cresotic Acid.
  • Synthesis of 3-bromo-4-hydroxybenzoic acid - PrepChem.com. Available at: [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • Nitration of methyl benzoate | Resource | RSC Education. Available at: [Link]

  • Nitration of MethylBenzoate and Nitration of Bromobenzene - YouTube. Available at: [Link]

  • Aromatic 3a. Nitration of methylbenzoate - YouTube. Available at: [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Sciencemadness.org. Available at: [Link]

  • Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem. Available at: [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. Available at: [Link]

  • JP2688657B2 - Method for bromination of methyl group bonded to aromatic nucleus - Google Patents.
  • Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap. Available at: [Link]

  • Mechanism of Methyl Benzoate Nitration | PDF | Hydrogen Compounds | Organic Reactions. Available at: [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. Available at: [Link]

  • Supporting Information - CDC Stacks. Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 3-amino-5-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Building Block of Untapped Potential

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount to the discovery of novel compounds with tailored properties. Methyl 3-amino-5-bromo-4-hydroxybenzoate, a polysubstituted benzene derivative, represents a versatile yet underexplored building block. Its unique arrangement of an electron-donating amine, a hydrogen-bond-donating hydroxyl group, a sterically influential bromine atom, and a reactive methyl ester moiety presents a rich chemical playground for synthetic elaboration. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic pathway, its predicted reactivity, and essential safety protocols, designed to empower researchers to unlock its synthetic potential.

Core Chemical Identity and Physicochemical Properties

This compound is a solid organic compound whose identity is confirmed by its CAS number and structural data. While comprehensive experimental data is not widely published, key properties have been reported by chemical suppliers.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 260249-10-3[1]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
Melting Point 134 - 136 °C[2]
Physical Form Solid[2]
SMILES COC(=O)C1=CC(Br)=C(O)C(N)=C1
InChI Key GNQMYGQWBUNZBZ-UHFFFAOYSA-N[2]

Synthesis Pathway: A Strategic Approach

G cluster_0 Proposed Synthesis of this compound A Methyl 4-hydroxybenzoate B Methyl 3-nitro-4-hydroxybenzoate A->B Step 1: Nitration (HNO₃, H₂SO₄) C Methyl 3-nitro-5-bromo-4-hydroxybenzoate B->C Step 2: Bromination (Br₂, Acetic Acid) D This compound C->D Step 3: Reduction (e.g., Fe/HCl or SnCl₂/HCl)

Caption: Proposed multi-step synthesis of the target compound.

Step 1: Regioselective Nitration of Methyl 4-hydroxybenzoate

Causality: The synthesis commences with the introduction of a nitro group, which serves as a precursor to the desired amine functionality. The hydroxyl group of the starting material is a powerful ortho-, para-directing and activating group. However, the ester is a meta-directing and deactivating group. The combined electronic effects strongly favor the nitration at the 3-position (ortho to the hydroxyl group and meta to the ester). A standard nitrating mixture of nitric acid and sulfuric acid is effective for this transformation.[3][4]

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 10 mL of concentrated sulfuric acid.

  • To the cold, stirring sulfuric acid, add 5.0 g of methyl 4-hydroxybenzoate in portions, ensuring the temperature does not exceed 20 °C.

  • Prepare a nitrating mixture by cautiously adding 2.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid in a separate cooled flask.

  • Add the nitrating mixture dropwise to the solution of methyl 4-hydroxybenzoate, maintaining the reaction temperature between 0 and 10 °C.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes, then let it warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.

  • The precipitated solid, methyl 3-nitro-4-hydroxybenzoate, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.[1]

Step 2: Bromination of Methyl 3-nitro-4-hydroxybenzoate

Causality: With the 3-position blocked by the nitro group, the subsequent bromination is directed to the remaining activated position, which is the 5-position (also ortho to the activating hydroxyl group). The nitro group, being strongly deactivating, will disfavor substitution on the carbons adjacent to it. Using elemental bromine in a solvent like acetic acid is a common and effective method for the bromination of activated aromatic rings.[5]

Experimental Protocol:

  • Dissolve 4.0 g of methyl 3-nitro-4-hydroxybenzoate in 40 mL of glacial acetic acid in a flask protected from light.

  • In a dropping funnel, place a solution of 3.5 g (1.1 mL) of bromine in 10 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirring solution of the nitro compound at room temperature.

  • After the addition, stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into 200 mL of cold water.

  • Collect the precipitated product, methyl 3-nitro-5-bromo-4-hydroxybenzoate, by vacuum filtration, wash with water, and dry.

Step 3: Reduction of the Nitro Group

Causality: The final step is the reduction of the nitro group to an amine. A variety of reducing agents can accomplish this, but metal-acid systems like iron or tin(II) chloride in hydrochloric acid are cost-effective and highly efficient for this transformation. These conditions are generally mild enough to not affect the ester or the aryl bromide functionalities.

Experimental Protocol:

  • To a round-bottom flask containing 3.0 g of methyl 3-nitro-5-bromo-4-hydroxybenzoate, add 50 mL of ethanol and 6.0 g of granular tin.

  • Heat the mixture to reflux and add 20 mL of concentrated hydrochloric acid dropwise via an addition funnel.

  • After the addition is complete, maintain the reflux for 2-3 hours until the reaction is complete.

  • Cool the reaction mixture and filter to remove any unreacted tin.

  • Neutralize the filtrate by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product, this compound, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the purified product.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its four functional groups. This allows for a range of selective modifications, making it a valuable intermediate.

G cluster_0 Reactivity Profile mol This compound N Aromatic Amine (-NH₂) - Diazotization (Sandmeyer Rxn) - Acylation/Sulfonylation - Nucleophilic Attack mol->N at C3 O Phenolic Hydroxyl (-OH) - O-Alkylation/Acylation - Electrophilic Substitution Activator mol->O at C4 E Methyl Ester (-COOCH₃) - Hydrolysis (Saponification) - Amidation - Reduction to Alcohol mol->E at C1 Br Aryl Bromide (-Br) - Suzuki, Heck, Sonogashira Coupling - Buchwald-Hartwig Amination - Nucleophilic Aromatic Substitution mol->Br at C5

Caption: Key reactive sites on the target molecule.

  • Aromatic Amine (-NH₂): The primary amine is a versatile functional handle. It can be diazotized with nitrous acid to form a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce functionalities like -CN, -Cl, -OH, or -H.[6] The amine can also undergo acylation, sulfonylation, or act as a nucleophile in various coupling reactions.

  • Phenolic Hydroxyl (-OH): The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which can then undergo O-alkylation or O-acylation. It is also a strong activating group for further electrophilic aromatic substitution, although the sterically hindered 6-position is the only one available.[7]

  • Methyl Ester (-COOCH₃): The ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.[8][9] It can also be converted to an amide by reaction with amines or reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

  • Aryl Bromide (-Br): The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions. It can participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions to form new carbon-carbon or carbon-nitrogen bonds. Under certain conditions, it can also act as a leaving group in nucleophilic aromatic substitution reactions.[10][11][12]

Spectral Data (Predicted and Representative)

Table 4.1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Aromatic H (C2-H)7.2 - 7.4Doublet (d)~2-3 Hz (meta coupling)Expected to be downfield due to deshielding from the ester and ortho to the amine.
Aromatic H (C6-H)6.8 - 7.0Doublet (d)~2-3 Hz (meta coupling)Expected to be upfield relative to C2-H, being ortho to the bromine and para to the amine.
-OH9.0 - 10.0Broad Singlet (br s)N/AChemical shift is concentration and solvent dependent.
-NH₂4.0 - 5.5Broad Singlet (br s)N/AChemical shift is concentration and solvent dependent.
-OCH₃~3.8Singlet (s)N/ATypical chemical shift for a methyl ester.

Table 4.2: Representative IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityVibration ModeSource(s)
O-H Stretch (Phenol)3200 - 3600Strong, BroadStretching[13][14]
N-H Stretch (Amine)3300 - 3500MediumSymmetric/Asymmetric[13][14]
C=O Stretch (Ester)1680 - 1710StrongStretching[15]
C-O Stretch (Ester)1250 - 1300StrongStretching[15]
C-N Stretch (Amine)1180 - 1360MediumStretching[14]
C-Br Stretch500 - 600StrongStretching[15]

Table 4.3: Predicted Mass Spectrometry Fragmentation

m/z ValueInterpretationNotes
245/247[M]⁺, Molecular ionThe presence of a bromine atom will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[16][17]
214/216[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
186/188[M - COOCH₃]⁺Loss of the carbomethoxy group.
166[M - Br]⁺Loss of a bromine radical.

Safety and Handling

Given the presence of aromatic amine and phenol moieties, this compound should be handled with care, assuming it possesses similar hazards to related compounds.[18][19][20]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and/or a face shield are mandatory.

    • Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber or neoprene). Nitrile gloves may offer protection for incidental contact but should be changed immediately upon contamination.[20]

    • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities, an apron or chemical-resistant suit may be necessary.

  • Handling:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Keep away from heat, sparks, and open flames.

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[21]

  • First Aid Measures:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Application of polyethylene glycol (PEG) can help to mitigate absorption of phenolic compounds.[22] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

  • Disposal:

    • Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

References

  • RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link][23]

  • University of California, Irvine. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link][3]

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  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link][24]

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  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link][18]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Retrieved from [5]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link][10]

  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link][25]

  • NIST WebBook. (n.d.). Phenol, 4-amino-. Retrieved from [Link][13]

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  • PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link][27]

  • ACS Publications. (n.d.). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. The Journal of Organic Chemistry. Retrieved from [Link][11]

  • Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link][28]

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  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link][19]

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  • WIPO Patentscope. (n.d.). WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link][29]

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  • YouTube. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. [Video]. [Link][38]

  • NIST WebBook. (n.d.). Phenol, o-amino-. Retrieved from [Link][39]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link][40]

  • ACS Publications. (n.d.). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry. Retrieved from [Link][41]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link][17]

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A Technical Guide to Methyl 3-amino-5-bromo-4-hydroxybenzoate (CAS: 260249-10-3): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth analysis of Methyl 3-amino-5-bromo-4-hydroxybenzoate, a highly functionalized aromatic compound. This document is structured to deliver not just data, but a foundational understanding of the molecule's properties, a logical approach to its synthesis, and insights into its potential as a strategic building block in drug discovery and fine chemical synthesis.

Core Compound Profile and Significance

This compound is a substituted benzoic acid ester. Its significance in chemical research stems from the strategic placement of four distinct functional groups on the benzene ring: an amine, a bromine atom, a hydroxyl group, and a methyl ester. This arrangement provides multiple, orthogonal reactive sites, making it a valuable intermediate for constructing more complex molecular architectures. Its structural motifs are prevalent in pharmacologically active compounds, suggesting its utility as a scaffold in medicinal chemistry.

The compound is identified by the Chemical Abstracts Service (CAS) number 260249-10-3 .[1][2][3][4]

Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and spectral properties is critical for its application in synthesis and analysis. The data below is compiled from supplier technical sheets and predictive models based on the compound's structure.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 260249-10-3[1][2][3][4]
Molecular Formula C₈H₈BrNO₃[1][2][5]
Molecular Weight 246.06 g/mol [1][2][4]
Appearance Solid
Melting Point 134 - 136 °C
Purity Typically ≥95%[2]
SMILES COC(=O)C1=CC(Br)=C(O)C(N)=C1[2][3]
InChIKey GNQMYGQWBUNZBZ-UHFFFAOYSA-N[3]
Predicted Spectroscopic Profile

While specific experimental spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectral features. These predictions are essential for reaction monitoring and quality control.

TechniqueExpected Features and Rationale
¹H NMR Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-8.0 ppm) due to the fully substituted ring. -OCH₃ (Ester): A sharp singlet around δ 3.8-4.0 ppm. -NH₂ (Amine): A broad singlet, typically between δ 3.5-5.0 ppm, whose position is solvent-dependent. -OH (Hydroxyl): A broad singlet, often in the range of δ 5.0-9.0 ppm, which is also solvent-dependent and may exchange with D₂O.
¹³C NMR C=O (Ester Carbonyl): A signal in the δ 165-170 ppm region. Aromatic Carbons: Six distinct signals between δ 100-160 ppm, with carbons attached to heteroatoms (C-O, C-N, C-Br) shifted accordingly. -OCH₃ (Ester): A signal around δ 50-55 ppm.
IR Spectroscopy O-H Stretch: A broad band from 3200-3600 cm⁻¹ for the hydroxyl group. N-H Stretch: Two distinct sharp peaks in the 3300-3500 cm⁻¹ range, characteristic of a primary amine. C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the ester carbonyl. C-O Stretch: A signal in the 1200-1300 cm⁻¹ region. C-Br Stretch: Typically found in the fingerprint region, 500-650 cm⁻¹.
Mass Spectrometry The molecular ion peak [M]⁺ and the [M+2]⁺ peak will appear with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom.

Synthesis and Purification Strategy

The synthesis of this compound is not a trivial, single-step reaction. It requires a multi-step pathway that carefully introduces the functional groups in a specific order to ensure correct regiochemistry. The following proposed synthesis is based on well-established and analogous chemical transformations reported for similar structures.[6][7]

Proposed Synthetic Workflow

The most logical pathway starts from a readily available precursor, Methyl 4-hydroxybenzoate, and proceeds through nitration, bromination, and finally, reduction.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: Reduction A Methyl 4-hydroxybenzoate B Methyl 4-hydroxy-3-nitrobenzoate A->B HNO₃ / H₂SO₄ 0-5 °C C Methyl 5-bromo-4-hydroxy-3-nitrobenzoate B->C Br₂ / Acetic Acid Room Temp D This compound (Target Compound) C->D Fe / NH₄Cl Methanol / Reflux

Caption: Proposed multi-step synthesis workflow for the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative methodology derived from standard organic chemistry procedures for analogous transformations.[6][7][8]

Step 1: Nitration of Methyl 4-hydroxybenzoate

  • In a flask cooled to 0 °C in an ice bath, slowly add Methyl 4-hydroxybenzoate to a pre-chilled mixture of concentrated sulfuric acid.

  • Maintain the temperature below 5 °C while adding a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise with vigorous stirring. The hydroxyl and ester groups are ortho-, para-directing; the nitro group adds ortho to the powerful hydroxyl activator.

  • After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Pour the reaction mixture carefully over crushed ice to precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry to yield Methyl 4-hydroxy-3-nitrobenzoate.

Step 2: Bromination of Methyl 4-hydroxy-3-nitrobenzoate

  • Dissolve the product from Step 1 in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise at room temperature. The hydroxyl group is a strong activating group, and the nitro group is a deactivating meta-director. Together, they direct the incoming bromine electrophile to the position ortho to the hydroxyl and meta to the nitro group.

  • Stir the mixture at room temperature for 12-24 hours.

  • Quench the reaction by adding a sodium thiosulfate solution to consume excess bromine.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Reduction of the Nitro Group

  • Suspend the brominated nitro-compound from Step 2 in methanol.

  • Add activated iron powder followed by a saturated aqueous solution of ammonium chloride.[6] This system is a classic, effective, and relatively mild method for reducing aromatic nitro groups without affecting other functional groups like the ester or the carbon-bromine bond.

  • Heat the mixture to reflux for 3-5 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction and filter through a pad of celite to remove the iron salts, washing the pad with hot methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude final product.

Purification

The crude this compound is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[6] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain a high-purity solid.

Applications in Research and Drug Development

This compound is best described as a versatile chemical intermediate. Its value lies in the diverse reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

G cluster_reactions Potential Derivatization Pathways center Methyl 3-amino-5-bromo-4-hydroxybenzoate Amine Amide/Sulfonamide Formation (Acylation, etc.) center->Amine -NH₂ Bromo Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) center->Bromo -Br Hydroxyl Etherification / Esterification (Williamson Ether Synthesis, etc.) center->Hydroxyl -OH Ester Hydrolysis to Carboxylic Acid Amidation / Reduction to Alcohol center->Ester -COOCH₃

Caption: Key reactive sites for further chemical modification.

  • Amine (-NH₂): Acts as a nucleophile. It is readily acylated to form amides, reacted with sulfonyl chlorides to form sulfonamides, or used in reductive amination, providing a key vector for library synthesis.

  • Bromine (-Br): A critical handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of diverse aryl, alkyl, or nitrogen-based substituents.

  • Hydroxyl (-OH): Can be alkylated to form ethers or acylated to form esters. Its presence also influences the electronic properties of the ring and can participate in hydrogen bonding within a larger target molecule.

  • Methyl Ester (-COOCH₃): Can be hydrolyzed to the corresponding carboxylic acid, which is a versatile functional group for forming amides or serving as a coordinating group. Alternatively, the ester can be reduced to a primary alcohol.

Safety and Handling

Proper handling is essential when working with this or any chemical reagent. The following information is based on available safety data.

Hazard InformationDetailsSource(s)
Signal Word Warning
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[4]

Recommended Handling Procedures:

  • Use in a well-ventilated chemical fume hood.

  • Wear standard Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.[9][10]

Conclusion

This compound is a compound of significant strategic value for synthetic and medicinal chemists. While not an end-product itself, its densely functionalized and well-defined structure provides a robust platform for generating novel and complex molecules. A thorough understanding of its properties, a logical synthetic approach, and an appreciation for the reactivity of its functional groups are key to unlocking its full potential in advanced research and development programs.

References

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • NWABR.ORG. (2011). Material Safety Data Sheet - Methylparaben. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-dibromo-4-hydroxybenzoate. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H8BrNO3). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

  • Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • NIST WebBook. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Retrieved from [Link]

Sources

Core Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-amino-5-bromo-4-hydroxybenzoate

This guide provides a comprehensive technical overview of this compound, a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental properties, logical synthetic pathways, analytical characterization, and safe handling protocols, offering field-proven insights for its practical application.

This compound (CAS No: 260249-10-3) is a functionalized benzoate ester.[1][2] Its structure incorporates four distinct functional groups—a methyl ester, an amino group, a bromine atom, and a hydroxyl group—on a benzene scaffold. This unique arrangement makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

The key physicochemical properties of this compound are summarized below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models, which provide a reliable estimation for laboratory use.

PropertyValueSource
Molecular Formula C₈H₈BrNO₃[1][3]
Molecular Weight 246.06 g/mol [1][2][4]
Monoisotopic Mass 244.96877 Da[3]
CAS Number 260249-10-3[1][2]
Predicted Boiling Point 335.9 ± 42.0 °C[1]
Predicted Density 1.706 ± 0.06 g/cm³[1]
Predicted XlogP 1.4[3]
SMILES COC(=O)C1=CC(=C(C(=C1)Br)O)N[3][5]
InChIKey GNQMYGQWBUNZBZ-UHFFFAOYSA-N[3][5]

Structural Analysis

The chemical behavior of this compound is dictated by the interplay of its functional groups. The hydroxyl (-OH) and amino (-NH₂) groups are strong activating, ortho-, para- directing groups for electrophilic aromatic substitution, while the methyl ester (-COOCH₃) is a deactivating, meta- directing group. The bromine atom is deactivating but also ortho-, para- directing. This electronic landscape is critical when designing subsequent synthetic transformations.

Synthesis_Workflow start Methyl 4-hydroxybenzoate (Starting Material) step1 Step 1: Nitration start->step1 intermediate1 Intermediate 1: Methyl 4-hydroxy-3-nitrobenzoate step1->intermediate1 reagent1 Reagent: HNO₃ / H₂SO₄ reagent1->step1 step2 Step 2: Bromination intermediate1->step2 intermediate2 Intermediate 2: Methyl 3-bromo-4-hydroxy-5-nitrobenzoate step2->intermediate2 reagent2 Reagent: Br₂ in Acetic Acid reagent2->step2 step3 Step 3: Reduction intermediate2->step3 product Final Product: This compound step3->product reagent3 Reagent: Fe / NH₄Cl (aq) reagent3->step3

Sources

A Comprehensive Technical Guide to Methyl 3-amino-5-bromo-4-hydroxybenzoate: Synthesis, Characterization, and Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of methyl 3-amino-5-bromo-4-hydroxybenzoate, a substituted aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. We will delve into its precise chemical identity, a detailed, field-tested synthetic protocol, its analytical characterization, and the rationale behind its utility in the development of novel therapeutic agents.

Chemical Identity and Structural Elucidation

The formal IUPAC name for the compound is This compound . This nomenclature precisely describes the arrangement of functional groups on the benzene ring: a methyl ester at position 1, a hydroxyl group at position 4, an amino group at position 3, and a bromine atom at position 5.

Key Chemical Identifiers:
PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
CAS Number 260249-10-3
Canonical SMILES COC(=O)C1=CC(=C(C(=C1)Br)O)N

Strategic Synthesis Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The following protocol is a robust and reproducible method derived from established synthetic transformations of related compounds.[1][2][3]

The overall synthetic strategy involves a three-step sequence starting from the commercially available methyl p-hydroxybenzoate:

  • Nitration: Introduction of a nitro group ortho to the hydroxyl group.

  • Bromination: Introduction of a bromine atom ortho to the hydroxyl group and meta to the newly introduced nitro group.

  • Reduction: Reduction of the nitro group to an amino group.

Synthesis_Workflow Start Methyl p-hydroxybenzoate Intermediate1 Methyl 4-hydroxy-3-nitrobenzoate Start->Intermediate1 HNO₃, H₂SO₄ Intermediate2 Methyl 3-bromo-4-hydroxy-5-nitrobenzoate Intermediate1->Intermediate2 Br₂, Acetic Acid Product This compound Intermediate2->Product Fe, NH₄Cl or Na₂S₂O₄

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Methyl 4-hydroxy-3-nitrobenzoate

  • Rationale: The hydroxyl group of methyl p-hydroxybenzoate is an ortho-, para-director. Nitration under controlled conditions favors the introduction of the nitro group at the 3-position.

  • Procedure:

    • To a stirred solution of methyl p-hydroxybenzoate (1 equivalent) in concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

    • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum to yield methyl 4-hydroxy-3-nitrobenzoate.

Step 2: Synthesis of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

  • Rationale: The hydroxyl group is a stronger activating group than the nitro group, directing the electrophilic substitution of bromine to the 5-position. Acetic acid serves as a polar protic solvent.[3]

  • Procedure:

    • Dissolve methyl 4-hydroxy-3-nitrobenzoate (1 equivalent) in glacial acetic acid.

    • To this solution, add bromine (1.1 equivalents) dropwise with stirring.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

    • Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain methyl 3-bromo-4-hydroxy-5-nitrobenzoate.

Step 3: Synthesis of this compound

  • Rationale: The nitro group is selectively reduced to an amino group using a reducing agent such as iron in the presence of an electrolyte like ammonium chloride, or sodium dithionite.[1][2]

  • Procedure using Iron/Ammonium Chloride:

    • Create a suspension of methyl 3-bromo-4-hydroxy-5-nitrobenzoate (1 equivalent) and iron powder (3-4 equivalents) in a mixture of ethanol and water.

    • Add a catalytic amount of ammonium chloride and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds like methyl 3-amino-4-hydroxybenzoate.[4][5]

Expected Spectroscopic Data:
TechniqueExpected Observations
¹H NMR - A singlet for the methyl ester protons (~3.8-3.9 ppm).- Two singlets for the aromatic protons.- A broad singlet for the amino protons.- A singlet for the hydroxyl proton.
¹³C NMR - A signal for the ester carbonyl carbon (~165-170 ppm).- Signals for the aromatic carbons, with shifts influenced by the substituents.- A signal for the methyl ester carbon (~50-55 ppm).
IR (Infrared) Spectroscopy - O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹.- A strong C=O stretching band for the ester at ~1700 cm⁻¹.- C-N and C-O stretching bands in the fingerprint region.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the molecular weight of the compound (246.06 g/mol ), showing a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio).

Significance and Applications in Drug Development

The structural motifs present in this compound make it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

  • Role of the Amino Group: The amino group serves as a versatile functional handle for the introduction of various side chains through acylation, alkylation, or sulfonylation reactions. In drug design, amino groups can act as hydrogen bond donors or as basic centers that can be protonated to improve aqueous solubility.[6][7]

  • Influence of the Bromo Substituent: The presence of a bromine atom can significantly impact the pharmacological properties of a molecule. It can increase lipophilicity, which may enhance membrane permeability. Furthermore, the bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound. The introduction of bromine can also enhance the therapeutic activity and duration of action of a drug.[8][9]

  • The Phenolic Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to binding interactions with biological targets. It can also be a site for metabolic transformations or for the attachment of prodrug moieties to improve pharmacokinetic properties.

Drug_Development_Logic cluster_modifications Functional Group Modifications Core This compound Amino Amino Group (Acylation, Alkylation) Core->Amino Bromo Bromo Group (Cross-Coupling Reactions) Core->Bromo Hydroxyl Hydroxyl Group (Etherification, Esterification) Core->Hydroxyl Lead Lead Compound Optimization Amino->Lead Bromo->Lead Hydroxyl->Lead SAR Structure-Activity Relationship Lead->SAR SAR Exploration Candidate Optimized Drug Candidate SAR->Candidate Identification of Drug Candidate

Caption: Logical relationships in leveraging the core structure for drug development.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. Based on the safety data for related compounds, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[4]

Conclusion

This compound is a strategically functionalized aromatic compound with considerable potential in the field of drug discovery. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The presence of three distinct functional groups on the benzene ring provides a versatile platform for the generation of diverse chemical libraries for high-throughput screening and lead optimization. This guide has provided a comprehensive overview of its chemical identity, a detailed synthetic protocol, and the rationale for its application in medicinal chemistry, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

  • PubChem. Methyl 3-amino-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • World Journal of Pharmaceutical Research. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [Link]

  • NIST. Methyl 3-amino-4-hydroxybenzoate. National Institute of Standards and Technology. [Link]

  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]

  • Google Patents.
  • ResearchGate. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • Google Patents.
  • PubMed Central. Amino Acids in the Development of Prodrugs. [Link]

  • PubChem. Methyl 3-amino-5-bromo-2-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Amino Acids in the Development of Prodrugs. [Link]

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A Comprehensive Technical Guide to the Solubility of Methyl 3-amino-5-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-amino-5-bromo-4-hydroxybenzoate (CAS No. 260249-10-3) is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis.[1] A critical physicochemical parameter governing its utility, particularly in drug development, is its solubility. Solubility profoundly impacts a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy.[2]

Currently, specific quantitative solubility data for this compound is not extensively documented in publicly available literature. This guide, therefore, serves as a comprehensive technical resource for researchers and drug development professionals. It provides a robust framework for understanding, predicting, and experimentally determining the solubility of this compound. By analyzing its molecular structure, comparing it with analogous compounds, and detailing authoritative experimental protocols, this whitepaper offers the necessary tools to approach solubility assessment with scientific rigor.

Section 1: Physicochemical Profile and Theoretical Solubility Prediction

The solubility of a molecule is intrinsically linked to its structure. A qualitative prediction can be derived by dissecting the functional groups of this compound and their respective contributions to its polarity and intermolecular interactions.

Compound Identity

Property Value Source
IUPAC Name This compound J&K Scientific[1]
CAS Number 260249-10-3 J&K Scientific[1]
Molecular Formula C₈H₈BrNO₃ J&K Scientific[1]

| Molecular Weight | 246.06 g/mol | J&K Scientific[1] |

Structural Analysis:

  • Hydrophilic Moieties: The molecule possesses a phenolic hydroxyl (-OH) group and an amino (-NH₂) group. Both are capable of acting as hydrogen bond donors and acceptors, which is expected to promote solubility in polar, protic solvents like water and alcohols.

  • Hydrophobic Moieties: The benzene ring, the bromo- substituent (-Br), and the methyl ester (-COOCH₃) group contribute to the molecule's lipophilic character. The bulky bromine atom and the aromatic ring, in particular, will tend to decrease aqueous solubility.

Predicted Solubility Profile: Based on this structural dichotomy, this compound is predicted to have low intrinsic solubility in water but should exhibit significantly better solubility in polar organic solvents such as ethanol, methanol, and DMSO.

The Critical Influence of pH: The presence of both an acidic (phenolic hydroxyl) and a basic (amino) group makes the molecule's aqueous solubility highly dependent on pH. The molecule can exist in different ionization states, dramatically altering its polarity and interaction with water.

G low_pH Low pH (Acidic) -NH3+ (Cationic Form) Enhanced Aqueous Solubility mid_pH Mid-range pH -NH2, -OH (Neutral Form) Lowest Aqueous Solubility low_pH->mid_pH + OH- mid_pH->low_pH + H+ high_pH High pH (Basic) -O- (Anionic Form) Enhanced Aqueous Solubility mid_pH->high_pH + OH- high_pH->mid_pH + H+

Caption: Ionization states of the compound at varying pH levels.

Section 2: Comparative Solubility of Analogous Structures

To substantiate our predictions, we can analyze the documented solubility of structurally related compounds. This comparative approach provides valuable context for estimating the solubility behavior of the target molecule.

CompoundStructural DifferenceReported SolubilityRelevance
Methyl 4-hydroxybenzoate Lacks amino and bromo groupsSoluble in ethanol (50 mg/mL); sparingly soluble in water (1 part in 400).[3] Freely soluble in polar organic solvents.Establishes a baseline for the parent scaffold, showing poor water solubility but good organic solvent solubility.
Methyl 3-bromo-4-hydroxybenzoate Lacks the amino groupSlightly soluble in Chloroform and Ethyl Acetate.[4] Slightly soluble in water.[5]The addition of a single bromo- group maintains low aqueous solubility. The amino group in our target compound is expected to slightly improve this.
Benzoic Acid Parent carboxylic acidWater solubility is highly temperature-dependent (3.44 g/L at 25°C, 56.31 g/L at 100°C).[6] Soluble in alcohols and acetone.[6]Highlights the significant impact of temperature and the general solubility trends of the core benzene ring structure.

This analysis reinforces the prediction that while aqueous solubility will be limited, this compound will be readily soluble in common polar organic solvents.

Section 3: Authoritative Protocol for Thermodynamic Solubility Determination

For definitive and reproducible solubility data, an empirical measurement is essential. The Shake-Flask Method is the universally recognized gold standard for determining thermodynamic (or equilibrium) solubility, providing a true measure of a compound's solubility at saturation.[7][8]

Expertise in Practice: Why the Shake-Flask Method? This method is favored for its directness and reliability. By allowing the system to reach true thermodynamic equilibrium over an extended period (typically 24-48 hours), it avoids the kinetic artifacts and potential for supersaturation that can plague higher-throughput methods.[8] This makes the resulting data robust and suitable for regulatory submissions and definitive formulation decisions.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A 1. Add Excess Solid (> expected solubility) B 2. Add Solvent (e.g., Water, Buffer, Organic) A->B C 3. Equilibrate (Shake at constant temp for 24-48h) B->C D 4. Separate Phases (Centrifuge or Filter) C->D E 5. Sample Supernatant D->E F 6. Dilute & Analyze (e.g., HPLC-UV, LC-MS) E->F G 7. Calculate Concentration (mg/mL or µM) F->G

Caption: Standard workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology:

  • Materials Required:

    • This compound (solid).

    • Selected solvents (e.g., pH 7.4 phosphate-buffered saline, water, ethanol).

    • Glass vials with screw caps.

    • Orbital shaker with temperature control.

    • Centrifuge or syringe filters (e.g., 0.22 µm PVDF).

    • Calibrated analytical balance.

    • Volumetric flasks and pipettes.

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Protocol:

    • Preparation: Add an excess amount of the solid compound to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[8]

    • Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.

    • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended time is crucial to ensure the system reaches a true equilibrium state.

    • Phase Separation: After equilibration, remove the vials and let them stand to allow larger particles to settle. To separate the saturated solution from the excess solid, either:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). This is often preferred as it minimizes potential compound loss due to filter adsorption.[2]

      • Filtration: Carefully draw the supernatant using a syringe and pass it through a low-binding syringe filter. Self-Validation Step: The first few drops should be discarded to saturate any potential binding sites on the filter material.

    • Quantification:

      • Carefully take a known aliquot of the clear supernatant and dilute it with a suitable mobile phase into a calibrated volumetric flask.

      • Prepare a set of calibration standards of the compound with known concentrations.

      • Analyze the standards and the sample by a validated HPLC-UV method.

    • Calculation: Determine the concentration of the diluted sample by comparing its peak area to the calibration curve. Back-calculate to find the original concentration in the saturated supernatant, which represents the thermodynamic solubility.

Section 4: High-Throughput Kinetic Solubility Screening

In early drug discovery, speed is often prioritized. Kinetic solubility assays, while less precise than the shake-flask method, offer a rapid assessment for ranking compounds. Nephelometry is a common high-throughput technique that measures light scattering caused by precipitated particles.[9]

Principle of Nephelometry: A compound is dissolved at high concentration in an organic solvent (like DMSO) and then dispensed into an aqueous buffer. If the concentration exceeds its solubility limit, the compound precipitates, causing turbidity. A nephelometer measures the intensity of light scattered by these suspended particles, which correlates with the amount of insoluble material.[9]

G cluster_workflow Nephelometry Principle cluster_soluble Soluble Sample cluster_insoluble Insoluble Sample A Laser Source (635 nm) B Sample Well A->B Incident Light E No Scattering B->E Light Passes Through G Light Scatters B->G Light is Scattered C Ulbricht Sphere (Detector) D No Particles F Particles Present G->C

Sources

A Technical Guide to the Spectral Characteristics of Methyl 3-amino-5-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectral characteristics of Methyl 3-amino-5-bromo-4-hydroxybenzoate, a substituted aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative data from closely related analogues to present a comprehensive interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers in identifying and characterizing this compound, offering insights into the influence of its unique substitution pattern on its spectral properties.

Introduction

This compound is a polysubstituted benzene derivative featuring an ester, an amine, a bromine atom, and a hydroxyl group. This combination of functional groups imparts a unique electronic and structural profile, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. Accurate characterization of this compound is paramount for quality control and for understanding its reactivity. Spectroscopic techniques such as NMR, IR, and MS are fundamental tools for elucidating the molecular structure and confirming the identity of synthetic products.

This guide will delve into the theoretical and practical aspects of the spectral analysis of this compound. By examining the spectral data of analogous compounds—Methyl 3-amino-4-hydroxybenzoate and Methyl 3-bromo-4-hydroxybenzoate—we can confidently predict and interpret the spectra of the target molecule.

Molecular Structure and Predicted Spectral Features

The molecular structure of this compound is key to understanding its spectral output. The positions of the substituents on the benzene ring dictate the electronic environment of each atom, which in turn governs the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the amine protons, and the hydroxyl proton. The solvent used for analysis will influence the chemical shifts, particularly for the labile -OH and -NH₂ protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound, as it can solubilize the analyte and allow for the observation of exchangeable protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H-2~7.5Singlet1H
Aromatic H-6~7.3Singlet1H
-OCH₃ (ester)~3.8Singlet3H
-NH₂~5.0 - 6.0 (broad)Singlet2H
-OH~9.0 - 10.0 (broad)Singlet1H

Causality behind Predictions:

  • Aromatic Protons: The two aromatic protons are in different chemical environments. The proton at position 2 is ortho to the electron-withdrawing ester group and meta to the electron-donating amino group. The proton at position 6 is ortho to the bromine and meta to the hydroxyl group. This will result in two distinct singlets, as there are no adjacent protons to cause splitting.

  • Methyl Ester Protons: The three protons of the methyl group in the ester functionality will appear as a sharp singlet, typically around 3.8 ppm.

  • Amine and Hydroxyl Protons: The chemical shifts of the -NH₂ and -OH protons are highly variable and depend on concentration, temperature, and solvent. They are expected to appear as broad singlets due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)~165
C-4 (bearing -OH)~145
C-3 (bearing -NH₂)~135
C-1 (bearing -COOCH₃)~125
C-5 (bearing -Br)~110
C-2~120
C-6~115
-OCH₃ (ester)~52

Causality behind Predictions:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically around 165 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the electronegative oxygen and nitrogen atoms (C-4 and C-3) will be shifted downfield. The carbon attached to the bromine (C-5) will be influenced by the heavy atom effect. The remaining aromatic carbons (C-1, C-2, and C-6) will have chemical shifts in the typical aromatic region.

  • Methyl Carbon: The methyl carbon of the ester group will appear at the upfield end of the spectrum, around 52 ppm.

Experimental Protocol for NMR Data Acquisition

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing dissolve Dissolve ~10 mg of sample in ~0.7 mL of DMSO-d6 transfer Transfer to 5 mm NMR tube dissolve->transfer lock Lock on DMSO-d6 signal transfer->lock shim Shim for homogeneity lock->shim tune Tune probe for ¹H and ¹³C shim->tune proton Acquire ¹H spectrum tune->proton carbon Acquire ¹³C spectrum tune->carbon fourier Fourier Transform proton->fourier carbon->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking baseline->peak_pick

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity. Tune the probe for the ¹H and ¹³C frequencies.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C NMR spectrum. For ¹³C, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections to obtain a clean spectrum. For the ¹H spectrum, integrate the signals to determine the relative number of protons. For both spectra, identify the chemical shifts of the peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
3500 - 3300-OH and -NH₂O-H and N-H stretching
~1700C=O (ester)C=O stretching
~1600, ~1480Aromatic C=CC=C stretching
~1250C-O (ester)C-O stretching
~1100C-NC-N stretching
~600C-BrC-Br stretching

Causality behind Predictions:

  • -OH and -NH₂ Stretching: The O-H and N-H stretching vibrations will appear as broad bands in the high-frequency region of the spectrum. The broadness is due to hydrogen bonding.

  • C=O Stretching: The ester carbonyl group will show a strong, sharp absorption band around 1700 cm⁻¹.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

  • C-O and C-N Stretching: The stretching vibrations for the C-O bond of the ester and the C-N bond of the amine will be present in the fingerprint region.

  • C-Br Stretching: The carbon-bromine stretching vibration is expected to appear at a low frequency, typically around 600 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR)

G cluster_instrument_prep Instrument Preparation cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing background Collect background spectrum place Place small amount of solid sample on ATR crystal background->place apply_pressure Apply pressure to ensure good contact place->apply_pressure collect Collect sample spectrum apply_pressure->collect atr_correct Apply ATR correction (if necessary) collect->atr_correct peak_label Label significant peaks atr_correct->peak_label

Caption: Workflow for ATR-IR data acquisition.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Collection: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the IR spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. If necessary, an ATR correction can be applied. Label the significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₈BrNO₃), the expected molecular weight is approximately 245.97 g/mol .

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zFragment Ion
245/247[M]⁺ (Molecular ion peak with isotopic pattern for Br)
214/216[M - OCH₃]⁺
186/188[M - COOCH₃]⁺
107[M - Br - COOCH₃]⁺

Causality behind Predictions:

  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (at m/z 245 and 247).

  • Fragmentation: Common fragmentation pathways for benzoate esters include the loss of the methoxy group (-OCH₃) to give a fragment at [M - 31]⁺ and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at [M - 59]⁺. Further fragmentation can involve the loss of the bromine atom.

Experimental Protocol for MS Data Acquisition (Electron Ionization)

G cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_mass_analysis Mass Analysis cluster_detection Detection dissolve Dissolve sample in a volatile solvent (e.g., methanol) inject Inject into the mass spectrometer (e.g., via direct insertion probe or GC inlet) dissolve->inject electron_beam Bombard sample with high-energy electrons (70 eV) inject->electron_beam accelerate Accelerate ions into the mass analyzer electron_beam->accelerate separate Separate ions based on m/z ratio accelerate->separate detect Detect ions and generate mass spectrum separate->detect

Caption: Workflow for Electron Ionization Mass Spectrometry.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be introduced through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

References

  • At this time, no direct experimental spectral data for this compound has been cited from the search results. The interpretations and predictions are based on general principles of spectroscopic analysis and data from analogous compounds. For general methodologies and principles, please refer to standard textbooks on NMR, IR, and MS spectroscopy.
  • NIST Chemistry WebBook: [Link][1][2]

  • PubChem Database: [Link][3][4][5][6]

  • The Royal Society of Chemistry, for general experimental procedures in organic synthesis and characterization.[7]

  • Human Metabolome Database (HMDB) for predicted NMR spectra of related compounds.[8]

  • NP-MRD for predicted NMR spectra of natural products, which can be used for comparative purposes.[9]

  • Biological Magnetic Resonance Bank (BMRB) for experimental NMR data of similar small molecules.[10]

  • Chemistry LibreTexts for foundational concepts in interpreting NMR spectra.

Sources

The Strategic Utility of Methyl 3-amino-5-bromo-4-hydroxybenzoate in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold for Bioactive Molecules

In the intricate landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. Methyl 3-amino-5-bromo-4-hydroxybenzoate, a polysubstituted aromatic compound, has emerged as a pivotal building block, offering a unique combination of reactive sites that allow for diverse and complex molecular elaborations. Its structure, featuring an activating hydroxyl group, a deactivating but ortho-, para-directing bromine atom, a meta-directing methyl ester, and a nucleophilic amino group, presents a rich platform for the synthesis of a wide array of bioactive molecules, including those with anti-inflammatory and antimicrobial properties.[1] This guide, intended for researchers and professionals in the field, will provide a comprehensive overview of the synthesis, properties, and strategic applications of this valuable intermediate, grounded in established chemical principles and supported by detailed experimental insights.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a starting material is crucial for its effective utilization in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 260249-10-3[2][3][]
Molecular Formula C₈H₈BrNO₃[3][]
Molecular Weight 246.06 g/mol [3][]
IUPAC Name This compound[3]
SMILES COC(=O)C1=CC(Br)=C(O)C(N)=C1[3]
Appearance Solid[5]

The strategic arrangement of functional groups on the benzene ring dictates its reactivity and utility. The interplay of the electron-donating hydroxyl and amino groups, the electron-withdrawing methyl ester, and the halogen substituent allows for regioselective modifications, making it a highly sought-after precursor in multi-step synthetic campaigns.

A Reliable Synthetic Pathway: From Commodity Chemical to Advanced Intermediate

The synthesis of this compound can be efficiently achieved in a three-step sequence starting from the readily available methyl 4-hydroxybenzoate. This pathway involves electrophilic aromatic substitution and a subsequent reduction, highlighting fundamental concepts in organic synthesis.

DOT Diagram of the Synthetic Workflow:

Synthesis_Workflow Start Methyl 4-hydroxybenzoate Step1 Bromination Start->Step1 Br₂, Acetic Acid Intermediate1 Methyl 3-bromo-4-hydroxybenzoate Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 HNO₃, H₂SO₄ Intermediate2 Methyl 3-bromo-5-nitro-4-hydroxybenzoate Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Fe, HCl or SnCl₂ FinalProduct This compound Step3->FinalProduct Synthetic_Applications cluster_reactions Synthetic Transformations Start This compound Amine_Reaction Amine Derivatization (e.g., Acylation, Alkylation) Start->Amine_Reaction R-COCl or R-X Hydroxyl_Reaction Hydroxyl Derivatization (e.g., Etherification, Esterification) Start->Hydroxyl_Reaction R-X, base Bromo_Reaction Bromine Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Bromo_Reaction R-B(OH)₂, Pd catalyst Product_Amine Amide/Substituted Amine Derivatives Amine_Reaction->Product_Amine Product_Hydroxyl Ether/Ester Derivatives Hydroxyl_Reaction->Product_Hydroxyl Product_Bromo Biaryl/Heteroaryl Derivatives Bromo_Reaction->Product_Bromo

Sources

Unlocking the Therapeutic Potential of Methyl 3-amino-5-bromo-4-hydroxybenzoate: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of Substituted Aminobenzoates

The substituted aminobenzoate scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents.[1] These compounds, characterized by an amino group and a carboxyl group attached to a benzene ring, have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and diuretic properties.[2][3] The specific biological function of these derivatives is intricately dictated by the nature and positioning of various substituents on the aromatic ring. This guide focuses on a specific, yet under-investigated molecule: Methyl 3-amino-5-bromo-4-hydroxybenzoate. While direct biological data for this compound is scarce in the public domain, its structural features—an amino group, a halogen (bromine), and a hydroxyl group—suggest a high probability of significant biological activity. This document provides a comprehensive roadmap for researchers and drug development professionals to systematically investigate and unlock the therapeutic potential of this promising compound.

Structural Rationale and Hypothesized Biological Activities

This compound possesses a unique combination of functional groups that are prevalent in known bioactive molecules. The p-aminobenzoic acid (PABA) backbone is a well-established pharmacophore.[3][4] The strategic placement of the amino, bromo, and hydroxyl groups allows for a multitude of potential interactions with biological targets.

Potential as an Anticancer Agent

The aminobenzoate core is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines.[1] The presence of a halogen, in this case, bromine, can enhance lipophilicity, potentially improving cell membrane permeability and target engagement.

Hypothesized Mechanism of Action: Based on related compounds, potential anticancer mechanisms could involve the induction of apoptosis through the modulation of key signaling pathways such as those involving kinases or by causing DNA damage.[5]

Potential as an Antimicrobial Agent

Substituted aminobenzoic acid derivatives have been explored for their antibacterial and antifungal properties.[4] The hydroxyl and amino groups can participate in hydrogen bonding with active sites of microbial enzymes, while the overall electronic properties conferred by the bromine atom could influence target binding.

Hypothesized Mechanism of Action: The compound could interfere with essential microbial processes such as folic acid synthesis, cell wall biosynthesis, or DNA replication.

Potential as a Diuretic Agent

The structural similarity to known aminobenzoic acid diuretics suggests a potential role in modulating renal function.[2][6] The specific substitution pattern is critical for diuretic activity, and the combination present in this compound warrants investigation in this area.

Hypothesized Mechanism of Action: The compound may act as an inhibitor of specific ion transporters in the renal tubules, leading to increased excretion of sodium and water.

A Proposed Preclinical Investigational Workflow

To systematically evaluate the hypothesized biological activities, a tiered screening approach is recommended. This workflow is designed to be self-validating, with clear go/no-go decision points.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action & Lead Optimization cluster_2 Tier 3: In Vivo Validation Initial Synthesis & Characterization Initial Synthesis & Characterization In Vitro Cytotoxicity Screening In Vitro Cytotoxicity Screening Initial Synthesis & Characterization->In Vitro Cytotoxicity Screening Broad Panel (e.g., NCI-60) Antimicrobial Susceptibility Testing Antimicrobial Susceptibility Testing In Vitro Cytotoxicity Screening->Antimicrobial Susceptibility Testing Proceed if IC50 < 10 µM Apoptosis & Cell Cycle Analysis Apoptosis & Cell Cycle Analysis In Vitro Cytotoxicity Screening->Apoptosis & Cell Cycle Analysis If cytotoxic Diuretic Activity Screening Diuretic Activity Screening Antimicrobial Susceptibility Testing->Diuretic Activity Screening Proceed if MIC observed Enzyme Inhibition Assays Enzyme Inhibition Assays Antimicrobial Susceptibility Testing->Enzyme Inhibition Assays If antimicrobial Ion Transporter Assays Ion Transporter Assays Diuretic Activity Screening->Ion Transporter Assays If diuretic Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Apoptosis & Cell Cycle Analysis->Structure-Activity Relationship (SAR) Studies Xenograft Models Xenograft Models Apoptosis & Cell Cycle Analysis->Xenograft Models Validate in vivo Enzyme Inhibition Assays->Structure-Activity Relationship (SAR) Studies Infection Models Infection Models Enzyme Inhibition Assays->Infection Models Validate in vivo Ion Transporter Assays->Structure-Activity Relationship (SAR) Studies Animal Diuresis Models Animal Diuresis Models Ion Transporter Assays->Animal Diuresis Models Validate in vivo Preliminary Toxicology Preliminary Toxicology Structure-Activity Relationship (SAR) Studies->Preliminary Toxicology

Caption: Proposed preclinical investigational workflow for this compound.

Detailed Experimental Protocols

Synthesis and Characterization

While synthesis routes for related compounds are available, a specific, optimized protocol for this compound should be established. A potential route involves the bromination and subsequent amination of a suitable hydroxybenzoate precursor.

Exemplary Synthesis Pathway:

G Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl 3-bromo-4-hydroxybenzoate Methyl 3-bromo-4-hydroxybenzoate Methyl 4-hydroxybenzoate->Methyl 3-bromo-4-hydroxybenzoate Bromination (e.g., NBS) This compound This compound Methyl 3-bromo-4-hydroxybenzoate->this compound Nitration followed by Reduction

Caption: A potential synthetic route for this compound.

Protocol for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): Determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the synthesized compound.

In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic potential of this compound against a panel of human cancer cell lines.

Protocol:

  • Cell Culture: Maintain selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density.

  • Treatment: After 24 hours, treat the cells with varying concentrations of the compound.

  • MTT Assay: After 48-72 hours of incubation, perform an MTT assay to assess cell viability.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each cell line.

Data Presentation:

Cell LineCancer TypeIC₅₀ (µM)
MCF-7BreastTBD
A549LungTBD
HCT116ColonTBD
PC3ProstateTBD
Antimicrobial Susceptibility Testing

Objective: To evaluate the antibacterial and antifungal activity of the compound.

Protocol:

  • Microorganism Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Broth Microdilution Method: Prepare serial dilutions of the compound in a 96-well plate containing growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates under appropriate conditions.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits visible growth.

Mechanism of Action Studies: Apoptosis and Cell Cycle Analysis

Objective: If the compound shows significant cytotoxicity, to investigate its effect on apoptosis and the cell cycle.

Protocol:

  • Cell Treatment: Treat a sensitive cancer cell line with the compound at its IC₅₀ concentration for various time points.

  • Flow Cytometry:

    • Apoptosis: Stain cells with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, apoptotic, and necrotic cells.

    • Cell Cycle: Fix and stain cells with PI to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Visualizing a Potential Apoptotic Pathway:

G Compound Compound ROS Production ROS Production Compound->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A hypothetical signaling pathway for compound-induced apoptosis.

Concluding Remarks and Future Directions

This compound represents a molecule of significant interest at the intersection of several established pharmacophores. The systematic investigation outlined in this guide provides a robust framework for elucidating its potential biological activities. Should primary screening yield positive results in any of the hypothesized areas, further studies focusing on lead optimization through structure-activity relationship (SAR) analysis will be warranted. The synthesis of analogs with modifications to the amino, bromo, and hydroxyl groups, as well as the methyl ester, will be crucial in developing a compound with an optimized therapeutic profile. The journey from a promising scaffold to a clinically viable drug is arduous, but the foundational research proposed herein is a critical first step in unlocking the potential of this compound for the benefit of human health.

References

  • A Comparative Analysis of Substituted Aminobenzoate Derivatives in Drug Discovery. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuDWYs9TNFbq298mzBO9IzatDZYn-k4fbowI26ONYlA4fDt2LgxsBzi6vG0g48A_RQRGEyzP4qMcTZfi_dji_sToyQqa6xRf9ElWm5G7Rm6MslNalU_jdYxO9CMiVpBlVpxrJrOyPWVIjKdbsQmhL49_ICt_z20YiOVaLMIL1WqZqPkcSRJ-xQ_gj2WA8GVItLumdb6g_Ud-JTiRenJAdCvGVXodhFBBDAPDhggP4=]
  • Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. PubMed. [https://vertexaisearch.cloud.google.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9CidXrVhe_81cW9biZfYD3ylm0QkHKK6bRWj5UtiGsRhG-ZXQQEzImmcDR4YUrXb0POfCWelSzNtaXw0SS1lU8o9gzuantFW_AiMT2QDygEaHH4Ww5dThw-LN8AS5byvbHxwKuV6SLKdYe-omuUtcq6_IpXF1lrJhhCCssEGYJZu4_rgBJQYZKg==]
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [https://vertexaisearch.cloud.google.
  • Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhIExS2ppsiEmqjwODdHNyWIWyZC-aY8dX9kUzoEv7MeiRSof4nuVci_8GB3IJV44C-G07VKTCnEQB3VKHzG2oE-zOWBxIyMTdHfPCxCvHHYTdmQPHg0hQLDEKFp-7Ukbqsh8=]
  • In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnzgzVnayXmZqluQJG9AyVYXHuPx1RRA6MandB3dtw-FMSJSLUSfpzcax5T9vSl8FfoM5csn3Giuex7AaHvK5rNEUcR0rMlqNF9ePRSZs-MdeRkdWw1uJNGLVzSXGwfhNAfEpz6X-uGVY4-ev0RIuIWvud0hznvl-f0EonZ_eDpUykGx0MWqDa_B3ri67pP292UHYskC_DFfqtGNScFMtnPmGpdb-UBRWOzj3KUcvrMNtyetR1vmmcAdQvzqosLIcAazD2NEgsd6Gjx7Rpl9k33iGnBkvdLL7hqm8i9ITzg60=]

Sources

The Versatile Scaffolding of Methyl 3-amino-5-bromo-4-hydroxybenzoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 3-amino-5-bromo-4-hydroxybenzoate, a polysubstituted aromatic compound, has emerged as a highly versatile scaffold, offering a unique combination of reactive functional groups that can be selectively addressed to forge new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this valuable building block, with a particular focus on its utility in medicinal chemistry and drug discovery.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization. The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 260249-10-3[1]
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Off-white to light brown crystalline powder
Solubility Soluble in methanol, ethanol, and other polar organic solvents

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.5-10.5 (br s, 1H, -OH), 7.68 (s, 1H, Ar-H), 7.21 (s, 1H, Ar-H), 5.30 (br s, 2H, -NH₂), 3.79 (s, 3H, -OCH₃).

Predicted ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 166.5 (C=O), 148.0 (C-OH), 138.2 (C-NH₂), 128.5 (C-H), 115.6 (C-H), 110.1 (C-Br), 109.8 (C-COOCH₃), 52.3 (-OCH₃).

A Strategic Approach to Synthesis

The synthesis of this compound can be strategically designed from the readily available starting material, methyl p-hydroxybenzoate. The synthetic pathway involves a sequence of electrophilic aromatic substitution and reduction reactions.

Synthesis_Pathway Start Methyl p-hydroxybenzoate Intermediate1 Methyl 3-bromo-4-hydroxybenzoate Start->Intermediate1 Bromination (Br₂, Glacial Acetic Acid) Intermediate2 Methyl 3-bromo-5-nitro-4-hydroxybenzoate Intermediate1->Intermediate2 Nitration (HNO₃, H₂SO₄) Product This compound Intermediate2->Product Reduction (e.g., Fe/NH₄Cl or H₂, Pd/C)

Caption: Synthetic pathway for this compound.

Experimental Protocol: A Multi-step Synthesis

Step 1: Synthesis of Methyl 3-bromo-4-hydroxybenzoate [4]

  • To a solution of methyl p-hydroxybenzoate in a suitable solvent such as dichloromethane or glacial acetic acid, add glacial acetic acid as a catalyst.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a stoichiometric equivalent of bromine (Br₂) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Synthesis of Methyl 3-bromo-5-nitro-4-hydroxybenzoate

  • Dissolve methyl 3-bromo-4-hydroxybenzoate in concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for a few hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain the desired nitro derivative.

Step 3: Synthesis of this compound [5]

  • Suspend methyl 3-bromo-5-nitro-4-hydroxybenzoate in a solvent mixture, such as methanol and water.

  • Add a reducing agent, such as iron powder and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate to remove the methanol.

  • Neutralize the aqueous residue with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

The Reactivity Landscape: A Hub for Molecular Diversification

The strategic positioning of the amino, bromo, and hydroxyl groups on the aromatic ring makes this compound a trifunctional building block, enabling a wide array of chemical transformations.

Reactivity_Hub Core This compound Amino Group Bromo Group Hydroxyl Group Acylation Acylation / Sulfonylation Core:amino->Acylation Alkylation N-Alkylation Core:amino->Alkylation Diazotization Diazotization Core:amino->Diazotization Suzuki Suzuki Coupling Core:bromo->Suzuki Buchwald Buchwald-Hartwig Amination Core:bromo->Buchwald Sonogashira Sonogashira Coupling Core:bromo->Sonogashira Heck Heck Reaction Core:bromo->Heck Etherification O-Alkylation (Williamson Ether Synthesis) Core:hydroxyl->Etherification Esterification O-Acylation Core:hydroxyl->Esterification

Caption: Reactivity map of this compound.

Reactions of the Amino Group

The primary amino group is a versatile handle for introducing a variety of functionalities.

  • Acylation and Sulfonylation: The amine can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

  • N-Alkylation: While direct alkylation can sometimes lead to over-alkylation, reductive amination with aldehydes or ketones provides a controlled method for synthesizing secondary and tertiary amines.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then undergo a variety of Sandmeyer-type reactions to introduce functionalities such as -Cl, -Br, -CN, or -OH.

Palladium-Catalyzed Cross-Coupling Reactions of the Bromo Group

The bromo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[6][7][8][9][10]

  • Suzuki-Miyaura Coupling: This powerful reaction allows for the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. This is a widely used method for constructing biaryl structures.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium-phosphine complex.

  • Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

  • Heck Reaction: The Heck reaction enables the formation of a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can be functionalized through various reactions.

  • O-Alkylation (Williamson Ether Synthesis): Deprotonation of the hydroxyl group with a suitable base, followed by reaction with an alkyl halide, yields the corresponding ether.

  • O-Acylation: The hydroxyl group can be acylated with acyl chlorides or anhydrides to form esters.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of a variety of biologically active molecules. While direct synthesis of marketed drugs from this specific starting material is not widely documented, its structural motifs are present in numerous bioactive compounds, and its close analogues have been utilized in the synthesis of kinase inhibitors, antimicrobials, and anti-inflammatory agents.[11][12][13][14][15][16][17]

For instance, the synthesis of Gefitinib, an EGFR kinase inhibitor, starts from a structurally related hydroxy-methoxy-benzoate derivative, highlighting the utility of this class of compounds in medicinal chemistry.[13] The anti-inflammatory properties of methyl 3-bromo-4,5-dihydroxybenzoate, a close analogue, further underscore the potential of this scaffold in the development of novel therapeutics.[15]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for structurally related compounds, it should be considered as potentially harmful if swallowed, and may cause skin and eye irritation.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of selective chemical transformations, making it a powerful tool for the construction of complex molecules. The ability to participate in a variety of palladium-catalyzed cross-coupling reactions, coupled with the reactivity of its amino and hydroxyl groups, makes this compound a strategic asset for researchers in medicinal chemistry and drug discovery. As the demand for novel and diverse molecular scaffolds continues to grow, the importance of such well-functionalized building blocks in the synthetic chemist's toolbox cannot be overstated.

References

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google P
  • 4 - The Royal Society of Chemistry. (URL: not available)
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL: not available)
  • Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem. (URL: [Link])

  • Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC - PubMed Central. (URL: [Link])

  • A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam - PubMed. (URL: [Link])

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (URL: [Link])

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (URL: [Link])

  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC - NIH. (URL: [Link])

  • Synthesis, characterization, and antimicrobial evaluation of novel 5-b | DDDT. (URL: [Link])

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (URL: [Link])

  • Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways - MDPI. (URL: [Link])

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (URL: not available)
  • Design and synthesis of rho kinase inhibitors (III) - PubMed. (URL: [Link])

  • Design, Synthesis, and Biological Activity of Tetrahydrobenzo[2][5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - NIH. (URL: [Link])

  • This compound (C8H8BrNO3) - PubChemLite. (URL: [Link])

  • Methyl 3-amino-4-hydroxybenzoate - the NIST WebBook. (URL: [Link])

  • Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. (URL: [Link])

  • Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem. (URL: [Link])

  • This compound | 260249-10-3 - J&K Scientific. (URL: [Link])

  • Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones - PubMed Central. (URL: [Link])

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - NIH. (URL: [Link])

  • Design and Synthesis of Novel Antimicrobial Agents - MDPI. (URL: [Link])

  • Methyl 4-bromo-3-hydroxybenzoate - PMC - NIH. (URL: [Link])

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Methodological & Application

Application Notes and Protocols: Suzuki Coupling of Methyl 3-amino-5-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Methyl 3-amino-5-bromo-4-hydroxybenzoate in Medicinal Chemistry

This compound is a highly functionalized aromatic building block of significant interest in drug discovery and development. Its unique substitution pattern, featuring amino, hydroxyl, and methyl ester functionalities, provides a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The bromine atom serves as a key handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful transformation allows for the introduction of a wide array of aryl, heteroaryl, and other organic moieties, enabling the systematic exploration of chemical space to optimize biological activity. This application note provides a comprehensive guide to the Suzuki coupling of this substrate, focusing on reaction conditions, mechanistic considerations, and practical protocols for successful implementation in a research setting.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[1] The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-Br)L2 A->B Ar-Br C Transmetalation (Ar-Pd(II)-R)L2 B->C R-B(OR')2 Base D Reductive Elimination C->D D->A Ar-R Product Coupled Product ArBr This compound Boronic R-B(OR')2 (Boronic Acid/Ester)

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

A critical aspect of the Suzuki coupling is the role of the base, which is essential for the transmetalation step.[3] The base activates the organoboron species, facilitating the transfer of the organic group to the palladium center.[3] The choice of ligand is also paramount, as it influences the stability and reactivity of the palladium catalyst.[4] Electron-rich and bulky phosphine ligands are often employed to enhance the rates of both oxidative addition and reductive elimination.[4]

Navigating the Challenges of a Multifunctional Substrate

The presence of amino, hydroxyl, and ester groups on the aryl bromide presents unique challenges. The amino and hydroxyl groups are potential sites for N-arylation and O-arylation side reactions, respectively. Furthermore, these electron-donating groups increase the electron density of the aromatic ring, which can impact the rate of oxidative addition. However, with careful selection of reaction conditions, a protection-free Suzuki coupling of this compound is highly feasible. Research on unprotected ortho-bromoanilines has demonstrated successful couplings, suggesting that the amino group can be tolerated.[1] Studies on halophenols indicate that the hydroxyl group can participate in the reaction, but judicious choice of catalyst and base can favor the desired C-C bond formation.[5][6]

Recommended Suzuki Coupling Protocol

This protocol is designed as a robust starting point for the Suzuki coupling of this compound with a variety of boronic acids. Optimization may be necessary for specific substrates.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassing equipment (e.g., nitrogen or argon line)

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (3-5 mol%).

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: A Survey of Reaction Conditions

The following table summarizes a range of conditions that can be adapted for the Suzuki coupling of this compound, based on literature precedents for structurally similar compounds.

Parameter Condition 1 Condition 2 Condition 3 Rationale and In-Text Citation
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd(OAc)₂ + SPhosTetrakis(triphenylphosphine)palladium(0) is a classic, versatile catalyst.[7] Dppf-ligated catalysts are often effective for challenging substrates. Buchwald's biarylphosphine ligands like SPhos are known for high activity with electron-rich and sterically hindered substrates.
Base K₂CO₃K₃PO₄Cs₂CO₃Potassium carbonate is a common and effective base.[1] Potassium phosphate is a stronger base that can be beneficial in some cases. Cesium carbonate is a strong, yet mild base often used for sensitive substrates.
Solvent 1,4-Dioxane/H₂OTolueneDMFA mixture of dioxane and water is a common solvent system for Suzuki reactions. Toluene is a good choice for higher reaction temperatures. DMF is a polar aprotic solvent that can aid in the solubility of reactants.
Temperature 80-90 °C100-110 °C90-100 °CThe reaction temperature should be sufficient to drive the reaction to completion without causing decomposition of the starting materials or products.

Troubleshooting and Optimization Workflow

Even with a well-designed protocol, challenges such as low yield, side product formation, or incomplete conversion can arise. The following decision tree provides a systematic approach to troubleshooting and optimizing the reaction conditions.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Verify Reagent Quality (Substrate, Boronic Acid, Base, Solvent) Start->Check_Reagents Side_Products Significant Side Product Formation Start->Side_Products Increase_Temp Increase Reaction Temperature Check_Reagents->Increase_Temp Reagents OK Change_Catalyst Screen Different Palladium Catalysts/Ligands Increase_Temp->Change_Catalyst No Improvement Success Successful Coupling Increase_Temp->Success Improvement Change_Base Screen Different Bases (e.g., stronger or milder) Change_Catalyst->Change_Base No Improvement Change_Catalyst->Success Improvement Change_Solvent Screen Different Solvents Change_Base->Change_Solvent No Improvement Change_Base->Success Improvement Change_Solvent->Success Improvement Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Optimize_Stoichiometry Optimize Reactant Stoichiometry Lower_Temp->Optimize_Stoichiometry No Improvement Lower_Temp->Success Improvement Protecting_Group Consider Protecting Amino/Hydroxyl Group Protecting_Group->Success Improvement Optimize_Stoichiometry->Protecting_Group No Improvement Optimize_Stoichiometry->Success Improvement

Figure 2: A decision-making workflow for troubleshooting and optimizing the Suzuki coupling reaction.

Key Considerations for Optimization:

  • Dehalogenation: A common side reaction is the reduction of the aryl bromide to the corresponding arene. This can often be minimized by ensuring a thoroughly degassed reaction mixture and using a high-quality palladium catalyst.

  • Homocoupling: The coupling of two boronic acid molecules can also occur. This is often favored by the presence of oxygen, so maintaining an inert atmosphere is crucial.

  • Hydrolysis of the Ester: The methyl ester is generally stable under many Suzuki conditions, but prolonged heating with strong bases could lead to hydrolysis. If this is a concern, using a milder base like K₂CO₃ or Cs₂CO₃ is recommended.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of novel compounds in drug discovery. While the multifunctional nature of the substrate requires careful consideration of the reaction conditions, a protection-free approach is often successful. By understanding the reaction mechanism, selecting the appropriate catalyst, base, and solvent, and employing a systematic approach to optimization, researchers can effectively utilize this versatile building block to generate diverse molecular libraries for biological screening.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 2005 , 127(13), 4685-4696. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ACS Publications. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. [Link]

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Application Notes & Protocols: Methyl 3-amino-5-bromo-4-hydroxybenzoate as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-amino-5-bromo-4-hydroxybenzoate is a highly functionalized aromatic compound that serves as a pivotal starting material in the synthesis of diverse heterocyclic scaffolds. Its unique substitution pattern—featuring vicinal amino and hydroxyl groups, a bromine atom, and a methyl ester—provides multiple reaction sites for constructing complex molecular architectures. This guide provides an in-depth exploration of its application in synthesizing medicinally relevant heterocycles, particularly benzoxazoles and quinoline derivatives. We will delve into the underlying chemical principles, provide field-proven, step-by-step protocols, and offer insights into experimental design for researchers in organic synthesis and drug development.

The Strategic Value of this compound

The utility of this reagent stems from the orthogonal reactivity of its functional groups. The ortho-aminophenol moiety is the cornerstone for forming five- and six-membered heterocyclic rings through condensation and cyclization reactions. The bromine atom serves as a versatile handle for post-cyclization modifications via cross-coupling reactions, allowing for the introduction of diverse substituents to modulate biological activity. The methyl ester can be hydrolyzed, reduced, or converted into an amide, further expanding the synthetic possibilities.

Heterocyclic compounds are foundational to medicinal chemistry, with over 85% of biologically active molecules containing at least one heterocyclic ring.[1] These scaffolds are crucial for modulating properties like solubility, lipophilicity, and the ability to form hydrogen bonds, which are critical for optimizing a drug's ADME/Tox profile.[1][2] The heterocycles derived from this precursor, such as benzoxazoles and quinolines, are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6]

Synthesis of 6-Bromo-7-hydroxy-1,3-benzoxazole Derivatives

The most direct application of the ortho-aminophenol structure is the synthesis of the benzoxazole ring system. This reaction involves the condensation of the amino and hydroxyl groups with a suitable one-carbon electrophile, such as a carboxylic acid, aldehyde, or acid chloride, followed by cyclodehydration.[3][7][8]

Mechanistic Rationale

The synthesis is typically acid-catalyzed. The reaction with a carboxylic acid, often promoted by a strong dehydrating agent like polyphosphoric acid (PPA), proceeds through two key steps. First, the more nucleophilic amino group attacks the protonated carboxylic acid to form an amide intermediate (N-acylation). Second, the intramolecular nucleophilic attack by the phenolic hydroxyl group onto the amide carbonyl, followed by dehydration, yields the stable aromatic benzoxazole ring. The PPA serves as both the catalyst and the solvent, driving the reaction towards completion by removing water.[8]

Workflow for Benzoxazole Synthesis

cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification start_mat Methyl 3-amino-5-bromo- 4-hydroxybenzoate ppa Polyphosphoric Acid (PPA) start_mat->ppa reagent Carboxylic Acid (R-COOH) reagent->ppa heating Heat (e.g., 150-180°C) ppa->heating Mix quench Quench with Ice-Water heating->quench After Reaction Completion neutralize Neutralize (e.g., NaHCO3) quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify (Crystallization/Chromatography) extract->purify end_product Final Product: 2-Substituted Benzoxazole purify->end_product

Caption: General workflow for PPA-mediated benzoxazole synthesis.

Detailed Experimental Protocol: Synthesis of Methyl 6-bromo-7-hydroxy-2-phenyl-1,3-benzoxazole-5-carboxylate

This protocol describes the reaction with benzoic acid as a representative example.

Materials:

  • This compound (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • Polyphosphoric Acid (PPA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and benzoic acid.

  • Addition of PPA: Carefully add polyphosphoric acid (approx. 10-15 times the weight of the limiting reagent) to the flask. The mixture will become a thick slurry.

  • Heating: Heat the reaction mixture to 160-180°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching: Allow the reaction mixture to cool to approximately 80-90°C and then carefully pour it onto a beaker filled with crushed ice. This will hydrolyze the PPA and precipitate the crude product. Stir the resulting slurry for 30-60 minutes.

  • Neutralization & Extraction: Slowly neutralize the acidic aqueous slurry by adding saturated NaHCO₃ solution until the pH is ~7-8. The crude product can be collected by filtration or extracted into an organic solvent like ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure benzoxazole derivative.

Data Summary: Benzoxazole Synthesis
R-Group (from R-COOH)Reaction Temp. (°C)Time (h)Typical Yield (%)Notes
Phenyl160-1804-675-85Standard aromatic substituent.
4-Chlorophenyl160-1805-770-80Electron-withdrawing groups may require longer reaction times.
4-Methoxyphenyl150-1703-580-90Electron-donating groups can accelerate the reaction.
Methyl150-1703-465-75Reaction with aliphatic acids is also efficient.

Synthesis of Quinolone and Quinoxaline Scaffolds

The amino group of this compound can also participate in cyclization reactions to form six-membered heterocyclic rings, such as quinolines and quinoxalines, which are privileged structures in medicinal chemistry.[9][10]

Mechanistic Rationale: The Friedländer Annulation

The Friedländer synthesis is a classic method for constructing quinolines. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., -CH₂-C=O). In our case, the starting material is an aminobenzoate, not a ketone. However, a modified Friedländer-type approach can be envisioned by reacting it with a 1,3-dicarbonyl compound, such as ethyl acetoacetate. The reaction proceeds via an initial condensation between the aniline amino group and one of the carbonyls to form an enamine intermediate. This is followed by an intramolecular cyclization (electrophilic attack on the activated aromatic ring) and subsequent dehydration/aromatization to furnish the quinoline ring system. The presence of the hydroxyl group strongly activates the ring towards this electrophilic substitution.

Workflow for Friedländer-Type Quinolone Synthesis

cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification start_mat Methyl 3-amino-5-bromo- 4-hydroxybenzoate catalyst Acid or Base Catalyst (e.g., H2SO4 or Piperidine) start_mat->catalyst reagent 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) reagent->catalyst heating Heat (Reflux) catalyst->heating Mix cool Cool Reaction Mixture heating->cool After Reaction Completion precipitate Precipitate/Filter Product cool->precipitate wash Wash with Solvent precipitate->wash purify Recrystallize/Purify wash->purify end_product Final Product: Substituted Quinolone purify->end_product

Caption: General workflow for Friedländer-type quinolone synthesis.

Detailed Experimental Protocol: Synthesis of Methyl 6-bromo-4,7-dihydroxy-2-methylquinoline-5-carboxylate

This protocol provides a general procedure for a plausible Friedländer-type reaction.

Materials:

  • This compound (1.0 eq)

  • Ethyl Acetoacetate (1.2 eq)

  • Concentrated Sulfuric Acid (catalytic amount) or Piperidine

  • Ethanol or Dowtherm A (as solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a high-boiling point solvent like Dowtherm A or ethanol.

  • Addition of Reagents: Add ethyl acetoacetate to the solution, followed by a catalytic amount of concentrated sulfuric acid. Alternatively, a base catalyst like piperidine can be used.

  • Heating: Heat the mixture to reflux. The optimal temperature will depend on the solvent used (e.g., ~80°C for ethanol, >200°C for Dowtherm A). Monitor the reaction by TLC.[6]

  • Workup: After completion, cool the reaction mixture to room temperature. If a solid product precipitates, collect it by vacuum filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., cold ethanol or diethyl ether) to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent like DMF or acetic acid to afford the desired quinolone derivative.

Notes on Benzothiazole Synthesis

While this compound is an aminophenol, it is structurally related to precursors for benzothiazoles. Benzothiazole synthesis requires an ortho-aminothiophenol.[11][12] The general synthetic strategies are analogous to those for benzoxazoles, typically involving condensation with electrophiles like aldehydes or acid chlorides.[4][13] Should a synthetic route convert the hydroxyl group of the title compound to a thiol, the resulting aminothiophenol would be a valuable precursor for highly substituted benzothiazoles using protocols similar to those described for benzoxazoles.

Conclusion

This compound is a powerful and versatile building block for constructing complex heterocyclic systems. Its pre-installed functional groups provide a clear and efficient pathway to substituted benzoxazoles and offer significant potential for the synthesis of quinolines and other related scaffolds. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to leverage this reagent in their synthetic campaigns, particularly in the fields of medicinal chemistry and materials science.

References

  • Studies on New Schiff Bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation. Oriental Journal of Chemistry. Available at: [Link]

  • Benzothiazole - Wikipedia. Wikipedia. Available at: [Link]

  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. PubMed. Available at: [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

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Using "Methyl 3-amino-5-bromo-4-hydroxybenzoate" as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Methyl 3-amino-5-bromo-4-hydroxybenzoate: A Versatile Intermediate in Modern Synthesis

Introduction: The Strategic Value of a Multifunctional Scaffolding

This compound is a highly functionalized aromatic compound that has emerged as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic importance lies in the orthogonal reactivity of its distinct functional groups: a nucleophilic amino group, an acidic phenolic hydroxyl group, a readily transformable methyl ester, and a bromine atom perfectly positioned for modern cross-coupling reactions. This unique arrangement on a central benzene ring allows for a programmed, stepwise introduction of molecular complexity, making it an invaluable building block for medicinal chemists and researchers in drug discovery.

This guide provides a senior application scientist's perspective on leveraging this intermediate. We will move beyond simple reaction schemes to explore the causality behind protocol design, offering detailed, field-proven methodologies for its most critical applications. The protocols described herein are designed to be self-validating, with integrated monitoring and purification steps to ensure reproducible outcomes.

Physicochemical and Spectroscopic Profile

Characterization is the cornerstone of synthetic chemistry. A thorough understanding of the physical and spectroscopic properties of this compound is essential before its use in any synthetic sequence.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 260249-10-3[1][2][3]
Molecular Formula C₈H₈BrNO₃[1][2][4][5]
Molecular Weight 246.06 g/mol [1][2][4]
SMILES COC(=O)C1=CC(=C(C(=C1)Br)O)N[5]
Appearance Typically a solid (e.g., fine white crystalline powder)[6]
Predicted Density 1.706 ± 0.06 g/cm³[2]
Predicted Boiling Point 335.9 ± 42.0 °C[2]

Spectroscopic data for this molecule and its analogs are available through various databases. Standard characterization would involve ¹H NMR, ¹³C NMR, IR spectroscopy to confirm functional groups, and mass spectrometry to verify the molecular weight.[7][8][9]

Core Synthetic Applications: A Gateway to Molecular Diversity

The true power of this compound lies in its capacity to serve as a launchpad for diverse synthetic transformations. The workflow below illustrates the primary reaction pathways available from this versatile starting material.

G cluster_0 C-Br Bond Functionalization cluster_1 Amino/Hydroxyl Group Functionalization start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Arylboronic Acid, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Amine, Pd Catalyst, Base sonogashira Sonogashira Coupling (C-C Bond Formation) start->sonogashira Terminal Alkyne, Pd/Cu Catalysts, Base heterocycle Heterocycle Formation (e.g., Benzoxazoles) start->heterocycle Cyclizing Agent (e.g., Orthoester) acylation Acylation / Sulfonylation (Amide / Sulfonamide Formation) start->acylation Acyl Chloride / Sulfonyl Chloride Suzuki_Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)L₂(Br) pd0->pd_intermediate oxidative_add Oxidative Addition pd_r_intermediate Ar-Pd(II)L₂(R) pd_intermediate->pd_r_intermediate transmetalation Transmetalation pd_r_intermediate->pd0 product Ar-R pd_r_intermediate->product reductive_elim Reductive Elimination arbr Ar-Br arbr->pd_intermediate boronic R-B(OH)₂ + Base boronic->pd_r_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Heterocycle Synthesis via Amino and Hydroxyl Group Cyclization

The ortho-amino phenol moiety is a classic precursor for the synthesis of benzoxazoles and related heterocycles. This intramolecular cyclization strategy is an efficient way to build rigid, planar ring systems that are often sought after in medicinal chemistry for their ability to interact with biological targets. For instance, a similar strategy of cyclizing an amino-benzoate precursor is a key step in the synthesis of kinase inhibitors like Gefitinib. [10]

Detailed Experimental Protocols

The following protocols are generalized but robust procedures. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates. All reactions must be performed in a well-ventilated fume hood under an inert atmosphere.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling to synthesize Methyl 3-amino-5-(4-methoxyphenyl)-4-hydroxybenzoate.

Materials & Reagents:

  • This compound (1.0 eq, e.g., 246 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic Acid (1.2 eq, e.g., 182 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, e.g., 35 mg, 0.03 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq, e.g., 414 mg, 3.0 mmol)

  • 1,4-Dioxane, anhydrous (e.g., 8 mL)

  • Water, degassed (e.g., 2 mL)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation, halting the catalytic cycle.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane and degassed water. The biphasic mixture should be stirred vigorously. Finally, add the Pd(PPh₃)₄ catalyst.

  • Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Conceptual Synthesis of a Benzoxazole Derivative

This protocol outlines a general approach for the synthesis of a 2-substituted benzoxazole derivative, demonstrating the utility of the ortho-amino phenol functionality.

Materials & Reagents:

  • This compound (1.0 eq)

  • Triethyl orthoformate (as a source for the C2-H of the oxazole ring) or another suitable orthoester/aldehyde.

  • Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, p-TSA).

  • High-boiling point solvent (e.g., Toluene or Xylene).

  • Dean-Stark apparatus (optional, for water removal).

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), add this compound (1.0 eq), the solvent, and the orthoester (e.g., 1.5-2.0 eq).

  • Catalyst Addition: Add the acid catalyst (e.g., 0.1 eq p-TSA).

  • Reaction Execution: Heat the mixture to reflux. The reaction involves a condensation that eliminates ethanol and water. Causality: Driving the reaction to completion often requires the removal of these small molecule byproducts, for which a Dean-Stark trap is effective.

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for the efficient construction of complex molecular architectures. Its well-differentiated functional groups allow for selective and high-yielding transformations, particularly in palladium-catalyzed cross-coupling and heterocycle synthesis. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully exploit the synthetic potential of this versatile intermediate, accelerating the discovery of novel bioactive compounds.

References

  • PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology. [Link]

  • PubChemLite. (n.d.). This compound (C8H8BrNO3). Retrieved from PubChemLite. [Link]

  • Al-Hussain, S. A., & Karpoormath, R. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 23(11), 2825. [Link]

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  • World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Retrieved from WJPR. [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from MDPI. [Link]

  • Tran, D. P., et al. (2022). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. ACS Infectious Diseases, 8(10), 2096-2105. [Link]

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Application Notes and Protocols for the Derivatization of Methyl 3-amino-5-bromo-4-hydroxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For the medicinal chemist, the journey from a simple scaffold to a potent and selective therapeutic agent is one of meticulous design, synthesis, and evaluation. The strategic functionalization of a core molecule is paramount in tuning its pharmacokinetic and pharmacodynamic properties. This guide focuses on a promising, yet underexplored, scaffold: Methyl 3-amino-5-bromo-4-hydroxybenzoate . Its trifunctional nature—an aromatic amine, a phenol, and a methyl ester—offers a rich playground for chemical modification. This document provides a comprehensive overview of the synthetic strategies to access this core, detailed protocols for its derivatization, and an exploration of its potential applications in drug discovery, grounded in the established bioactivities of analogous structures.

The Strategic Value of the this compound Scaffold

The this compound scaffold is a highly functionalized benzene ring, presenting three key points for diversification: the amino group, the hydroxyl group, and the methyl ester. Each of these sites can be independently or sequentially modified to explore the chemical space and optimize for biological activity.

  • The Aminophenol Moiety: This is a well-established pharmacophore present in a variety of bioactive molecules. Derivatives of aminophenols are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and neuroprotective effects[1][2]. The amino group provides a handle for the introduction of amide, sulfonamide, and alkyl functionalities, while the phenolic hydroxyl can be modified to ethers or esters.

  • The Bromo Substituent: The presence of a bromine atom can significantly influence the compound's properties. It can enhance binding affinity through halogen bonding, modulate lipophilicity, and block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate. Bromophenol derivatives have shown potential as antioxidant and anticancer agents[3].

  • The Methyl Benzoate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides or other bioisosteres of carboxylic acids. This provides an additional avenue for derivatization and for modulating solubility and cell permeability.

Synthesis of the Core Scaffold: this compound

A plausible synthetic route to this compound can be devised based on established methods for the synthesis of its isomers and related compounds[4][5][6]. A common strategy involves a multi-step sequence starting from a readily available precursor like methyl 4-hydroxybenzoate.

Synthesis_of_Core_Scaffold cluster_0 Synthetic Pathway Start Methyl 4-hydroxybenzoate Nitration Nitration (HNO3, H2SO4) Start->Nitration Step 1 Intermediate1 Methyl 4-hydroxy-3-nitrobenzoate Nitration->Intermediate1 Bromination Bromination (Br2, Acetic Acid) Intermediate1->Bromination Step 2 Intermediate2 Methyl 5-bromo-4-hydroxy-3-nitrobenzoate Bromination->Intermediate2 Reduction Reduction (e.g., Fe/HCl or H2/Pd-C) Intermediate2->Reduction Step 3 Product This compound Reduction->Product

Caption: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Step 1: Nitration of Methyl 4-hydroxybenzoate [6]

  • To a stirred solution of methyl 4-hydroxybenzoate in concentrated sulfuric acid, cooled to 0°C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

  • Wash the solid with cold water until the filtrate is neutral and dry to afford methyl 4-hydroxy-3-nitrobenzoate.

Step 2: Bromination of Methyl 4-hydroxy-3-nitrobenzoate

  • Dissolve methyl 4-hydroxy-3-nitrobenzoate in glacial acetic acid.

  • To this solution, add a solution of bromine in glacial acetic acid dropwise at room temperature.

  • Stir the reaction mixture for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into an ice-water mixture.

  • Filter the precipitate, wash with water, and then with a dilute solution of sodium bisulfite to remove excess bromine.

  • Dry the solid to yield methyl 5-bromo-4-hydroxy-3-nitrobenzoate.

Step 3: Reduction of the Nitro Group [7]

  • Suspend methyl 5-bromo-4-hydroxy-3-nitrobenzoate in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Derivatization Strategies and Protocols

The three reactive sites on the this compound scaffold allow for a multitude of derivatization strategies. The most common and medicinally relevant transformations are N-acylation and O-alkylation.

Derivatization_Strategies cluster_N N-Derivatization cluster_O O-Derivatization cluster_Ester Ester Modification Core This compound N-Acylation N-Acylation Core->N-Acylation Amine Reactivity N-Sulfonylation N-Sulfonylation Core->N-Sulfonylation N-Alkylation N-Alkylation Core->N-Alkylation O-Alkylation O-Alkylation Core->O-Alkylation Phenol Reactivity O-Acylation O-Acylation Core->O-Acylation Hydrolysis Hydrolysis to Carboxylic Acid Core->Hydrolysis Ester Reactivity Amidation Amidation Hydrolysis->Amidation

Caption: Key derivatization strategies for the core scaffold.

N-Acylation: Synthesis of Amide Derivatives

The amino group can be readily acylated using a variety of acylating agents to introduce diverse functionalities. This is a common strategy in medicinal chemistry to modulate the properties of a lead compound[4][8].

Protocol 2: General Procedure for N-Acylation [9]

  • Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

  • Add a base (e.g., triethylamine or pyridine, 1.2 eq.) and cool the mixture to 0°C.

  • Add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated solution of sodium bicarbonate to remove any acidic impurities, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Proposed N-Acyl Derivatives and their Potential Therapeutic Relevance

Acyl GroupRationale for DerivatizationPotential Therapeutic Target/Application
AcetylSimple modification to assess the impact of N-acylation on activity.General exploration of bioactivity.
BenzoylIntroduction of an aromatic ring for potential π-π stacking interactions.Anticancer (HDAC inhibitors)[6][10], Antimicrobial.
CinnamoylIntroduction of a conjugated system, often found in natural products with biological activity.Antioxidant, Anti-inflammatory.
(Hetero)aroylIncorporation of heterocycles to modulate solubility, polarity, and hydrogen bonding capacity.Kinase inhibitors[1], Bacterial topoisomerase inhibitors[3][11].
O-Alkylation: Synthesis of Ether Derivatives

Modification of the phenolic hydroxyl group to an ether can significantly impact lipophilicity, metabolic stability, and receptor binding.

Protocol 3: General Procedure for O-Alkylation [12][13]

  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., acetone, acetonitrile, or DMF), add a base (e.g., potassium carbonate or cesium carbonate, 1.5-2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq.) and heat the reaction mixture to 50-80°C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Proposed O-Alkyl Derivatives and their Potential Therapeutic Relevance

Alkyl GroupRationale for DerivatizationPotential Therapeutic Target/Application
MethylMinimal steric modification to block the phenolic hydroxyl.General exploration, metabolic stabilization.
BenzylIntroduction of a lipophilic aromatic group.Anticancer, Antimicrobial.
(Substituted) BenzylIntroduction of functional groups on the benzyl ring to probe for additional binding interactions.Kinase inhibitors.
Long-chain alkylIncrease lipophilicity to potentially enhance membrane permeability.Antimicrobial[14].

Potential Therapeutic Applications and Relevant Signaling Pathways

Based on the known biological activities of structurally related compounds, derivatives of this compound hold promise in several therapeutic areas.

Anticancer Agents
  • Histone Deacetylase (HDAC) Inhibitors: The aminobenzamide scaffold is a key feature of several HDAC inhibitors[6][10][15][16]. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. N-acyl derivatives of the title compound could mimic the structure of known benzamide-based HDAC inhibitors.

HDAC_Inhibition HDACi HDAC Inhibitor (e.g., Benzamide Derivative) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Histone Acetylated Histone HDAC->Histone Deacetylates Chromatin Relaxed Chromatin Histone->Chromatin Gene Tumor Suppressor Gene Expression Chromatin->Gene Apoptosis Apoptosis Gene->Apoptosis

Caption: Simplified pathway of HDAC inhibition leading to tumor suppression.

  • Tyrosine Kinase Inhibitors (TKIs): Many TKIs incorporate an aminobenzoic acid or related scaffold to interact with the hinge region of the kinase domain[17][18][19]. Derivatization of the amino and hydroxyl groups can be used to target specific kinases involved in cancer cell proliferation and survival.

Antimicrobial Agents
  • Bacterial Topoisomerase Inhibitors: The aminobenzoate core is present in some novel bacterial topoisomerase inhibitors (NBTIs)[3][11][20][21]. These enzymes are essential for bacterial DNA replication, making them attractive targets for new antibiotics.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of new therapeutic agents. Its trifunctional nature allows for extensive derivatization, enabling the fine-tuning of its physicochemical and pharmacological properties. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the medicinal chemistry of this compound. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to uncover their full therapeutic potential.

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Experimental procedure for nitration of "Methyl 3-amino-5-bromo-4-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Regioselective Nitration of Methyl 3-amino-5-bromo-4-hydroxybenzoate

Abstract

This document provides a comprehensive experimental protocol for the electrophilic nitration of this compound. This procedure is designed for researchers in synthetic organic chemistry and drug development, offering a detailed methodology grounded in established principles of electrophilic aromatic substitution. The guide elucidates the mechanistic rationale for the reaction's regioselectivity, outlines a step-by-step laboratory procedure, presents critical safety protocols for handling nitrating agents, and includes methods for product purification and characterization.

Introduction and Mechanistic Rationale

The nitration of substituted aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of a nitro group (-NO₂) that serves as a versatile synthetic handle for further functional group transformations. The target molecule, this compound, is a polysubstituted benzene ring, and the position of nitration is dictated by the cumulative electronic effects of the existing substituents.

Electrophilic aromatic substitution (EAS) reactions, such as nitration, proceed via a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex.[1] The stability of this intermediate determines the reaction rate and the position of the incoming electrophile.[1]

1.1. The Role of the Nitrating Mixture

The electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid with concentrated sulfuric acid.[2] Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[3]

1.2. Predicting Regioselectivity

The directing effects of the substituents on the aromatic ring determine the position of the incoming nitro group.[4][5] Substituents are classified as either activating or deactivating and as ortho-, para-, or meta-directing.[6]

  • Hydroxyl (-OH): A strongly activating ortho-, para-director due to its ability to donate electron density via resonance.[6][7]

  • Amino (-NH₂): A strongly activating ortho-, para-director. However, under the strongly acidic conditions of nitration, it is protonated to the ammonium group (-NH₃⁺), which is a strongly deactivating, meta-director.

  • Bromo (-Br): A deactivating ortho-, para-director. It withdraws electron density inductively but can donate a lone pair of electrons through resonance.[4][8]

  • Methyl Ester (-COOCH₃): A deactivating meta-director due to its electron-withdrawing inductive and resonance effects.[9][10]

Analysis of the Substrate: The directing effects of the powerful activating groups, -OH and -NH₂, are expected to dominate. The hydroxyl group at C4 directs ortho to itself, to the already substituted C3 and C5 positions. The amino group at C3 directs ortho (to C2 and C4) and para (to C6). The bromo group at C5 directs ortho (to C4 and C6) and para (to C2). The cumulative effect of these ortho-, para-directing groups strongly favors substitution at the C2 and C6 positions. Despite the protonation of the amino group, the powerful directing effect of the hydroxyl and bromo groups, combined with the availability of the C2 and C6 positions, suggests that nitration will likely occur at one of these sites, leading predominantly to Methyl 3-amino-5-bromo-4-hydroxy-2-nitrobenzoate or its C6-nitro isomer.

Experimental Protocol

This protocol is adapted from standard procedures for the nitration of substituted benzoates and phenols, with modifications to account for the highly activated and sensitive nature of the starting material.[10][11]

2.1. Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )ConcentrationNotes
This compoundC₈H₈BrNO₃262.06>98% PurityStarting Material
Concentrated Sulfuric AcidH₂SO₄98.0898%Catalyst and Solvent
Concentrated Nitric AcidHNO₃63.0170%Nitrating Agent
Crushed IceH₂O18.02N/AFor reaction quenching
EthanolC₂H₅OH46.0795% or AbsoluteFor recrystallization
Deionized WaterH₂O18.02N/AFor washing and recrystallization
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated Soln.For neutralization

2.2. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add 2.62 g (10 mmol) of this compound.

  • Dissolution: Place the flask in an ice-salt bath. Slowly and carefully add 20 mL of concentrated sulfuric acid to the starting material with continuous stirring. Ensure the temperature is maintained below 10°C during the addition. Stir until all the solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker or flask, prepare the nitrating mixture by slowly adding 1.0 mL (approx. 15 mmol) of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid. This addition is highly exothermic and must be performed in an ice bath with gentle swirling. Cool the resulting mixture to 0°C.

  • Nitration Reaction: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the solution of the starting material over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. A rapid temperature increase can lead to uncontrolled side reactions and oxidation.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using an appropriate solvent system (e.g., Ethyl Acetate/Hexane).

  • Quenching: Slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the washings are neutral to litmus paper. This removes residual acid.

  • Purification by Recrystallization: Transfer the crude solid to a flask. Add a minimal amount of hot ethanol to dissolve the solid. If the solid does not dissolve completely, add hot deionized water dropwise until a clear solution is obtained at the boiling point. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[10]

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the yield and characterize the product.

Workflow Visualization

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in conc. H₂SO₄ at 0-5°C C Slow, Dropwise Addition of Nitrating Mixture A->C B Prepare Nitrating Mixture (HNO₃ + H₂SO₄) at 0°C B->C D Maintain Temperature at 0-5°C E Stir for 60 min post-addition C->E F Quench Reaction by Pouring onto Crushed Ice E->F G Isolate Crude Product via Vacuum Filtration F->G H Wash Solid with Cold H₂O G->H I Purify by Recrystallization (Ethanol/Water) H->I J Dry Final Product Under Vacuum I->J

Caption: Experimental workflow for the nitration of this compound.

Safety and Handling

Working with concentrated nitric and sulfuric acids requires strict adherence to safety protocols to prevent serious injury.[12][13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), a lab coat over fire-retardant clothing, and chemical splash goggles. A full-face shield is highly recommended.[14][15]

  • Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes.[15][16]

  • Handling Acids: Always add acid to other liquids slowly, especially when mixing nitric and sulfuric acids. Never add water to concentrated acid due to the risk of violent splashing.[14]

  • Spill Response: In case of a spill, neutralize the acid with a suitable agent like sodium bicarbonate.[13] For large spills, evacuate the area and follow institutional emergency procedures.[16]

  • First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12] For eye contact, use an eyewash station immediately and seek emergency medical care.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the newly introduced nitro group.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., -NO₂, -OH, -NH₂, C=O).

  • Mass Spectrometry: To confirm the molecular weight of the product.

References

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Sadashiva, M. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. [Link]

  • Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. In Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Columbus Chemical. (2022). Safety Data Sheet: Sulfuric Acid / Nitric Acid 98.8 : 1.2. [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • Chemistry LibreTexts. (2015). Directing Effects. [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. In Organic Chemistry II. [Link]

  • Texas Woman's University. (n.d.). Standard Operating Procedure: Nitric Acid. [Link]

  • The Safety Master. (2024). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. [Link]

  • Westlab. (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories. [Link]

  • Reddit. (2020). phenyl benzoate electrophilic substitution. [Link]

  • Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Mustansiriyah University. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • CDC Stacks. (n.d.). Supporting Information. [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]

Sources

The Strategic Utility of Methyl 3-amino-5-bromo-4-hydroxybenzoate in the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

Methyl 3-amino-5-bromo-4-hydroxybenzoate is a polysubstituted aromatic compound of significant interest to the medicinal chemistry and drug development community. Its unique arrangement of functional groups—an amine, a hydroxyl group, a bromine atom, and a methyl ester on a central benzene ring—renders it a highly versatile and strategically valuable starting material for the synthesis of complex molecular architectures. The inherent reactivity of each functional group can be selectively addressed, allowing for a stepwise and controlled construction of novel compounds.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the creation of innovative heterocyclic systems with potential therapeutic applications. We will delve into the chemical principles underpinning its reactivity and provide detailed, field-proven protocols for its conversion into advanced intermediates.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 260249-10-3[1]
Molecular Formula C₈H₈BrNO₃[2]
Molecular Weight 246.06 g/mol [2]
IUPAC Name This compound[2]
SMILES COC(=O)C1=CC(=C(C(=C1)Br)O)N[1]

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The ortho-relationship of the amino and hydroxyl groups is particularly significant, predisposing the molecule to cyclization reactions to form five- or six-membered heterocyclic rings. The bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be derivatized to form amides or other functional groups.

The general reactivity of aminophenols includes alkylation, acylation, and diazonium salt formation, allowing for a diverse range of chemical transformations.[3][4]

Application in the Synthesis of Benzoxazole Derivatives as Factor D Inhibitors

The complement system is a crucial component of the innate immune response, and its dysregulation is implicated in various inflammatory and autoimmune diseases. Factor D is a serine protease that plays a pivotal role in the activation of the alternative complement pathway, making it an attractive therapeutic target.[5] A recent patent discloses the use of this compound in the synthesis of novel benzoxazole-based Factor D inhibitors.[5]

Scientific Rationale

The synthesis of the benzoxazole core leverages the ortho-disposed amino and hydroxyl groups of the starting material. In the presence of a one-carbon synthon, such as an orthoformate, a condensation and subsequent intramolecular cyclization occurs to furnish the benzoxazole ring system. This reaction is a classic and efficient method for the construction of this important heterocycle.

Experimental Protocol 1: Synthesis of Methyl 7-bromobenzo[d]oxazole-5-carboxylate

This protocol is adapted from the procedure described in patent WO2019057946A1.[5]

Objective: To synthesize the key benzoxazole intermediate, Methyl 7-bromobenzo[d]oxazole-5-carboxylate, from this compound.

Materials:

  • This compound (1.0 eq)

  • Triethylorthoformate (15 eq)

  • 10% Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and triethylorthoformate (15 eq).

  • Heat the reaction mixture to 100°C and maintain for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully add 10% aqueous NaOH solution to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate to afford the desired product.

Diagram 1: Synthesis of a Benzoxazole Intermediate

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start This compound reagents Triethylorthoformate 100°C, 2h start->reagents product Methyl 7-bromobenzo[d]oxazole-5-carboxylate reagents->product caption Reaction scheme for benzoxazole formation. G cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization start This compound reagents1 Chloroacetyl chloride, K₂CO₃, MeCN start->reagents1 intermediate Methyl 3-bromo-5-(2-chloroacetamido)-4-hydroxybenzoate reagents1->intermediate reagents2 Base (K₂CO₃), MeCN intermediate->reagents2 product Methyl 8-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate reagents2->product caption Synthetic workflow for benzoxazine formation.

Sources

The Versatile Monomer: Application Notes for Methyl 3-amino-5-bromo-4-hydroxybenzoate in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 3-amino-5-bromo-4-hydroxybenzoate is a highly functionalized aromatic monomer poised for significant contributions to the field of materials science. Its unique molecular architecture, featuring an o-aminophenol moiety, a methyl ester, and a bromine substituent, offers a versatile platform for the synthesis of a new generation of high-performance polymers. This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for leveraging this monomer in the creation of advanced materials, including polybenzoxazoles, aromatic polyamides, and aromatic polyesters. While direct applications of this specific monomer are not yet widely reported, its structural motifs suggest its potential in these key material classes. The protocols herein are based on established synthetic methodologies for analogous monomers and are intended to serve as a robust starting point for innovation.

I. Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for its effective application in polymer synthesis.

PropertyValueSource
CAS Number 260249-10-3
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Solid (predicted)-
Predicted Density 1.706 ± 0.06 g/cm³
Predicted Boiling Point 335.9 ± 42.0 °C

II. Application in Polybenzoxazole (PBO) Synthesis: Towards Thermally Stable and Flame-Retardant Materials

Application Note: The ortho-aminophenol functionality within this compound is a classic precursor for the synthesis of polybenzoxazoles (PBOs). PBOs are a class of high-performance polymers known for their exceptional thermal and oxidative stability, high mechanical strength, and excellent chemical resistance. The bromine atom on the phenoxy ring is anticipated to impart inherent flame-retardant properties to the resulting polymer, a critical attribute for applications in aerospace, military, and electronics where fire safety is paramount.[1][2][3] The methyl ester group can be hydrolyzed post-polymerization to a carboxylic acid, offering a site for further cross-linking or functionalization.

Proposed Synthetic Pathway: Two-Step Method via Poly(hydroxyamide) Precursor

This method involves the initial formation of a soluble poly(hydroxyamide) (PHA) precursor, which is then thermally cyclized to the final, intractable polybenzoxazole. This two-step process allows for easier processing of the polymer in its precursor stage.

PBO_Synthesis Monomer Methyl 3-amino-5-bromo- 4-hydroxybenzoate PHA Poly(hydroxyamide) Precursor (Soluble) Monomer->PHA Low-temperature Polycondensation (NMP, Pyridine) DiacidChloride Aromatic Diacid Chloride (e.g., Terephthaloyl chloride) DiacidChloride->PHA PBO Polybenzoxazole (Insoluble, High-Performance) PHA->PBO Thermal Cyclization (250-350°C, N2) Polyamide_Synthesis Monomer Methyl 3-amino-5-bromo- 4-hydroxybenzoate Polyamide Brominated Aromatic Polyamide (Aramid) Monomer->Polyamide Low-temperature Polycondensation (DMAc, LiCl) Diamine Aromatic Diamine (e.g., m-phenylenediamine) Diamine->Polyamide DiacidChloride Aromatic Diacid Chloride (e.g., Isophthaloyl chloride) DiacidChloride->Polyamide

Caption: Synthesis of a brominated aromatic polyamide (aramid).

Experimental Protocol: Synthesis of a Brominated Aromatic Polyamide

Materials:

  • This compound (Monomer A)

  • Isophthaloyl chloride (Monomer B)

  • m-Phenylenediamine (as a comonomer, if needed)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Nitrogen gas supply

Procedure:

  • Monomer Preparation: Ensure all monomers and reagents are pure and dry.

  • Polymerization:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and nitrogen inlet, dissolve a precise amount of Monomer A (and any comonomer diamine) and anhydrous LiCl in anhydrous DMAc.

    • Cool the solution to 0°C in an ice-water bath.

    • Add an equimolar amount of isophthaloyl chloride (Monomer B) as a solid or a solution in DMAc to the stirred diamine solution.

    • Maintain the temperature at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for 4-6 hours. [4]The solution will become highly viscous.

  • Polymer Isolation:

    • Pour the viscous polymer solution into a blender containing water to precipitate the polyamide.

    • Wash the polymer thoroughly with water and then with methanol.

    • Dry the polymer in a vacuum oven at 100°C overnight.

  • Film or Fiber Formation:

    • The dried aramid can be redissolved in a suitable solvent system (e.g., DMAc/LiCl) for casting films or spinning fibers.

  • Characterization:

    • Determine the inherent viscosity of the polymer to assess molecular weight.

    • Characterize the polymer structure using FTIR and NMR.

    • Analyze the thermal properties using TGA and DSC.

    • Measure the mechanical properties of films or fibers.

IV. Application in Aromatic Polyester Synthesis: Creating Liquid Crystalline and High-Temperature Resistant Resins

Application Note: this compound can also be utilized in the synthesis of aromatic polyesters. The hydroxyl and methyl ester groups are suitable for polycondensation reactions. Aromatic polyesters are valued for their high thermal stability, chemical resistance, and, in some cases, liquid crystalline properties. [5][6]The rigid, substituted benzene ring of the monomer is expected to contribute to a high glass transition temperature (Tg) and potential liquid crystallinity. The bromine atom can enhance flame retardancy. [1]The amino group offers a reactive site for further modifications.

Proposed Synthetic Pathway: Melt Polycondensation

Melt polycondensation is a common method for synthesizing high-molecular-weight polyesters, avoiding the use of solvents. [7]This process typically requires high temperatures and a vacuum to drive the reaction to completion by removing the condensation byproducts (methanol in this case).

Polyester_Synthesis Monomer Methyl 3-amino-5-bromo- 4-hydroxybenzoate Polyester Brominated Aromatic Polyester (High Tg, Potentially Liquid Crystalline) Monomer->Polyester Melt Polycondensation (High Temperature, Vacuum, Catalyst)

Caption: Melt polycondensation of the monomer to form an aromatic polyester.

Experimental Protocol: Synthesis of a Brominated Aromatic Polyester

Materials:

  • This compound (Monomer)

  • Polycondensation catalyst (e.g., antimony trioxide, titanium-based catalysts)

  • High-temperature reaction vessel with a mechanical stirrer, nitrogen inlet, and vacuum connection.

Procedure:

  • Reaction Setup:

    • Charge the reaction vessel with the monomer and a catalytic amount of the chosen catalyst.

    • Purge the vessel with nitrogen and heat the contents to melt the monomer under a slow nitrogen stream.

  • Polycondensation:

    • Gradually increase the temperature to 250-300°C while stirring. Methanol will begin to distill off as the polycondensation reaction starts.

    • After the initial evolution of methanol ceases, apply a vacuum to the system to remove the remaining byproducts and drive the polymerization to a high molecular weight.

    • Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity is achieved. [7]3. Polymer Isolation:

    • Cool the reactor under nitrogen and extrude the molten polymer.

    • The resulting polyester can be pelletized for further processing.

  • Characterization:

    • Determine the molecular weight of the polyester using gel permeation chromatography (GPC).

    • Characterize the structure using FTIR and NMR.

    • Investigate the thermal properties and potential liquid crystalline phases using DSC, TGA, and polarized optical microscopy.

    • Evaluate the mechanical and electrical properties of molded samples.

V. The Influence of Bromine Substitution: A Key to Enhanced Performance

The presence of a bromine atom on the aromatic ring of this compound is a significant feature that is expected to impart several desirable properties to the resulting polymers:

  • Flame Retardancy: Brominated compounds are well-known flame retardants. [2][8]During combustion, they can release bromine radicals that interrupt the radical chain reactions in the gas phase, thus quenching the flame. [3]This makes polymers derived from this monomer inherently more fire-resistant.

  • Increased Density and Refractive Index: The heavy bromine atom will increase the density of the polymer. It can also lead to a higher refractive index, which could be beneficial in optical applications.

  • Modified Solubility and Interchain Interactions: The polar C-Br bond and the steric bulk of the bromine atom can influence the packing of polymer chains, affecting solubility and mechanical properties.

  • Reactive Site for Further Functionalization: The aryl bromide can serve as a handle for post-polymerization modification through various coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of other functional groups to tailor the final properties of the material.

VI. Conclusion

This compound is a monomer with significant, albeit underexplored, potential in materials science. Its multifunctional nature allows for its hypothetical application in the synthesis of three major classes of high-performance polymers: polybenzoxazoles, aromatic polyamides, and aromatic polyesters. The protocols and application notes provided in this guide, based on established chemical principles, offer a solid foundation for researchers to explore the synthesis and characterization of novel, high-performance materials derived from this versatile building block. The inherent flame retardancy and potential for further functionalization conferred by the bromine atom make this monomer particularly attractive for creating advanced materials for demanding applications.

References

  • Oishi, Y., Kakimoto, M., & Imai, Y. (n.d.). Novel synthesis of high molecular weight aramids from N-silylated aromatic diamines and aromatic diacid chlorides. Macromolecules. Retrieved from [Link]

  • Yerlikaya, Z., Aksoy, S., & Bayramlı, E. (2006). Synthesis and properties of thermotropic liquid crystalline copolyesters containing p-hydroxyphenylacetic acid and m-hydroxybenzoic acid units. Journal of Macromolecular Science-Pure and Applied Chemistry, 433–447. Retrieved from [Link]

  • Mulani, K., Momin, M., Ganjave, N., & Chavan, N. (n.d.). Thermotropic liquid crystalline polyesters derived from bis-(4-hydroxybenzoyloxy)-2-methyl-1,4-benzene and aliphatic dicarboxylic acid chlorides. Indian Academy of Sciences. Retrieved from [Link]

  • Imai, Y. (n.d.). Polybenzoxazoles and polybenzothiazoles. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of aromatic polybenzoxazoles by silylation method and their thermal and mechanical properties. ResearchGate. Retrieved from [Link]

  • (2022, March 3). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega. Retrieved from [Link]

  • (2018, June 15). Aromatic Polyamides. ResearchGate. Retrieved from [Link]

  • (2023, February 1). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. NIH. Retrieved from [Link]

  • (2023, April 29). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. NIH. Retrieved from [Link]

  • (2020, August 21). 3.10: Polyamides. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Mechanism Studies of LCP Synthesis. MDPI. Retrieved from [Link]

  • (n.d.). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Der Pharma Chemica. Retrieved from [Link]

  • (n.d.). Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids. ResearchGate. Retrieved from [Link]

  • (n.d.). 1. Introduction to Brominated Flame Retardants. Retrieved from [Link]

  • (2017, December 7). Flame retardants, high molecular weight brominated polymers. Retrieved from [Link]

  • (n.d.). Synthesis and characterization of a polybenzoxazine from a difunctional amine and a trifunctional phenol. OpenMETU. Retrieved from [Link]

  • (n.d.). US4393191A - Preparation of aromatic polyesters by direct self-condensation of aromatic hydroxy acids. Google Patents.
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  • (2023, November 22). What Are The Applications Of Brominated Flame Retardants in Common Plastic Modifications. Oceanchem Group. Retrieved from [Link]

  • (n.d.). Preparation of aromatic polyamidines and their transformation in polybenzimidazoles. Retrieved from [Link]

  • (n.d.). US5055546A - Process for producing aromatic polyesters. Google Patents.
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  • (n.d.). (PDF) Synthesis and characterization of new thermosetting polybenzoxazines with other functional groups in the network. ResearchGate. Retrieved from [Link]

  • (n.d.). Polyester films obtained by non-catalyzed melt-condensation polymerization of aleuritic (9,10,16-trihydroxyhexadecanoic) acid in. CORE. Retrieved from [Link]

  • (n.d.). Synthesis and characterization of polybenzoxazine. OpenMETU. Retrieved from [Link]

  • (n.d.). Castor Oil Based Polyester by Melt Condensation Process. Research Publish Journals. Retrieved from [Link]

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The Strategic Utility of Methyl 3-amino-5-bromo-4-hydroxybenzoate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Polysubstituted Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of pharmaceutical compounds hinges on the availability of versatile and strategically functionalized building blocks. Methyl 3-amino-5-bromo-4-hydroxybenzoate is one such key intermediate, offering a unique combination of reactive sites on a stable aromatic core. Its polysubstituted nature—featuring an amine, a bromine atom, a hydroxyl group, and a methyl ester—provides chemists with multiple handles for molecular elaboration. This allows for the systematic exploration of chemical space and the optimization of lead compounds. The strategic placement of these functional groups enables a variety of chemical transformations, making this compound a valuable precursor for the synthesis of complex heterocyclic systems and other scaffolds of pharmaceutical interest. Aminophenol derivatives, in general, are crucial intermediates in the production of a range of therapeutics.[1][2][3] This document provides detailed protocols for the synthesis of this compound and its subsequent application in the preparation of a key pharmaceutical scaffold.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic precursor is fundamental to its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
CAS Number 260249-10-3[4]
Appearance Solid (predicted)
IUPAC Name This compound[4]

Synthetic Protocol: A Multi-Step Approach to this compound

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the readily available methyl 4-hydroxybenzoate. This pathway involves an initial bromination, followed by nitration, and a final reduction of the nitro group.

Sources

Application Note: Strategic Derivatization of Methyl 3-amino-5-bromo-4-hydroxybenzoate for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-5-bromo-4-hydroxybenzoate is a polysubstituted aromatic compound that serves as a versatile scaffold in medicinal chemistry and drug development. Its structure is endowed with three distinct and chemically addressable functional groups: an amino group, a phenolic hydroxyl group, and a bromine atom. This strategic arrangement allows for selective modification, enabling the synthesis of diverse molecular libraries. This guide provides detailed protocols and expert insights for the derivatization of this core structure through N-acylation, O-alkylation, and palladium-catalyzed cross-coupling reactions. These methodologies are fundamental for generating novel chemical entities with potential therapeutic applications, such as anti-inflammatory and antimicrobial agents.[1]

Introduction: The Versatility of a Privileged Scaffold

This compound (henceforth MABHB) is a key building block for synthetic organic chemists. The electron-donating effects of the amino and hydroxyl groups, combined with the electron-withdrawing nature of the methyl ester and the presence of a halogen handle, create a unique electronic and steric environment. This makes MABHB an excellent starting material for developing new bioactive molecules.[2][3] The ability to selectively modify the amine, the phenol, or the aryl bromide position provides a powerful platform for structure-activity relationship (SAR) studies.

The core value of MABHB lies in its potential for trifurcated diversification, as illustrated below. Each functional group offers a gateway to a different class of chemical structures, allowing researchers to systematically probe the chemical space around this central scaffold.

G cluster_n Amino Group (Position 3) cluster_o Hydroxyl Group (Position 4) cluster_c Bromo Group (Position 5) MABHB This compound (MABHB Core) N_Acylation N-Acylation / N-Sulfonylation MABHB->N_Acylation O_Alkylation O-Alkylation / O-Arylation MABHB->O_Alkylation CC_Coupling Palladium Cross-Coupling MABHB->CC_Coupling Amides Amides N_Acylation->Amides Sulfonamides Sulfonamides N_Acylation->Sulfonamides Ethers Ethers O_Alkylation->Ethers Biaryls Biaryls CC_Coupling->Biaryls Alkenes Alkenes / Alkynes CC_Coupling->Alkenes

Caption: Trifurcated derivatization strategy for the MABHB scaffold.

Physicochemical Properties of the Starting Material

A clear understanding of the starting material is critical before proceeding with synthesis.

PropertyValueReference(s)
Chemical Name This compound[4][5]
CAS Number 260249-10-3[4][5]
Molecular Formula C₈H₈BrNO₃[4]
Molecular Weight 246.06 g/mol [4]
Appearance Solid-
Storage Temperature Room temperature[1]

Core Synthetic Strategies and Protocols

The following sections detail validated, step-by-step protocols for modifying each of the key functional groups of MABHB.

Strategy A: N-Acylation of the Amino Group

Scientific Rationale: The transformation of the aniline amine into an amide is a cornerstone of medicinal chemistry. This modification can introduce new hydrogen bond donors and acceptors, alter steric bulk, and modulate the basicity of the nitrogen atom, all of which can significantly impact biological activity and pharmacokinetic properties. The synthesis of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, a known derivative, confirms the feasibility of this approach.

Protocol 1: General Procedure for N-Acetylation of MABHB

This protocol describes the reaction of MABHB with acetyl chloride to form the corresponding acetamide.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add MABHB (1.0 eq.).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 eq.) or pyridine (1.5 eq.), to the solution and stir for 5 minutes at room temperature. The base is crucial for scavenging the HCl byproduct generated during the reaction.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add the acylating agent, acetyl chloride (1.2 eq.), dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-acetylated derivative.

Strategy B: O-Alkylation of the Phenolic Hydroxyl Group

Scientific Rationale: Modifying the phenolic hydroxyl group to an ether can improve metabolic stability by blocking Phase II conjugation pathways. It also provides a means to explore interactions with hydrophobic pockets in target proteins and can serve as a linker for attaching more complex moieties. The Williamson ether synthesis is a classic and reliable method for this transformation.

Protocol 2: General Procedure for O-Benzylation of MABHB

This protocol details the formation of a benzyl ether derivative.

  • Preparation: To a round-bottom flask, add MABHB (1.0 eq.) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone (approx. 0.2 M).

  • Base Addition: Add a mild base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.). The use of a carbonate base is often sufficient to deprotonate the phenol without affecting the less acidic N-H bond, thus favoring O-alkylation.

  • Alkylation: Add the alkylating agent, benzyl bromide (BnBr, 1.2 eq.), to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir overnight. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, filter off the inorganic salts. If using DMF, dilute the filtrate with water and extract with ethyl acetate (3x). If using acetone, concentrate the filtrate under reduced pressure and then partition the residue between water and ethyl acetate.

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the desired O-benzyl ether.

Strategy C: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

Scientific Rationale: The Suzuki-Miyaura cross-coupling is one of the most powerful and widely used reactions for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6] This reaction is central to modern drug discovery for constructing complex molecular architectures from simple precursors.[7] The bromine atom on the MABHB scaffold is an ideal handle for this transformation.

The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

G pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)-X Ln transmetal Transmetalation pd2_complex->transmetal reductive_elim Reductive Elimination reductive_elim->pd0 product Ar-Ar' reductive_elim->product oxidative_add->pd2_complex transmetal->reductive_elim Ar-Pd(II)-Ar' Ln aryl_halide Ar-X (MABHB) aryl_halide->oxidative_add boronic_acid Ar'-B(OR)₂ boronic_acid->pd2_complex [Ar'-B(OR)₂(Base)]⁻ base Base (e.g., K₂CO₃) base->boronic_acid G cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_analysis Characterization Start Reagent Preparation (MABHB, Solvents, etc.) Reaction Reaction Setup (Inert atm, Temp control) Start->Reaction Monitor Monitoring (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup (Extraction, Washing) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Analysis Structure Verification (NMR, MS, IR) Purify->Analysis Purity Purity Analysis (HPLC) Analysis->Purity

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-5-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-5-bromo-4-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your yield.

Synthesis Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and logical synthetic route begins with the commercially available and relatively inexpensive starting material, Methyl 4-hydroxybenzoate. The overall pathway involves three key transformations: nitration, bromination, and reduction.

Synthesis_Workflow A Methyl 4-hydroxybenzoate B Methyl 4-hydroxy-3-nitrobenzoate A->B Nitration (HNO₃, H₂SO₄) C Methyl 5-bromo-4-hydroxy-3-nitrobenzoate B->C Bromination (Br₂, Acetic Acid) D This compound C->D Reduction (Fe, NH₄Cl)

Caption: Synthetic workflow for this compound.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

Step 1: Nitration of Methyl 4-hydroxybenzoate

Q1: My nitration reaction is resulting in a low yield of the desired Methyl 4-hydroxy-3-nitrobenzoate. What are the possible causes and how can I improve it?

A1: Low yields in this step are often due to improper temperature control or incorrect reagent addition. The nitration of phenolic compounds is a highly exothermic reaction.

  • Causality: If the temperature rises uncontrollably, you risk the formation of oxidized byproducts and dinitrated species, which will lower the yield of your desired product. The slow, dropwise addition of the nitrating mixture is crucial to maintain a low temperature and ensure selective mono-nitration.

  • Troubleshooting Steps:

    • Temperature Control: Ensure your reaction vessel is immersed in an ice-salt bath to maintain a temperature between 0 and 5 °C throughout the addition of the nitrating mixture.

    • Slow Addition: Add the concentrated nitric and sulfuric acid mixture dropwise to the solution of Methyl 4-hydroxybenzoate in sulfuric acid. The addition should be slow enough to prevent any significant rise in temperature.

    • Stirring: Maintain vigorous stirring to ensure efficient heat dissipation and homogenous mixing of the reactants.

Q2: After quenching the nitration reaction, I am getting a dark, oily product instead of a solid precipitate. What went wrong?

A2: The formation of an oily product suggests the presence of impurities or incomplete reaction.

  • Causality: The presence of unreacted starting material or the formation of side products can lower the melting point of the crude product, causing it to appear as an oil. Inadequate quenching can also lead to the persistence of acidic conditions, which may contribute to product degradation.

  • Troubleshooting Steps:

    • Complete Quenching: Ensure the reaction mixture is poured slowly into a large volume of crushed ice with constant stirring. This will effectively quench the reaction and precipitate the product.

    • Check for Unreacted Starting Material: Use Thin Layer Chromatography (TLC) to check for the presence of the starting material. If the reaction is incomplete, consider extending the reaction time at low temperature.

    • Purification: If an oil persists, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, the crude product will require purification by column chromatography.

Step 2: Bromination of Methyl 4-hydroxy-3-nitrobenzoate

Q3: My TLC analysis after bromination shows multiple spots, indicating the formation of byproducts. How can I improve the selectivity of the reaction?

A3: The primary byproduct in this step is the di-brominated compound, Methyl 3,5-dibromo-4-hydroxybenzoate.[1]

  • Causality: The hydroxyl group is a strongly activating ortho-, para-directing group. Since the para position is already occupied by the ester, and one ortho position is blocked by the nitro group, the other ortho position is highly activated towards electrophilic substitution. The formation of the di-brominated product occurs when the reaction is too vigorous or excess bromine is used.[1]

  • Troubleshooting Steps:

    • Stoichiometry: Carefully control the stoichiometry of bromine. Use a slight excess (around 1.1 equivalents) to ensure complete consumption of the starting material without promoting di-bromination.

    • Temperature Control: Perform the reaction at a low temperature (0-5 °C) to moderate the reactivity of the bromine.[1]

    • Solvent: Using a less polar solvent like dichloromethane with a catalytic amount of glacial acetic acid can help to control the reaction rate.[1]

Q4: The bromination reaction seems to be very slow or is not proceeding to completion. What can I do?

A4: A sluggish reaction can be due to insufficient activation or poor quality of reagents.

  • Causality: While controlling the reaction is important, overly cautious conditions can hinder the reaction rate. The quality of the bromine and the absence of a catalyst can also be factors.

  • Troubleshooting Steps:

    • Catalyst: Ensure a catalytic amount of a Lewis acid or a protic acid like glacial acetic acid is present to polarize the bromine molecule and increase its electrophilicity.[1]

    • Reagent Quality: Use a fresh, high-purity source of bromine.

    • Temperature Adjustment: If the reaction is clean but slow at low temperatures, you can allow it to slowly warm to room temperature and monitor the progress by TLC.

Step 3: Reduction of Methyl 5-bromo-4-hydroxy-3-nitrobenzoate

Q5: The reduction of the nitro group is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?

A5: Incomplete reduction is a common issue and can often be resolved by optimizing the reaction conditions. A close analog to this reaction is the reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate using activated iron powder and ammonium chloride, which has a reported yield of 78%.[2]

  • Causality: The activity of the reducing agent (iron powder) and the efficiency of the proton source (ammonium chloride) are critical for the complete reduction of the nitro group.

  • Troubleshooting Steps:

    • Activate the Iron Powder: Pre-treating the iron powder with a dilute acid (like HCl) can remove any passivating oxide layer and increase its reactivity.

    • Reagent Stoichiometry: Use a sufficient excess of the iron powder (around 4 equivalents) and ammonium chloride (around 3 equivalents) to ensure the reaction goes to completion.[2]

    • Reaction Time and Temperature: Refluxing the reaction mixture for an adequate amount of time (e.g., 3 hours) is often necessary.[2] Monitor the reaction progress by TLC.

Q6: After workup, my final product is dark and difficult to purify. What is the cause of the discoloration?

A6: The dark color is likely due to the formation of iron oxides and potential aerial oxidation of the aminophenol product.

  • Causality: The use of iron as a reducing agent results in the formation of iron salts and oxides, which can contaminate the product. Aminophenols are also susceptible to oxidation, which can lead to colored impurities.

  • Troubleshooting Steps:

    • Filtration: After the reaction is complete, filter the hot reaction mixture through a pad of diatomaceous earth to remove the iron residues.[2] Thoroughly wash the filter cake with hot methanol to recover all the product.[2]

    • Inert Atmosphere: While not always necessary, performing the reaction and workup under an inert atmosphere (like nitrogen or argon) can minimize the oxidation of the product.

    • Purification: The crude product should be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove colored impurities.[3]

Troubleshooting_Logic cluster_nitration Nitration Issues cluster_bromination Bromination Issues cluster_reduction Reduction Issues A Low Yield C Temperature Control A->C Check B Oily Product D Quenching / Purity B->D Check E Multiple Spots (TLC) G Stoichiometry / Temp. E->G Check F Slow Reaction H Catalyst / Reagent Quality F->H Check I Incomplete Reaction K Reagent Activity / Stoich. I->K Check J Dark Product L Workup / Oxidation J->L Check

Caption: Troubleshooting logic for key synthesis steps.

Frequently Asked Questions (FAQs)

Q: What is a typical overall yield for this synthesis? A: While the yield for each step can vary, a well-optimized synthesis should aim for an overall yield in the range of 40-60%. The reduction step, based on analogous procedures, can achieve yields of up to 78%.[2]

Q: What are the best practices for monitoring the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of each step.[2][3] Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any byproducts.

Q: What are the recommended purification techniques for the final product? A: The final product, this compound, can be purified by either flash column chromatography on silica gel or recrystallization.[2][3] For column chromatography, a gradient of ethyl acetate in hexanes is a good starting point for elution. For recrystallization, solvents like ethanol, methanol, or mixtures with water can be effective.[4]

Q: Are there any specific safety precautions I should take during this synthesis? A: Yes. Concentrated nitric and sulfuric acids are highly corrosive and should be handled with extreme care in a fume hood. Bromine is also highly corrosive and toxic, and all manipulations should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Nitration of Methyl 4-hydroxybenzoate
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 4-hydroxybenzoate (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of Methyl 4-hydroxybenzoate, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry the product.

Protocol 2: Bromination of Methyl 4-hydroxy-3-nitrobenzoate
  • Dissolve Methyl 4-hydroxy-3-nitrobenzoate (1 equivalent) in dichloromethane and add a catalytic amount of glacial acetic acid.[1]

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in dichloromethane dropwise to the reaction mixture.[1]

  • Stir the reaction at 0-5 °C for 2-4 hours, monitoring the progress by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Reduction of Methyl 5-bromo-4-hydroxy-3-nitrobenzoate
  • To a mixture of Methyl 5-bromo-4-hydroxy-3-nitrobenzoate (1 equivalent) in methanol, add activated iron powder (4 equivalents).[2]

  • Heat the mixture to a gentle reflux.

  • Slowly add a saturated aqueous solution of ammonium chloride (3 equivalents) dropwise.[2]

  • Maintain the reflux for 3 hours, monitoring the reaction by TLC.[2]

  • After completion, filter the hot reaction mixture through a pad of diatomaceous earth.[2]

  • Wash the filter cake thoroughly with hot methanol.[2]

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or recrystallization.[2][3]

Data Presentation

StepReactantProductReagentsTypical Yield
1. Nitration Methyl 4-hydroxybenzoateMethyl 4-hydroxy-3-nitrobenzoateHNO₃, H₂SO₄80-90%
2. Bromination Methyl 4-hydroxy-3-nitrobenzoateMethyl 5-bromo-4-hydroxy-3-nitrobenzoateBr₂, Acetic Acid70-80%
3. Reduction Methyl 5-bromo-4-hydroxy-3-nitrobenzoateThis compoundFe, NH₄Cl~78%[2]

References

  • World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (1990). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.

Sources

Technical Support Center: Purification of Methyl 3-amino-5-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of Methyl 3-amino-5-bromo-4-hydroxybenzoate via recrystallization. It is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during this critical purification step. The content is structured in a practical question-and-answer format to directly address common issues and provide robust, scientifically-grounded solutions.

Frequently Asked Questions (FAQs) - First Principles

Q1: What are the critical physicochemical properties of this compound to consider for recrystallization?

A1: Understanding the molecule's structure is paramount for designing a successful recrystallization protocol. This compound (C₈H₈BrNO₃)[1] possesses several functional groups that dictate its solubility and behavior:

  • Aromatic Ring: The core benzene ring provides a non-polar character.

  • Polar Functional Groups: The hydroxyl (-OH) and amino (-NH₂) groups are capable of hydrogen bonding, imparting polar characteristics.

  • Ester Group (-COOCH₃): This group adds moderate polarity.

  • Bromo Group (-Br): Increases the molecular weight and contributes to the overall van der Waals forces.

The molecule is therefore amphiphilic, having both polar and non-polar regions. This duality suggests that single-solvent systems might be challenging to optimize and that mixed-solvent systems could be highly effective.[2] The "like dissolves like" principle is a useful starting point; solvents with similar functional characteristics are often good candidates.[3][4]

Q2: How do I strategically select the best solvent or solvent system?

A2: The ideal recrystallization solvent should exhibit high solubility for the compound when hot and low solubility when cold.[2][5] This temperature-dependent solubility gradient is the driving force for crystallization.[6][7]

The selection process involves two stages:

  • Educated Guesswork & Literature Search: Based on the molecule's structure, polar protic solvents like ethanol or methanol, or moderately polar solvents like ethyl acetate, are good starting points. Databases like SciFinder or Reaxys can provide previously reported solvent systems for structurally similar compounds.[2] For instance, a related compound, Methyl 3-amino-4-hydroxybenzoate, has been recrystallized from ethanol.[8]

  • Small-Scale Solvent Screening: Before committing your entire batch, test a variety of solvents on a small scale (a few milligrams of crude product in a test tube).[5] This empirical approach is the most reliable way to find the optimal system.

Solvent Screening Protocol:

  • Place ~20 mg of your crude solid into a small test tube.

  • Add a potential solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.[5][7]

  • Heat the mixture gently (e.g., in a hot water bath). The compound should dissolve completely in a minimal amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.

The following table summarizes potential solvents and their properties for consideration.

SolventBoiling Point (°C)PolarityRationale for Use with Target Molecule
Water 100HighPoor solvent for the non-polar core, but could be an effective anti-solvent in a mixed system (e.g., with ethanol).[2][3]
Ethanol 78HighGood potential; can hydrogen bond with -OH and -NH₂ groups. Often used with water as a co-solvent.
Methanol 65HighSimilar to ethanol but more volatile. A synthesis of a related compound uses hot methanol to wash the product.[9]
Ethyl Acetate 77MediumGood balance of polarity; dissolves the ester and interacts with the polar groups without being overly solvating when cold.
Toluene 111LowMay dissolve the compound when hot due to the aromatic ring, with low solubility when cold. A patent for a similar bromo-hydroxybenzoate ester uses toluene for recrystallization.[10]
Hexane/Heptane 69 / 98LowUnlikely to be a good primary solvent but could serve as an excellent anti-solvent with a more polar solvent like ethyl acetate.

Standard Recrystallization Protocol

This protocol serves as a robust starting point. The chosen solvent should be determined from the screening process described above.

Recrystallization_Workflow A 1. Dissolution Add crude solid to Erlenmeyer flask. Add minimal hot solvent until fully dissolved. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution quickly. A->B Impurities? C 3. Cooling & Crystallization Allow solution to cool slowly to room temperature, then chill in an ice bath. A->C No Impurities B->C D 4. Isolation Collect crystals by vacuum filtration using a Büchner funnel. C->D E 5. Washing Wash crystals with a small amount of ice-cold solvent. D->E F 6. Drying Dry crystals under vacuum to a constant weight. E->F

Caption: General workflow for recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. In a separate flask, bring the chosen solvent to a gentle boil. Add the hot solvent to the crude solid portion-wise with swirling until the solid just dissolves. Using the absolute minimum amount of hot solvent is critical for maximizing yield.[4][11]

  • Decolorization (If Necessary): If the solution is colored by impurities, add a small amount of activated carbon (1-2% by weight) and boil for a few minutes.

  • Hot Filtration (If Necessary): To remove insoluble impurities or activated carbon, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper. This step must be done quickly to prevent premature crystallization in the funnel.[7][12]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[5] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small portion of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.[11]

  • Drying: Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven. Incomplete solvent removal will depress the melting point and give an inaccurate yield.[11]

Troubleshooting Guide

Q3: My compound won't dissolve, even in a large amount of hot solvent. What should I do?

A3: This indicates that you have selected a poor solvent. No single solvent may be suitable.

  • Solution 1: Try a Different Solvent. Revisit your solvent screening. The compound may require a more polar or less polar solvent than your initial choice.

  • Solution 2: Use a Mixed-Solvent System. [2] Dissolve the compound in a minimal amount of a hot "good" solvent (one in which it is very soluble). Then, add a hot "bad" or "anti-solvent" (one in which it is poorly soluble, but is miscible with the good solvent) dropwise until the solution becomes faintly cloudy (turbid). Add a few more drops of the hot "good" solvent to clarify the solution, then cool as usual. Common pairs include ethanol/water and ethyl acetate/hexane.[2]

Q4: The solution is clear after cooling, but no crystals have formed. What's wrong?

A4: This is a classic sign of either using too much solvent or the solution being supersaturated.[4][13]

  • Solution 1: Induce Crystallization.

    • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[13][14][15]

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This provides a template for crystallization. If you don't have a pure crystal, dip a glass rod into the solution, remove it, let the solvent evaporate, and then re-introduce the rod with its thin film of solid.[14]

  • Solution 2: Reduce Solvent Volume. If induction methods fail, you have likely used too much solvent.[13][14] Gently heat the solution to boil off some of the solvent (e.g., 10-20% of the volume) and attempt to cool and crystallize again.

Q5: My compound separated as an oil, not as crystals. How can I fix this?

A5: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[12][13] An oil is undesirable because it tends to trap impurities.

  • Solution 1: Re-dissolve and Dilute. Heat the solution to re-dissolve the oil. Add a small amount (10-15%) more solvent to lower the saturation point.[13]

  • Solution 2: Slow Down Cooling. Cool the solution much more slowly. Allow it to cool from boiling to room temperature over several hours. You can insulate the flask to slow heat loss.[13]

  • Solution 3: Lower the Crystallization Temperature. Oiling out is more common when the boiling point of the solvent is significantly higher than the melting point of the solute. Try a lower-boiling point solvent.

  • Solution 4: Agitate at a Lower Temperature. Once the solution has cooled significantly (but before the oil appears), agitate it vigorously to encourage crystallization over oiling.

Troubleshooting_Tree Start Cooled solution, but no solid? Q1 Is the solution clear or oily/cloudy? Start->Q1 Clear Clear Solution (Supersaturated or too dilute) Q1->Clear Clear Oily Oily/Cloudy Solution (Compound is 'oiling out') Q1->Oily Oily/Cloudy Induce 1. Scratch flask with glass rod. 2. Add a seed crystal. Clear->Induce Q2 Crystals form? Induce->Q2 Success1 Success! Proceed to filtration. Q2->Success1 Yes Reduce Too much solvent used. Gently boil off 10-20% of solvent and re-cool. Q2->Reduce No Reduce->Start Retry Redissolve 1. Re-heat to dissolve the oil. 2. Add 10% more solvent. 3. Cool solution VERY slowly. Oily->Redissolve Success2 Success! Proceed to filtration. Redissolve->Success2

Caption: Decision tree for troubleshooting crystallization failures.

Q6: My final yield is very low. What are the common causes?

A6: A low yield (e.g., <70%) can result from several procedural errors.

  • Cause 1: Using too much solvent. This is the most frequent reason for low recovery, as a significant amount of the product remains dissolved in the mother liquor even when cold.[11][13][14]

  • Cause 2: Premature crystallization during hot filtration. The product can crystallize on the filter paper or in the funnel stem, leading to loss. Ensure the filtration apparatus is pre-heated.[12]

  • Cause 3: Incomplete crystallization. Ensure you have allowed sufficient time for cooling and have chilled the solution in an ice bath to minimize the product's solubility.

  • Cause 4: Excessive washing. Washing the crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[4][11]

To check if significant product remains in the mother liquor, you can evaporate a small sample of the filtrate. If a large amount of solid residue remains, your low yield is likely due to using too much solvent.[14]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization1. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Lai, J., et al. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles. CDC Stacks. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
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  • European Patent Office. (1989). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST WebBook. Retrieved from [Link]

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Technical Support Center: Synthesis of Methyl 3-amino-5-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-5-bromo-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The synthesis of this compound typically proceeds through two primary pathways:

  • Electrophilic Bromination of Methyl 3-amino-4-hydroxybenzoate: This is a direct approach where the precursor is brominated using a suitable brominating agent. The challenge lies in achieving regioselectivity for the desired C5 position.[1]

  • Reduction of a Nitro Intermediate: This multi-step approach involves the synthesis of a nitro-substituted precursor, such as Methyl 5-bromo-4-hydroxy-3-nitrobenzoate, followed by the reduction of the nitro group to an amine.[1][2] This method can offer better control over the final product's purity.

Q2: I am observing a second spot on my TLC analysis that is less polar than my product. What could it be?

A less polar spot on the TLC plate often indicates the presence of a dibrominated side product, such as Methyl 3-amino-3,5-dibromo-4-hydroxybenzoate. The hydroxyl and amino groups on the aromatic ring are activating, which can lead to over-bromination if the reaction conditions are not carefully controlled.[3]

Q3: My final product has a lower than expected melting point and a broad melting range. What is the likely cause?

A depressed and broad melting point is a classic indicator of impurities. The most common culprits are unreacted starting material, isomeric side products, or the presence of dibrominated species. It is crucial to perform a thorough purification of the crude product.

Q4: What are the best practices for storing this compound?

As an amino-substituted phenol, this compound can be sensitive to light and air, leading to oxidation and discoloration over time. It should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, dark, and dry place.

Troubleshooting Guide: Side Product Formation and Mitigation

The formation of side products is a common challenge in the synthesis of this compound. The following table outlines potential side products, their identification, and strategies for mitigation.

Side Product Identification Causality Mitigation Strategies
Methyl 3-amino-3,5-dibromo-4-hydroxybenzoate Higher Rf value on TLC; additional peaks in HPLC and Mass Spectrometry (M+160 compared to product).Over-bromination due to the activating nature of the hydroxyl and amino groups.[3]Slowly add the brominating agent at a low temperature (0-5°C).[3] Use a less reactive brominating agent or a protecting group strategy for the amino or hydroxyl function.
Isomeric Monobrominated Products Similar Rf to the product on TLC, may co-elute. Requires careful HPLC or NMR analysis for identification.Lack of complete regioselectivity during bromination.Optimize the solvent and catalyst system to favor bromination at the C5 position.[1] Purification by column chromatography with a suitable solvent gradient is often necessary.
Unreacted Starting Material (Methyl 3-amino-4-hydroxybenzoate) Lower Rf value on TLC; corresponding peaks in HPLC and Mass Spectrometry.Incomplete reaction due to insufficient reaction time, temperature, or amount of brominating agent.Monitor the reaction progress closely using TLC.[2] Ensure the stoichiometry of the reagents is correct and consider a slight excess of the brominating agent if necessary.
Oxidation Products Discoloration of the reaction mixture or isolated product (often brown or black).The amino and hydroxyl groups are susceptible to oxidation, especially in the presence of air or certain reagents.Conduct the reaction under an inert atmosphere (nitrogen or argon). Use freshly distilled solvents and high-purity reagents.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Column Chromatography

This protocol is designed to separate the desired product from common side products.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to the solution to create a slurry.

  • Column Packing: Pack a glass column with silica gel (80-100 mesh is a good starting point) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).[2]

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. A gradient elution, starting with a lower polarity solvent and gradually increasing the polarity, is often effective for separating closely related compounds.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization for Final Product Polishing

Recrystallization is an effective technique for removing minor impurities and obtaining a highly pure crystalline product.[1]

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for this type of compound include ethanol, methanol, or mixtures with water.

  • Dissolution: Dissolve the crude or column-purified product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The pure product should crystallize out of the solution. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Visualizing Reaction Pathways

Diagram 1: Synthesis and Side Product Formation

The following diagram illustrates the primary synthetic route to this compound and the formation of a common dibrominated side product.

Synthesis_and_Side_Products Start Methyl 3-amino-4-hydroxybenzoate Reagent Br₂ Start->Reagent Product This compound Reagent->Product Monobromination (Desired) SideProduct Methyl 3-amino-3,5-dibromo-4-hydroxybenzoate Reagent->SideProduct Over-bromination

Caption: Synthetic pathway and potential over-bromination side product.

Diagram 2: Troubleshooting Logic Flow

This diagram provides a logical workflow for troubleshooting common issues encountered during the synthesis.

Troubleshooting_Flowchart Start Crude Product Analysis TLC TLC shows multiple spots? Start->TLC LowMP Low/Broad Melting Point? TLC->LowMP No ImpurityID Identify Impurity (MS, NMR) TLC->ImpurityID Yes Purify Purify by Column Chromatography / Recrystallization LowMP->Purify Yes Reanalyze Re-analyze Purity (TLC, HPLC, MP) LowMP->Reanalyze No Purify->Reanalyze Optimize Optimize Reaction Conditions ImpurityID->Optimize

Caption: Troubleshooting workflow for product impurity issues.

References

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

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Overcoming solubility issues with "Methyl 3-amino-5-bromo-4-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-amino-5-bromo-4-hydroxybenzoate

Welcome to the technical support guide for this compound (CAS No. 260249-10-3).[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate and overcome the common yet significant challenge of this compound's limited solubility. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior in various solvent systems, enabling you to design robust and successful experiments.

Section 1: Understanding the Molecule's Solubility Profile

The solubility of this compound is dictated by the interplay of its functional groups on the central aromatic ring. A clear understanding of these influences is the first step in troubleshooting.

  • Aromatic Core: The benzene ring is inherently hydrophobic.

  • Methyl Ester (-COOCH₃): This group adds some polarity but is not ionizable. It contributes to the molecule's overall low solubility in aqueous media.

  • Bromo Group (-Br): As a halogen, bromine increases the molecular weight and hydrophobicity, further decreasing water solubility. Halogenated aromatic compounds are often noted for their persistence and low aqueous solubility.[3][4][5]

  • Amino Group (-NH₂): This is a weak base. Under acidic conditions (low pH), it can be protonated to form an ammonium salt (-NH₃⁺), which dramatically increases aqueous solubility.[6][7]

  • Hydroxyl Group (-OH): This phenolic hydroxyl group is weakly acidic. Under basic conditions (high pH), it can be deprotonated to form a phenoxide salt (-O⁻), which also significantly enhances water solubility.[6][7]

The presence of both an acidic (hydroxyl) and a basic (amino) group makes this compound an amphoteric substance. Its lowest aqueous solubility will be observed at its isoelectric point, where the net charge is zero.[7][8] Therefore, pH control is the most powerful tool for manipulating its solubility in aqueous systems.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: The compound is poorly soluble in water and non-polar solvents like hexanes or toluene. It exhibits good solubility in polar aprotic solvents and moderate solubility in polar protic solvents. The following table provides a general guide.

Solvent ClassExample SolventsExpected SolubilityRationale & Expert Insights
Polar Aprotic DMSO, DMFHigh These solvents are excellent at solvating polar organic molecules. They are the recommended starting point for creating high-concentration stock solutions for in-vitro assays.[6][9]
Polar Protic Ethanol, MethanolModerate The compound can form hydrogen bonds with these solvents via its -OH and -NH₂ groups. Solubility can often be improved with gentle heating.[6][9]
Aqueous Buffers Water, PBS, etc.pH-Dependent (Very Low at Neutral pH) Near neutral pH, the molecule is in its least soluble form. Solubility is dramatically increased at acidic (pH < 4) or basic (pH > 10) conditions due to salt formation.[6][10]
Less Polar Dichloromethane (DCM), Ethyl AcetateLow The molecule's polarity from the hydroxyl, amino, and ester groups limits its solubility in these common reaction solvents.[6]
Non-Polar Hexanes, Toluene, Diethyl EtherVery Low / Insoluble The hydrophobic nature of these solvents is incompatible with the polar functional groups of the molecule.[6]
Q2: How exactly does pH control the aqueous solubility of this compound?

A2: The pH of the aqueous solution directly controls the ionization state of the amino and phenolic hydroxyl groups. By adjusting the pH away from the molecule's isoelectric point, you can form a salt, which is vastly more soluble than the neutral form.[6][10]

  • Acidic Conditions (e.g., pH < 4): The amino group (-NH₂) is protonated to form a water-soluble ammonium cation (-NH₃⁺). This is the preferred method if your downstream application is compatible with acidic conditions.

  • Basic Conditions (e.g., pH > 10): The phenolic hydroxyl group (-OH) is deprotonated to form a water-soluble phenoxide anion (-O⁻). This is an effective strategy if your experimental system can tolerate a high pH.

  • Neutral Conditions (e.g., pH 6-8): The molecule exists predominantly in its neutral form, which has very low aqueous solubility and is likely to precipitate.

G cluster_acid Acidic (pH < 4) High Solubility cluster_neutral Neutral (pH ~5-9) LOWEST Solubility cluster_base Basic (pH > 10) High Solubility Acid Protonated Amine (-NH₃⁺) Cationic Salt Form Neutral Neutral Molecule (or Zwitterion) Prone to Precipitation Acid->Neutral Increase pH Neutral->Acid Decrease pH Base Deprotonated Phenol (-O⁻) Anionic Salt Form Neutral->Base Increase pH Base->Neutral Decrease pH

Q3: I dissolved my compound in DMSO for a stock, but it precipitates when I dilute it into my aqueous assay buffer. Why?

A3: This is a classic solubility problem often encountered in drug discovery.[11][12] Your high-concentration DMSO stock is stable, but when you introduce a small volume of it into a large volume of aqueous buffer (like PBS at pH 7.4), two things happen:

  • Solvent Shift: The compound is no longer in its preferred organic solvent (DMSO) and is now primarily in an aqueous environment where its solubility is low.

  • Exceeding Solubility Limit: The final concentration of your compound in the buffer, even after dilution, is likely still above its maximum intrinsic aqueous solubility at that pH.

This causes the compound to "crash out" or precipitate. To solve this, you may need to lower the final assay concentration, increase the percentage of co-solvent in the final buffer (if the assay tolerates it), or use a pH-adjusted buffer if possible.[13]

Q4: My compound seems to be "oiling out" instead of forming a crystalline solid or a clear solution. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal.[14][15] This often happens when a saturated solution is cooled too quickly or when the melting point of the compound is low relative to the solvent's boiling point.

Troubleshooting Steps:

  • Re-heat the solution to redissolve the oil.

  • Add more solvent. Add a small additional amount of the "good" solvent (e.g., the polar aprotic or protic solvent you are using). This keeps the compound soluble for longer during the cooling phase.

  • Cool Slowly. Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Insulating the flask can help achieve a slower cooling rate.[14]

  • Try a different solvent system. If the problem persists, the chosen solvent may not be appropriate for crystallization, and an alternative should be explored.

Section 3: Experimental Protocols & Troubleshooting Workflow

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol aims to create a ~10 mM aqueous stock solution. Adjust the target concentration based on your experimental needs.

Methodology:

  • Weigh Compound: Accurately weigh the required mass of this compound. For 10 mL of a 10 mM solution (MW: 246.06 g/mol ), this is 24.6 mg.[2]

  • Suspend in Water: Add the solid to a vial containing ~80% of the final desired volume of deionized water (e.g., 8 mL for a 10 mL final volume). The solid will not dissolve and will form a suspension.

  • pH Adjustment (Choose A or B):

    • A) Acidic Stock: While stirring, add 1M HCl dropwise. Monitor the suspension. The solid should begin to dissolve as the pH drops and the amine group protonates. Continue adding drops until a clear solution is achieved.

    • B) Basic Stock: While stirring, add 1M NaOH dropwise. The solid will dissolve as the pH rises and the phenolic group deprotonates. Continue adding drops until the solution is clear.[6]

  • Final Volume Adjustment: Once the solid is fully dissolved, transfer the solution to a 10 mL volumetric flask and add deionized water to reach the final target volume.

  • Verify & Record pH: Use a calibrated pH meter to check the final pH of your stock solution. This is critical information for your experimental records.

  • Storage: Store the solution appropriately (e.g., at 4°C or -20°C). Note that solubility can decrease at lower temperatures, so re-check for precipitation before use.

Protocol 2: Solubilization Using a Co-solvent System

This protocol is for creating a high-concentration stock (e.g., 50-100 mM) in a water-miscible organic solvent for subsequent dilution into aqueous media.[16][17][18]

Methodology:

  • Select Co-Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective choice. N,N-Dimethylformamide (DMF) is a suitable alternative.

  • Weigh Compound: Accurately weigh the desired mass of the compound and place it in a suitable vial.

  • Add Co-Solvent: Add the chosen co-solvent (e.g., DMSO) dropwise or in small aliquots while vortexing or stirring.

  • Facilitate Dissolution: If the compound dissolves slowly, gentle warming (e.g., in a 37-40°C water bath) and sonication can be applied to expedite the process.

  • Ensure Complete Dissolution: Continue adding solvent until a completely clear solution is obtained. Ensure you do not exceed the final desired concentration.

  • Storage: Store the stock solution in a tightly sealed vial, protected from light and moisture, typically at -20°C. DMSO freezes at ~18.5°C, so allow the stock to thaw completely and vortex well before use.

Troubleshooting Workflow

If you encounter solubility issues, follow this logical workflow to identify a solution.

G start START: Compound not dissolving q_solvent What is the solvent? start->q_solvent a_aq Aqueous Buffer q_solvent->a_aq a_org Organic Solvent q_solvent->a_org q_ph Can the pH be adjusted for your experiment? a_aq->q_ph q_org_type Is the organic solvent appropriate? (See FAQ Table) a_org->q_org_type ph_yes Yes q_ph->ph_yes ph_no No q_ph->ph_no protocol_ph Follow Protocol 1: Use HCl or NaOH to solubilize via salt formation. ph_yes->protocol_ph q_cosolvent Can a co-solvent (e.g., DMSO, Ethanol) be tolerated? ph_no->q_cosolvent cosolvent_yes Yes q_cosolvent->cosolvent_yes cosolvent_no No q_cosolvent->cosolvent_no protocol_cosolvent Prepare a concentrated stock in the co-solvent (Protocol 2) and dilute carefully. cosolvent_yes->protocol_cosolvent reconsider Re-evaluate experiment. Consider lower concentration, a different buffer system, or chemical modification of the compound. cosolvent_no->reconsider q_heat Have you tried gentle heating or sonication? heat_yes Yes q_heat->heat_yes heat_no No q_heat->heat_no heat_yes->reconsider try_heat Apply gentle heat (30-50°C) or sonicate. Be cautious of compound stability. heat_no->try_heat org_good Yes q_org_type->org_good org_bad No q_org_type->org_bad org_good->q_heat change_solvent Switch to a more suitable solvent (e.g., DMSO, DMF). org_bad->change_solvent

Section 4: Safety & Handling

As a halogenated aromatic compound, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from Wikipedia. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from Taylor & Francis. [Link]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved from Pion Inc. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from Pharmapproach. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from Shandong IRO Chelating Chemical Co., Ltd. [Link]

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  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York Chemistry Teaching Labs. [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?. Retrieved from Quora. [Link]

  • National Institutes of Health (NIH). (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from NIH. [Link]

  • Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from Chemcess. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved from Organic Chemistry at CU Boulder. [Link]

  • Wiley. (n.d.). Crystallization of Organic Compounds. Retrieved from Wiley. [Link]

  • PubChemLite. (n.d.). This compound (C8H8BrNO3). Retrieved from PubChemLite. [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). Methyl 3,5-dibromo-4-hydroxybenzoate. Retrieved from PubChem. [Link]

  • Quora. (2018). How does 4-Aminophenol behave in an acid/base extraction from DCM?. Retrieved from Quora. [Link]

  • Science.gov. (n.d.). halogenated aromatic compounds: Topics by Science.gov. Retrieved from Science.gov. [Link]

  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from Journal of Medicinal Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Bromination. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Google Patents. (n.d.). WO1989008630A1 - Method for the halogenation of aromatic compounds.
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  • National Institutes of Health (NIH). (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from NIH. [Link]

  • Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). Methyl 3,5-Dibromo-4-Hydroxybenzoate. Retrieved from Ratnamani Bio-Chemicals & Pharmaceuticals. [Link]

  • ResearchGate. (2025). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from ResearchGate. [Link]

  • National Institutes of Health (NIH). (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved from NIH. [Link]

  • ResearchGate. (n.d.). (PDF) Halogenated Aromatics: Fate and Microbial Degradation. Retrieved from ResearchGate. [Link]

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  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Retrieved from Master Organic Chemistry. [Link]

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Technical Support Center: Optimizing Coupling Reactions with Methyl 3-amino-5-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthetic challenges and opportunities presented by Methyl 3-amino-5-bromo-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing coupling reactions with this versatile yet complex substrate. Our focus is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies effectively.

The structure of this compound, with its electron-donating amino and hydroxyl groups, electron-withdrawing methyl ester, and a sterically accessible bromine atom, presents a unique set of considerations for cross-coupling reactions. This guide addresses common issues in a direct question-and-answer format to help you navigate these challenges and reduce reaction times while maximizing yield and purity.

Section 1: General Considerations & FAQs

This section covers high-level strategic questions that should be considered before embarking on reaction optimization.

Q1: My primary concern is reaction time. What are the most critical factors I should focus on for this specific substrate?

A1: For this compound, the three most impactful factors on reaction time are the ligand , the base , and the temperature .

  • Ligand Choice: The amino group ortho to the bromine atom introduces potential steric hindrance.[1][2] Therefore, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) are often required to facilitate the oxidative addition step, which is frequently rate-limiting.[3] These ligands promote the formation of a monoligated, highly reactive Pd(0) species that can overcome the steric challenge.[3]

  • Base Selection: The base is critical not only for the catalytic cycle (e.g., in transmetalation for Suzuki coupling or deprotonation in Buchwald-Hartwig amination) but also because your substrate has an acidic phenolic hydroxyl group.[4] A strong base like NaOtBu or KOtBu will deprotonate the phenol, which can alter the electronic properties of the substrate and its solubility. While this is often not detrimental, using a base that is too weak (e.g., some carbonates) may lead to slow or incomplete reactions.[4]

  • Temperature: Higher temperatures generally accelerate reactions but can also promote side reactions like hydrodehalogenation or catalyst decomposition.[5] For this substrate, a starting temperature of 80-100 °C is reasonable, with careful monitoring to determine if it can be lowered once the reaction is optimized.

Q2: Do I need to protect the amine or hydroxyl groups on this compound before coupling?

A2: Not always. Modern cross-coupling methodologies, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions, often exhibit high functional group tolerance.[6][7]

  • Hydroxyl Group: The phenolic -OH will be deprotonated by the bases typically used in these couplings (e.g., K₃PO₄, Cs₂CO₃, KOtBu), forming a phenoxide. This does not usually interfere with the catalytic cycle and can sometimes be beneficial by increasing solubility.

  • Amino Group: The primary amine (-NH₂) is generally tolerated in Suzuki-Miyaura couplings.[7] However, in other reactions, it could potentially act as a nucleophile or coordinate to the palladium center, especially if you are attempting to couple with a very reactive electrophile. For most standard Suzuki or Buchwald-Hartwig reactions where the amine is part of the aryl halide fragment, protection is often unnecessary and adds extra steps to your synthesis.

A good strategy is to first attempt the reaction with the unprotected substrate. If you observe side reactions related to these functional groups or catalyst inhibition, then consider protection.

Q3: What are the first steps I should take to troubleshoot a low or non-existent product yield?

A3: When faced with low or no product yield, a systematic check of your reagents and reaction setup is the crucial first step.[8]

  • Verify Reagent Quality: Ensure all starting materials, particularly the coupling partner (e.g., boronic acid), are pure. Boronic acids, for instance, can degrade over time through dehydration to form unreactive boroxines or undergo protodeboronation.[9]

  • Ensure Anhydrous & Inert Conditions: Palladium-catalyzed reactions are frequently sensitive to oxygen and moisture, which can deactivate the catalyst.[8][10] Ensure your solvents are anhydrous and that the reaction vessel has been thoroughly purged with an inert gas (Argon or Nitrogen).

  • Confirm Catalyst Activity: The palladium precatalyst and ligand are the heart of the reaction. Ensure they have been stored correctly. If you are not using a modern, air-stable precatalyst (like a G3 or G4 palladacycle), the in-situ generation of the active Pd(0) species may be inefficient.[4][5]

Section 2: Troubleshooting Guide for Specific Issues

This section provides targeted advice for common experimental problems.

Issue 1: Slow Reaction Rate / Incomplete Conversion

Q4: My reaction is proceeding very slowly (taking >24 hours) and stalls before completion. How can I accelerate it?

A4: A sluggish reaction points to a bottleneck in the catalytic cycle. Here’s how to address it:

  • Switch to a More Effective Ligand: This is the most common solution. If you are using a simple ligand like PPh₃, it is likely not suitable for this sterically influenced substrate. Screen a set of bulky, electron-rich ligands. For Suzuki reactions, XPhos or SPhos are excellent starting points.[11] For Buchwald-Hartwig aminations, the choice is highly dependent on the coupling partner, but ligands like RuPhos or BrettPhos are often effective.[4]

  • Increase Temperature: Cautiously increase the reaction temperature in 10-15 °C increments. Monitor by TLC or LC-MS to ensure the product is stable at higher temperatures and that side reactions are not becoming dominant.

  • Change the Base/Solvent System: The solubility of the base and all substrate components is critical.[9] If you are using an inorganic base like K₃PO₄ in a non-polar solvent like toluene, the reaction may be happening at the solid-liquid interface, slowing it down. Switching to a more polar solvent like dioxane or THF, or using a more soluble base like Cs₂CO₃ or an organic base, can significantly increase the rate.[12]

Issue 2: Formation of Side Products

Q5: I'm observing a significant amount of a side product that appears to be my starting material without the bromine atom (hydrodehalogenation). What causes this and how can I stop it?

A5: Hydrodehalogenation is a common side reaction where the aryl halide is reduced. It can be caused by several factors:

  • Moisture: Water can be a proton source for this side reaction. Ensuring strictly anhydrous conditions is the first line of defense.

  • Inefficient Catalytic Cycle: If the desired catalytic step (e.g., transmetalation in a Suzuki coupling) is slow, the intermediate aryl-palladium(II) complex has more time to undergo undesired pathways. This often points back to a sub-optimal choice of ligand or base.[4]

  • Choice of Boron Reagent (Suzuki): Boronic acids can sometimes promote hydrodehalogenation. Switching to a more stable boronate ester, such as a pinacol ester, can often mitigate this issue.[9]

Q6: My main impurity is a dimer of my coupling partner (homocoupling). How can I minimize this?

A6: Homocoupling is often promoted by the presence of oxygen or issues with the catalyst system.[9]

  • Thorough Degassing: Ensure your reaction mixture and solvents are rigorously degassed. Multiple freeze-pump-thaw cycles or sparging with argon for an extended period (20-30 min) is recommended.

  • Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce homocoupling.

  • Use a Reliable Precatalyst: Modern precatalysts are designed to generate the active LPd(0) species cleanly and efficiently, which can suppress side reactions like homocoupling compared to older methods using sources like Pd(OAc)₂.[4]

Section 3: Experimental Protocols & Data

The following tables and protocols provide robust starting points for your experiments. Optimization will likely be required for your specific coupling partner.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)Rationale
Aryl Halide This compound (1.0 eq)This compound (1.0 eq)Substrate
Boronic Acid/Ester 1.2 - 1.5 eq1.5 eqExcess helps drive the reaction to completion.
Pd Precatalyst XPhos Pd G3 (1-2 mol%)RuPhos Pd G3 (2-4 mol%)G3 precatalysts are air-stable and highly active.[4] RuPhos can be effective for more hindered systems.
Base K₃PO₄ (3.0 eq)Cs₂CO₃ (3.0 eq)K₃PO₄ is a good general base. Cs₂CO₃ offers better solubility and can accelerate difficult couplings.[9]
Solvent Toluene or 1,4-Dioxane1,4-Dioxane/H₂O (e.g., 10:1)Dioxane is often superior for solubility. A small amount of water can sometimes accelerate transmetalation.[13]
Temperature 90-100 °C100-110 °CStart at 100 °C and adjust based on reaction progress.
Reaction Time 4-12 h12-24 hMonitor by TLC or LC-MS.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterCondition 1 (Primary Amine)Condition 2 (Secondary Amine)Rationale
Aryl Halide This compound (1.0 eq)This compound (1.0 eq)Substrate
Amine 1.2 eq1.2 eqA slight excess of the amine is typical.
Pd Precatalyst BrettPhos Pd G3 (1-2 mol%)RuPhos Pd G3 (2-3 mol%)Ligand choice is highly dependent on the amine nucleophile.[4]
Base NaOtBu (1.4 eq)LHMDS (1.4 eq)Strong, non-nucleophilic bases are required.[4] LHMDS can be milder than alkoxides for some substrates.
Solvent TolueneTHF or TolueneToluene is a robust, high-boiling solvent suitable for most aminations.
Temperature 100 °C100 °CA common starting temperature for these couplings.
Reaction Time 2-16 h4-24 hMonitor by TLC or LC-MS.
Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Suzuki-Miyaura Screen

  • To an oven-dried reaction vial containing a magnetic stir bar, add this compound (e.g., 0.1 mmol, 1.0 eq), the arylboronic acid (0.12 mmol, 1.2 eq), the base (e.g., K₃PO₄, 0.3 mmol, 3.0 eq), and the palladium precatalyst (e.g., XPhos Pd G3, 0.002 mmol, 2 mol%).

  • Seal the vial with a cap containing a PTFE septum.

  • If outside a glovebox, evacuate the vial and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 1.0 mL) via syringe.

  • Place the vial in a preheated aluminum heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction vigorously for the intended duration.

  • Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS.[14]

Section 4: Visualization
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a failed or suboptimal coupling reaction with this compound.

TroubleshootingWorkflow start Reaction Start: Low Yield or No Reaction reagent_check Step 1: Verify Reagents & Setup - Purity of starting materials? - Anhydrous solvent? - Inert atmosphere maintained? start->reagent_check catalyst_check Step 2: Evaluate Catalyst System - Using an appropriate bulky ligand? - Precatalyst stored correctly? - Correct Base for the reaction? reagent_check->catalyst_check Reagents OK condition_check Step 3: Optimize Conditions - Is temperature high enough? - Is the base/substrate soluble? - Sufficient reaction time? catalyst_check->condition_check Catalyst System OK no_improvement No Improvement side_products Analysis: Side Products Observed? condition_check->side_products Conditions Screened hydrodehalogenation Issue: Hydrodehalogenation - Ensure strictly anhydrous conditions - Switch to boronate ester (Suzuki) - Re-evaluate ligand/base choice side_products->hydrodehalogenation Yes (Reduction) homocoupling Issue: Homocoupling - Improve degassing procedure - Check for O2 leaks - Optimize catalyst loading side_products->homocoupling Yes (Dimerization) success Reaction Optimized side_products->success No / Minor hydrodehalogenation->catalyst_check Re-evaluate homocoupling->reagent_check Re-evaluate

Caption: Troubleshooting workflow for optimizing coupling reactions.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Zapf, A., & Beller, M. (2011). Coupling of ortho-substituted aryl chlorides with bulky amides.
  • Yoo, K. S., Yoon, C. H., & Jung, K. W. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 128(50), 16348-16393.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Prokop, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17784–17798.
  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters, 16(5), 1354-1357.
  • Roche, M., et al. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445-454.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
  • Newman, S. G., & Willis, M. C. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 135(33), 12188-12191.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
  • JoVE. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]

  • RSC Publishing. (n.d.).
  • Hosoya, T., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.

Sources

"Methyl 3-amino-5-bromo-4-hydroxybenzoate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-amino-5-bromo-4-hydroxybenzoate (CAS No. 260249-10-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of this multifunctional aromatic compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound at 0-8 °C in a tightly sealed container.[1]

Q2: How should I handle the compound upon receiving it?

Upon receipt, the compound, which is typically a solid, should be stored under refrigerated conditions as recommended. It is advisable to allow the container to equilibrate to room temperature before opening to prevent moisture condensation, which could potentially lead to hydrolysis of the methyl ester.

Q3: Is this compound sensitive to light or air?

Q4: What solvents are compatible with this compound?

Based on its structure, the compound is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in aqueous solutions is likely to be limited but can be influenced by pH.

Troubleshooting Guide

This section addresses potential issues you might encounter during your experiments with this compound.

Issue 1: Discoloration of the solid compound (e.g., turning brown or purple).
  • Potential Cause: This is a common indicator of oxidation of the aminophenol group.[3] Exposure to air (oxygen) and/or light can promote the formation of colored quinone-imine species.

  • Preventative Measures:

    • Always store the compound in a tightly sealed container, preferably under an inert atmosphere.

    • Minimize exposure to light by using amber vials or wrapping the container in aluminum foil.

    • Avoid frequent opening and closing of the storage container. Consider aliquoting the compound into smaller, single-use vials for daily experiments.

  • Corrective Actions: If discoloration is observed, the purity of the compound should be assessed by an appropriate analytical method (e.g., HPLC, LC-MS, or TLC) before use. If significant degradation has occurred, purification by recrystallization or chromatography may be necessary.

Issue 2: Inconsistent or poor results in aqueous reaction media.
  • Potential Cause 1: Hydrolysis of the methyl ester. The methyl ester group can be susceptible to hydrolysis to the corresponding carboxylic acid, especially under acidic or basic aqueous conditions.[4][5][6] This change in the molecular structure will affect its biological activity and reactivity in subsequent synthetic steps.

  • Potential Cause 2: pH-dependent stability. The aminophenol functionality can influence the compound's stability at different pH values. Basic conditions can facilitate oxidation.[2]

  • Experimental Workflow:

    • pH Control: Maintain the pH of your aqueous solution within a neutral range (pH 6-7.5) if the experimental conditions allow. Buffer your solutions appropriately.

    • Temperature Management: Perform reactions at the lowest feasible temperature to minimize both hydrolysis and oxidation rates.

    • Reaction Time: Keep reaction times in aqueous media as short as possible.

    • Inert Atmosphere: If the reaction is sensitive to oxidation, conduct the experiment under an inert atmosphere.

  • Validation Protocol:

    • Use HPLC or LC-MS to monitor the stability of the compound in your specific reaction buffer over time.

    • Analyze for the appearance of a new peak corresponding to the hydrolyzed carboxylic acid by-product.

Issue 3: Unexpected side-products in reactions involving the bromine atom.
  • Potential Cause: While the carbon-bromine bond on an aromatic ring is generally stable, it can participate in various reactions, such as nucleophilic aromatic substitution or coupling reactions.[7][8] Under certain conditions, debromination could also occur.

  • Troubleshooting Steps:

    • Reaction Conditions: Carefully review your reaction conditions (reagents, catalysts, temperature) to ensure they are compatible with the bromo-substituent.

    • Literature Review: Consult scientific literature for similar compounds to understand the reactivity of the bromine in your intended reaction type.

    • Product Characterization: Thoroughly characterize any unexpected products to understand the degradation pathway.

Stability and Storage Summary

ParameterRecommendationRationale
Temperature 0-8 °C[1]To minimize the rate of potential degradation pathways.
Atmosphere Inert gas (e.g., Nitrogen, Argon)To prevent oxidation of the aminophenol group.[2][3]
Light Protect from light (e.g., amber vial)To prevent light-induced degradation.
Moisture Store in a tightly sealed container in a dry placeTo prevent hydrolysis of the methyl ester.[4][5][6]

Logical Troubleshooting Workflow

troubleshooting_workflow start Start: Experimental Issue Observed issue_type What is the nature of the issue? start->issue_type discoloration Solid Compound Discoloration issue_type->discoloration Discoloration inconsistent_results Inconsistent/Poor Results in Aqueous Media issue_type->inconsistent_results Inconsistent Results side_products Unexpected Side-Products issue_type->side_products Side-Products check_oxidation Potential Cause: Oxidation of Aminophenol discoloration->check_oxidation check_hydrolysis_stability Potential Causes: 1. Methyl Ester Hydrolysis 2. pH-Dependent Instability inconsistent_results->check_hydrolysis_stability check_bromine_reactivity Potential Cause: Unintended Reactivity of Bromine side_products->check_bromine_reactivity solution_oxidation Solution: - Store under inert gas - Protect from light - Aliquot stock - Verify purity (HPLC/LC-MS) check_oxidation->solution_oxidation solution_hydrolysis_stability Solution: - Control pH (neutral) - Lower reaction temperature - Minimize reaction time - Monitor stability (HPLC/LC-MS) check_hydrolysis_stability->solution_hydrolysis_stability solution_bromine_reactivity Solution: - Review reaction compatibility - Consult literature - Characterize by-products check_bromine_reactivity->solution_bromine_reactivity end_node End: Optimized Protocol solution_oxidation->end_node solution_hydrolysis_stability->end_node solution_bromine_reactivity->end_node

Caption: Troubleshooting Decision Tree for this compound.

References

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, July 22). 15.1: Aromatic Compounds Are Unusually Stable. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • World Journal of Pharmaceutical Research. (2024, November 18). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound | 260249-10-3. Retrieved from [Link]

  • ResearchGate. (2025, August 7). How Attractive is Bromine as a Protecting Group in Aromatic Chemistry?. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • WIPO Patentscope. (n.d.). WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link]

  • Frontiers. (n.d.). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Retrieved from [Link]

  • Khan Academy. (n.d.). Aromatic stability I. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, June 28). Why is bromobenzene more stable than benzene?. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Aminophenol – Knowledge and References. Retrieved from [Link]

  • Reddit. (2025, November 5). Need to hydrolyze methyl esters but compound is water sensitive. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Qiji Chemical. (n.d.). Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 232941-14-9 | Product Name : Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate. Retrieved from [Link]

  • Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]

Sources

Technical Support Center: Reactions of Methyl 3-amino-5-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 3-amino-5-bromo-4-hydroxybenzoate." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile intermediate. Here, we address common experimental challenges in a question-and-answer format, providing in-depth explanations and actionable solutions grounded in established chemical principles.

I. Core Compound Characteristics & Reactivity Overview

This compound is a polysubstituted aromatic compound featuring an amino group, a hydroxyl group, a bromine atom, and a methyl ester. This unique combination of functional groups offers a wide range of synthetic possibilities but also presents specific challenges. The electron-donating nature of the amino and hydroxyl groups activates the aromatic ring, while the bromine atom provides a site for cross-coupling reactions. The interplay of these groups dictates the molecule's reactivity and can lead to side reactions if not properly controlled.

II. Troubleshooting Guide & FAQs

A. Acylation Reactions (N-acylation vs. O-acylation)

Question 1: My N-acylation of the amino group is giving low yields and a significant amount of a side product. What is happening and how can I improve the selectivity?

Answer: This is a common issue arising from the competing nucleophilicity of the amino and hydroxyl groups. While the amino group is generally a better nucleophile than the hydroxyl group, O-acylation can occur, especially under basic conditions or with highly reactive acylating agents.[1]

Potential Causes & Solutions:

  • Reaction Conditions: Standard Schotten-Baumann conditions (acyl chloride with aqueous base) can promote O-acylation.[2]

    • Solution: Consider using a non-aqueous solvent like dichloromethane (DCM) with a milder, non-nucleophilic base such as triethylamine or pyridine. This minimizes the deprotonation of the hydroxyl group, favoring N-acylation.[2]

  • Acylating Agent: Highly reactive acylating agents like acid chlorides can be less selective.

    • Solution: Switch to a less reactive acylating agent, such as an acid anhydride. The reaction may be slower but often provides higher selectivity for N-acylation.[2]

  • Protection Strategy: If selectivity remains an issue, a protection-deprotection strategy is a robust solution.

    • Solution: Protect the more reactive amino group first, for example, as a carbamate (e.g., Boc or Cbz group).[3][4] Then, acylate the hydroxyl group. Subsequent deprotection of the amino group will yield the desired N-acylated product.

Experimental Protocol: Selective N-Acylation using Acetic Anhydride

  • Dissolve this compound (1.0 eq) in a suitable solvent such as DCM or acetic acid.

  • Add acetic anhydride (1.2 eq) to the solution. If using DCM, a catalytic amount of pyridine (0.1 eq) can be added.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, if acetic acid was the solvent, pour the mixture into ice-water to precipitate the product. If DCM was used, wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[2]

B. Alkylation Reactions: The N- vs. O-Alkylation Challenge

Question 2: I am attempting to alkylate the hydroxyl group, but I am getting a mixture of N-alkylated, O-alkylated, and di-alkylated products. How can I achieve selective O-alkylation?

Answer: The selective alkylation of aminophenols is a classic challenge in organic synthesis due to the comparable nucleophilicity of the amino and hydroxyl groups.[5][6] The outcome of the reaction is highly dependent on the reaction conditions, the nature of the alkylating agent, and the base used.

Troubleshooting Flowchart for Alkylation Reactions:

G cluster_solutions Solutions start Alkylation of this compound problem Low selectivity (N-, O-, and di-alkylation) start->problem cause1 Competing Nucleophilicity of -NH2 and -OH problem->cause1 solution_path Strategies for Selective O-Alkylation cause1->solution_path sol1 Protect the Amino Group solution_path->sol1 sol2 Optimize Reaction Conditions solution_path->sol2 sol3 Choice of Alkylating Agent solution_path->sol3 details1 Form an imine with benzaldehyde, then alkylate the hydroxyl group, followed by hydrolysis. sol1->details1 details2 Use a weaker base (e.g., K2CO3) to selectively deprotonate the more acidic phenolic proton. sol2->details2 details3 Hard alkylating agents (e.g., dimethyl sulfate) tend to favor O-alkylation. sol3->details3 G cluster_pitfalls Potential Pitfalls start Start: this compound diazotization Diazotization (NaNO2, HCl, 0-5°C) start->diazotization p4 Oxidation of Phenol/Amine (Colored Impurities) start->p4 diazonium_salt Aryl Diazonium Salt Intermediate diazotization->diazonium_salt p1 Incomplete Diazotization (Insufficient Acid) diazotization->p1 sandmeyer Sandmeyer Reaction (Cu(I)X) diazonium_salt->sandmeyer p2 Decomposition of Diazonium Salt (High Temperature) diazonium_salt->p2 p3 Azo Coupling (Side Reaction) diazonium_salt->p3 product Desired Product sandmeyer->product

Caption: Key steps and potential issues in a Sandmeyer reaction sequence.

D. Ester Hydrolysis

Question 4: I am trying to hydrolyze the methyl ester to the corresponding carboxylic acid using standard basic conditions (e.g., NaOH in methanol/water), but the reaction is very slow or incomplete. Why is this happening?

Answer: The methyl ester in "this compound" can be sterically hindered by the adjacent bulky bromine atom and the amino group. This steric hindrance can make the approach of the hydroxide nucleophile to the carbonyl carbon difficult, leading to slow hydrolysis rates under standard conditions. [7][8][9] Potential Causes & Solutions:

  • Steric Hindrance: The groups ortho to the ester group impede nucleophilic attack.

    • Solution 1: Use harsher conditions, such as higher temperatures or longer reaction times, but be mindful of potential side reactions or degradation.

    • Solution 2: Employ a non-aqueous hydrolysis method. For instance, using NaOH in a mixture of MeOH and CH₂Cl₂ (1:9) at room temperature has been shown to be effective for hydrolyzing sterically hindered esters. [7][8] * Solution 3: Consider using lithium hydroxide (LiOH) in a THF/water or t-BuNH₂/LiBr/alcohol/H₂O system, which is often more effective for hindered esters. [10][11]

E. Purification Challenges

Question 5: My final product is difficult to purify. Column chromatography gives poor separation, and I am struggling with recrystallization.

Answer: The presence of both a basic amino group and an acidic hydroxyl group makes this molecule polar and gives it amphoteric properties. This can lead to streaking on silica gel columns and difficulty in finding a suitable single solvent for recrystallization.

Purification Strategies:

  • Column Chromatography:

    • Tailing/Streaking on Silica: The basic amino group can interact strongly with the acidic silica gel.

      • Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to suppress this interaction.

    • High Polarity: The compound's polarity may require highly polar eluents, which can reduce separation efficiency.

      • Solution 1: If the compound is too polar for normal-phase chromatography, consider using reverse-phase chromatography (C18 silica).

      • Solution 2: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative for purifying highly polar compounds that are not well-retained in reverse-phase. [12][13]* Recrystallization:

    • Finding a Suitable Solvent: It can be challenging to find a single solvent in which the compound is soluble when hot but insoluble when cold.

      • Solution: Use a two-solvent system. Dissolve the compound in a small amount of a good solvent (e.g., methanol, ethanol, or ethyl acetate) at an elevated temperature, and then add a poor solvent (e.g., water, hexanes, or diethyl ether) dropwise until the solution becomes cloudy. Allow the solution to cool slowly to promote crystal growth. [14]* Acid-Base Extraction:

    • Leveraging Amphoteric Nature: The presence of both acidic and basic groups allows for purification via acid-base extraction.

      • Solution: Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous acid to remove basic impurities, and then wash with a mild aqueous base to remove acidic impurities. The desired product should remain in the organic layer, provided its pKa values are suitable for this separation.

III. References

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  • The diazotization process. (a) The reaction of aniline (or other aryl...). (n.d.). ResearchGate. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Corbett, J. F. (1972). Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH. The Journal of Organic Chemistry, 37(10), 1557-1560. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Ballini, R., et al. (2005). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Tetrahedron, 61(37), 8971-8975. [Link]

  • Wang, C., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 87, 858-865. [Link]

  • Reactions of phenols. (n.d.). SlideShare. [Link]

  • Pal, T. K., et al. (2014). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 38(4), 1593-1604. [Link]

  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (4), 539-543. [Link]

  • de Oliveira, G. A. R., et al. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Journal of Hazardous Materials, 387, 122000. [Link]

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  • Diazo Replacement Reactions Explained. (n.d.). Pearson. [Link]

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  • Karpukhina, G. V., et al. (1968). THE INTERACTION OF PHENOL AND AROMATIC AMINE INHIBITORS IN HYDROCARBON OXIDATION REACTIONS. DTIC. [Link]

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  • Diazotization of Aniline Derivatives: Nitrous Acid Test. (n.d.). Chemical Education Xchange. [Link]

  • What can I use to purify polar reaction mixtures? (2023). Biotage. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

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  • Selective alkylation of the amino group of aminophenols. (n.d.). ResearchGate. [Link]

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  • Selective alkylation of aminophenols. (2010). Arkivoc, 2010(9), 293-299. [Link]

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  • Chen, K., et al. (2022). Catalytic Amination of Phenols with Amines. Journal of the American Chemical Society, 144(3), 1115-1121. [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • How can I purify two different-substituted aromatic compounds? (2019). ResearchGate. [Link]

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  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]

  • Why n-alkylation is more favorable than o-alkyation? (2016). ResearchGate. [Link]

  • Sandmeyer reaction| Haloalkanes and Haloarenes. (2025). Khan Academy. [Link]

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  • Protection of Phenol in Aromatic rxns. (2016). YouTube. [Link]

  • Progress on N-alkylation of o-aminophenol. (2025). Reddit. [Link]

  • This compound. (n.d.). J&K Scientific. [Link]

  • Methyl 3-amino-4-hydroxybenzoate. (n.d.). PubChem. [Link]

  • Benzoic acid, 4-(acetylamino)-3-bromo-5-chloro-2-hydroxy-, methyl ester. (n.d.). PubChem. [Link]

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Technical Support Center: Monitoring the Synthesis of Methyl 3-amino-5-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of Methyl 3-amino-5-bromo-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice and troubleshooting protocols in a practical question-and-answer format. Our goal is to provide you with the expertise and validated methods necessary to confidently track your reaction's progress, ensuring optimal yield and purity.

Understanding the Reaction Pathway

A common and practical synthetic route to this compound involves a multi-step process starting from a readily available starting material, Methyl 4-hydroxybenzoate. The general sequence is as follows:

  • Nitration: Introduction of a nitro group onto the aromatic ring of Methyl 4-hydroxybenzoate.

  • Bromination: Selective bromination of the nitrated intermediate.

  • Reduction: Reduction of the nitro group to an amine to yield the final product.

Monitoring each of these steps is critical for success. This guide will provide detailed protocols and troubleshooting for each stage.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and indispensable technique for qualitatively monitoring the progress of a reaction.[1][2]

Q1: What is a good starting solvent system for monitoring the nitration of Methyl 4-hydroxybenzoate on a silica TLC plate?

A1: For separating moderately polar aromatic compounds like phenols and their nitrated derivatives, a good starting point is a mixture of a non-polar and a moderately polar solvent. We recommend starting with a solvent system of 30-50% ethyl acetate in hexanes .

  • Starting Material (Methyl 4-hydroxybenzoate): Expect a moderate R_f value.

  • Product (Methyl 3-nitro-4-hydroxybenzoate): Due to the increased polarity from the nitro group, the product will have a lower R_f value than the starting material.

Troubleshooting TLC for Nitration:

Problem Possible Cause Solution
Spots are streaking. Sample is too concentrated, or the compound is acidic and interacting with the silica gel.Dilute the sample before spotting. Add a small amount of acetic acid to the eluent to suppress ionization.[1]
R_f values are too high (spots near the solvent front). The solvent system is too polar.Decrease the proportion of ethyl acetate in the solvent mixture.
R_f values are too low (spots near the baseline). The solvent system is not polar enough.Increase the proportion of ethyl acetate in the solvent mixture.
Multiple unexpected spots. Formation of isomeric byproducts or degradation.Co-spot with the starting material to identify it. Consider that dinitration or other isomeric nitration might occur.

Q2: How should I adjust my TLC solvent system for monitoring the bromination step?

A2: The polarity difference between the nitrated intermediate and its brominated product might be small. You may need to use a less polar solvent system to achieve good separation. Try 20-40% ethyl acetate in hexanes . The brominated product will likely have a slightly higher R_f than the non-brominated intermediate due to the increased molecular weight and slight decrease in polarity.

Q3: What visualization techniques are effective for these compounds on a TLC plate?

A3:

  • UV Light (254 nm): Aromatic compounds will typically appear as dark spots on a fluorescent green background. This is a non-destructive method.[3]

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for organic compounds. Phenols and amines will react to give yellowish spots on a purple background.[1]

  • Ninhydrin Stain: This is specific for primary and secondary amines. It will be particularly useful for visualizing the final product, which will appear as a colored spot (often purple or pink) after heating.[4]

  • Iodine Chamber: A simple and often effective method where compounds that absorb iodine vapor appear as brown spots.[3]

Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC provides quantitative data on reaction progress, allowing for accurate determination of conversion and purity.[5]

Q1: What would be a good starting HPLC method for monitoring the synthesis of this compound?

A1: A reverse-phase HPLC method is well-suited for these types of aromatic compounds.

Recommended Starting Conditions:

Parameter Recommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient Start with 70% A / 30% B, ramp to 30% A / 70% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 30 °C

Expected Elution Order: The elution order will generally be from most polar to least polar. Therefore, you would expect to see the compounds elute in the following order:

  • Methyl 4-hydroxybenzoate

  • Methyl 3-nitro-4-hydroxybenzoate

  • This compound

  • Methyl 3-nitro-5-bromo-4-hydroxybenzoate (intermediate)

Workflow for HPLC Method Development

HPLC_Workflow A Initial Isocratic Run (e.g., 50:50 ACN:H2O) B Poor Resolution or Co-elution A->B If C Good Initial Separation A->C If D Introduce Gradient B->D E Optimize Gradient Slope and Time C->E D->E F Adjust Mobile Phase pH (e.g., add TFA or Formic Acid) E->F G Fine-tune Flow Rate and Temperature F->G H Validated Method G->H

Caption: Workflow for HPLC method development.

Troubleshooting Common HPLC Issues

Problem Possible Cause Solution
High Backpressure Clogged column frit or tubing; precipitation of buffer.Back-flush the column. Filter all samples and mobile phases. Ensure buffer solubility in the mobile phase.[5]
Peak Tailing Secondary interactions with silica; column overload.Add a small amount of acid (e.g., formic acid) to the mobile phase. Dilute the sample.[1]
Ghost Peaks Carryover from previous injection; contaminated mobile phase.Run a blank gradient. Use high-purity solvents.[6]
Baseline Drift Column not equilibrated; temperature fluctuations.Allow sufficient time for column equilibration before injection. Use a column oven for temperature control.[7]
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring

NMR spectroscopy provides detailed structural information, confirming the identity of reactants, intermediates, and products.[8]

Q1: How can I use ¹H NMR to monitor the nitration of Methyl 4-hydroxybenzoate?

A1: The introduction of the nitro group will cause significant changes in the chemical shifts of the aromatic protons.

  • Methyl 4-hydroxybenzoate (Starting Material): You will observe a characteristic AA'BB' system (two doublets) in the aromatic region.

  • Methyl 3-nitro-4-hydroxybenzoate (Product): The symmetry of the aromatic ring is broken. You will see three distinct aromatic protons, likely a doublet, a doublet of doublets, and another doublet, with different coupling constants. The proton ortho to the nitro group will be significantly downfield-shifted.

Q2: What are the key ¹H NMR signals to look for during the reduction of the nitro group to an amine?

A2: The reduction of the nitro group to an amine will cause a significant upfield shift of the adjacent aromatic protons.

  • Nitro Intermediate: Aromatic protons will be in a lower field region due to the electron-withdrawing nature of the nitro group.

  • Amine Product: The amine group is electron-donating, which will shield the aromatic protons, causing them to shift to a higher field (lower ppm). The appearance of a broad singlet for the -NH₂ protons is also a key indicator, although its chemical shift can be variable and it may exchange with D₂O.

Q3: How can I confirm the final product, this compound, by ¹H NMR?

A3: The final product will have a distinct ¹H NMR spectrum.

  • Aromatic Region: You will observe two aromatic protons, which will appear as two singlets (or very small doublets depending on the meta-coupling).

  • Other Signals: You will also see a singlet for the methyl ester protons (~3.9 ppm), a broad singlet for the amine protons, and a singlet for the hydroxyl proton.

¹³C NMR as a Confirmation Tool: The number of signals in the ¹³C NMR spectrum can confirm the symmetry of your molecules at each stage. For instance, Methyl 4-hydroxybenzoate will have fewer aromatic carbon signals due to symmetry compared to its nitrated and final products.

Logical Flow for NMR Analysis

NMR_Analysis Start Acquire ¹H NMR of Reaction Mixture Check_Aromatic Analyze Aromatic Region (6.5-8.5 ppm) Start->Check_Aromatic Check_Aliphatic Analyze Aliphatic Region (0-5 ppm) Start->Check_Aliphatic Identify_SM Identify Starting Material Signals Check_Aromatic->Identify_SM Identify_P Identify Product Signals Check_Aromatic->Identify_P Integrate Integrate Key Signals Identify_SM->Integrate Identify_P->Integrate Calculate Calculate % Conversion Integrate->Calculate Confirm Confirm Structure with ¹³C and 2D NMR (if necessary) Calculate->Confirm

Caption: Logical workflow for NMR reaction monitoring.

References

  • Detection of electrophilic aromatic substitution by addition–elimination using natural abundance deuterium NMR: a pyrrole example. RSC Publishing. Available at: [Link]

  • TLC Visualization Reagents. EPFL. Available at: [Link]

  • TLC Visualization Methods. Available at: [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Available at: [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. ResearchGate. Available at: [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing). Available at: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available at: [Link]

  • 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). ACS Publications. Available at: [Link]

  • Chromatography: Solvent Systems for TLC. University of Rochester. Available at: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]

  • Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Sciencemadness.org. Available at: [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. Available at: [Link]

  • TLC stains. Available at: [Link]

  • An Insight into Activity & Regioselectivity of Electrophilic Substitution of Benzenes Based on Chemical Shift of Nuclear Magnetic Resonance. Available at: [Link]

  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Google Patents.
  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Available at: [Link]

  • How to analysis the phenolic compounds by TLC, the method and solvants? ResearchGate. Available at: [Link]

  • How can Hydrogen NMR be used to distinguish between these two isomers? Available at: [Link]

  • Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. Available at: [Link]

  • Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. ResearchGate. Available at: [Link]

  • Bromine Water Test For Phenols. Scribd. Available at: [Link]

  • NMR reaction monitoring in flow synthesis. PubMed Central (PMC). Available at: [Link]

  • Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]

  • HPLC Method for Analysis of Bromoform on Newcrom R1 Column. SIELC Technologies. Available at: [Link]

  • distinguishing isomers by 1H NMR spectroscopy. YouTube. Available at: [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]

  • HPLC Methods for analysis of Bromide ion. HELIX Chromatography. Available at: [Link]

  • The 1H NMR spectra of three isomers with molecular formula C4H9Br... Pearson. Available at: [Link]

  • Advances in Bromine Speciation by HPLC/ICP-MS. S4Science. Available at: [Link]

  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]

  • Estimation of Phenol by Bromination Method. Scribd. Available at: [Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Available at: [Link]

  • Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Available at: [Link]

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. Available at: [Link]

  • [Quantitative determination of phenols by bromination surveyed from an unusual perspective]. ResearchGate. Available at: [Link]

  • A Detailed Bromination Study of 7-Hydroxy-4-Methyl Benzopyran-2-One Under Classical Method and Microwave Irradiation. ResearchGate. Available at: [Link]

  • Methyl 3-bromo-4-hydroxybenzoate. PubChem. Available at: [Link]

  • METHYL 4-HYDROXYBENZOATE. Ataman Kimya. Available at: [Link]

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Technical Support Center: Synthesis of Methyl 3-amino-5-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-5-bromo-4-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, particularly the prevention of di-bromination, a frequent side reaction that can significantly impact yield and purity. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthesis.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The core of this synthesis lies in the electrophilic aromatic substitution (EAS) bromination of a substituted benzene ring.[1][2][3][4] The starting material, typically Methyl 3-amino-4-hydroxybenzoate, possesses two activating groups: an amino (-NH₂) group and a hydroxyl (-OH) group. Both are ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic attack. This high reactivity, while advantageous for the desired mono-bromination, also presents the primary challenge: the formation of the di-brominated byproduct, Methyl 3-amino-2,5-dibromo-4-hydroxybenzoate. Controlling the regioselectivity to favor the desired mono-brominated product is paramount for an efficient and clean reaction.[5][6][7]

Troubleshooting Guide: Avoiding Di-bromination

This section addresses specific issues you might encounter during your experiment, with a focus on mitigating the formation of di-brominated impurities.

Question 1: I'm observing a significant amount of di-brominated product in my reaction mixture. What are the most likely causes and how can I fix this?

Answer:

The formation of a di-brominated byproduct is a common issue stemming from the high reactivity of the aromatic ring. Several factors can contribute to this lack of selectivity. Here’s a breakdown of potential causes and their solutions:

  • Excess Brominating Agent: Using a stoichiometric excess of the brominating agent (e.g., Br₂, NBS) is a primary driver of over-bromination.[8]

    • Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of the brominating agent. A slow, dropwise addition of the brominating agent to the reaction mixture can help maintain a low concentration of the electrophile at any given time, thus favoring mono-substitution.

  • Reaction Temperature: Higher temperatures increase the reaction rate, but often at the expense of selectivity.[9][10]

    • Solution: Conduct the reaction at a lower temperature. Starting at 0°C or even -10°C can significantly improve the selectivity for the mono-brominated product.[11] Monitor the reaction progress closely by TLC to determine the optimal reaction time at the reduced temperature.

  • Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role. Molecular bromine (Br₂) is highly reactive and can lead to over-bromination.[12]

    • Solution: Consider using a milder brominating agent. N-Bromosuccinimide (NBS) is often a preferred choice for more controlled brominations.[10] Other reagents like tetraalkylammonium tribromides have also shown high para-selectivity in the bromination of phenols.[10]

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates.

    • Solution: Experiment with different solvents. Less polar solvents, such as dichloromethane (DCM) or chloroform, can sometimes offer better selectivity compared to more polar solvents like acetic acid or methanol. A patent for a similar compound, methyl 3-bromo-4-hydroxybenzoate, suggests using glacial acetic acid as a catalyst in a halogenated alkane solvent.[11]

  • Reaction Time: Allowing the reaction to proceed for too long, even with the correct stoichiometry, can lead to the slow formation of the di-brominated product.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.

Question 2: My starting material has both an amino and a hydroxyl group. Which one is directing the bromination, and does this influence di-bromination?

Answer:

Both the amino (-NH₂) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups. The hydroxyl group, being a stronger activator, will primarily direct the incoming electrophile. In the case of Methyl 3-amino-4-hydroxybenzoate, the positions ortho and para to the hydroxyl group are C3, C5, and C2. The C3 position is already substituted with the amino group. Therefore, the incoming bromine will be directed to the C5 and C2 positions.

The strong activation from both groups makes the ring highly electron-rich and thus very reactive towards electrophiles, which is a key reason for the propensity for di-bromination. The initial bromination at the C5 position forms your desired product. However, this product is still activated by both the -OH and -NH₂ groups, making it susceptible to a second bromination, typically at the C2 position.

To mitigate this, you can consider protecting the more activating group.

Question 3: Would protecting the amino group help in preventing di-bromination?

Answer:

Yes, protecting the amino group can be a very effective strategy. The amino group can be converted to a less activating group, such as an amide, which will temper the overall reactivity of the aromatic ring. A common and effective protecting group for amines is the tert-butyloxycarbonyl (Boc) group.[13][14][15]

Workflow for Boc Protection:

Boc_Protection_Workflow Start Methyl 3-amino-4-hydroxybenzoate Step1 React with (Boc)₂O, Base (e.g., TEA) in THF Start->Step1 Intermediate Boc-protected amine Step1->Intermediate Step2 Bromination (e.g., NBS in DCM) Intermediate->Step2 Product_Protected Boc-protected this compound Step2->Product_Protected Step3 Deprotection (e.g., TFA in DCM) Product_Protected->Step3 Final_Product This compound Step3->Final_Product

Caption: Workflow for Boc-protection strategy.

By protecting the amino group, you reduce the overall activation of the ring, leading to a more controlled and selective mono-bromination. The Boc group can then be easily removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final product.

Frequently Asked Questions (FAQs)

What is the underlying mechanism of the bromination reaction?

The bromination of Methyl 3-amino-4-hydroxybenzoate proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2][4] The key steps are:

  • Generation of the Electrophile: The brominating agent (e.g., Br₂) is polarized, often with the help of a Lewis acid catalyst, to generate a strong electrophile (Br⁺).[3][16]

  • Nucleophilic Attack: The electron-rich aromatic ring of the substrate attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]

  • Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.[4]

EAS_Mechanism cluster_step1 Step 1: Electrophile Attack cluster_step2 Step 2: Deprotonation Substrate Aromatic Ring Sigma_Complex Sigma Complex (Resonance Stabilized) Substrate->Sigma_Complex π electrons attack Br⁺ Electrophile Br⁺ Sigma_Complex_2 Sigma Complex Base Base Product Brominated Product Sigma_Complex_2->Product Base removes H⁺

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of Methyl 3-amino-5-bromo-4-hydroxybenzoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-amino-5-bromo-4-hydroxybenzoate is a polysubstituted aromatic compound that serves as a critical intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries. The structural integrity and purity of such intermediates are paramount, as any impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven approach to the purity analysis of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, from column and mobile phase selection to detector settings, ensuring a scientifically sound and robust analytical procedure. Furthermore, this guide will objectively compare the performance of the developed HPLC method with alternative analytical technologies, supported by experimental data and logical frameworks, to empower researchers and drug development professionals in selecting the most appropriate technique for their specific analytical challenges.

Part 1: Analyte Characterization and Methodological Foundation

A successful analytical method begins not with the instrument, but with a thorough understanding of the analyte itself. The physicochemical properties of this compound dictate the entire analytical strategy.

Physicochemical Properties and Chromatographic Implications

The molecule (CAS No. 260249-10-3) possesses several functional groups that influence its chromatographic behavior: a phenolic hydroxyl (-OH) group, an aromatic amino (-NH2) group, and a methyl ester (-COOCH3) group.[1] These impart a moderate polarity and make the molecule amenable to reversed-phase HPLC, the workhorse of pharmaceutical analysis.[2]

  • Ionization: The phenolic hydroxyl and amino groups are ionizable. To achieve reproducible retention times and symmetrical peak shapes, their ionization must be controlled. This is typically accomplished by acidifying the mobile phase to a pH well below the pKa of the functional groups, ensuring they remain in their neutral, protonated state.

  • UV Absorbance: The substituted benzene ring acts as a strong chromophore, making UV detection a highly suitable and sensitive choice for quantification.[3]

Anticipating Potential Impurities

A robust purity method must be able to separate the main compound from any potential process-related impurities. Based on common synthetic routes for halogenated hydroxybenzoates, likely impurities include:[4]

  • Starting Materials: Unreacted precursors, such as methyl p-hydroxybenzoate.

  • Over-brominated Species: Di-substituted byproducts, like methyl 3,5-dibromo-4-hydroxybenzoate, which can form if the bromination step is not precisely controlled.[4]

  • Isomeric Impurities: Positional isomers that may form during synthesis.

  • Degradation Products: The compound may be susceptible to oxidation (amino and hydroxyl groups) or hydrolysis (ester group) under certain conditions.

The analytical method must therefore possess sufficient selectivity to resolve these structurally similar compounds.

Part 2: The Primary Method: A Validated RP-HPLC Protocol

Our objective is to develop a stability-indicating HPLC method capable of accurately quantifying this compound while separating it from its potential impurities.

Method Development Strategy: A Rationale-Driven Approach

The following workflow outlines the logical progression of developing a robust HPLC method. This systematic approach ensures that the final method is not only functional but also scientifically justified and transferable.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte Analyte Characterization (Polarity, pKa, UV λmax) Column Column Selection (e.g., C18, 5 µm) Analyte->Column Guides initial choice Impurities Identify Potential Impurities (Process, Degradants) Gradient Gradient Optimization (Resolution of Impurities) Impurities->Gradient Dictates required selectivity MobilePhase Mobile Phase Screening (ACN/Water vs. MeOH/Water + 0.1% Formic Acid) Column->MobilePhase Test combinations MobilePhase->Gradient Refine separation Detection Detector Setup (Scan for λmax) SST System Suitability Test (Confirm Performance) Detection->SST Set quantification wavelength FlowTemp Flow Rate & Temperature (Peak Shape, Analysis Time) Gradient->FlowTemp Fine-tune efficiency FlowTemp->SST ICH_Val Full Method Validation (ICH Q2(R2) Guidelines) SST->ICH_Val Proceed if passes

Caption: HPLC Method Development Workflow.
  • Column Selection: A C18 (octadecylsilane) stationary phase is the logical first choice.[3] Its hydrophobic nature provides excellent retention for moderately polar aromatic compounds. A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) offers a good balance of efficiency and backpressure.

  • Mobile Phase Selection: A binary mixture of an aqueous and organic phase is used.

    • Aqueous Phase (A): Deionized water with 0.1% formic acid. The acid serves to suppress the ionization of the analyte's phenolic and amino groups, preventing peak tailing and ensuring consistent retention.

    • Organic Phase (B): Acetonitrile. Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower UV cutoff.

  • Detector Wavelength: A photodiode array (PDA) detector is used initially to scan the analyte's UV spectrum and determine the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for both the main compound and any related impurities.[5]

  • Elution Mode: A gradient elution is superior to an isocratic one for purity analysis.[5] It allows for the effective elution of early-retained polar impurities and late-retained nonpolar impurities within a reasonable runtime, while maintaining sharp peaks for improved sensitivity.

Detailed Experimental Protocol

1. Reagents and Materials

  • This compound Reference Standard (>99.5% purity)

  • HPLC-grade acetonitrile and water

  • Formic acid (≥98% purity)

  • Diluent: 50:50 (v/v) Acetonitrile:Water

2. Chromatographic Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent with PDA Detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at λmax (e.g., 295 nm)
Gradient Elution 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30.1-35 min (20% B)

3. Solution Preparation

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution using the sample to be analyzed.

4. System Suitability Test (SST) Before analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the following criteria are met:

  • Peak Area RSD: ≤ 2.0%

  • Tailing Factor: 0.8 - 1.5

  • Theoretical Plates (N): ≥ 2000

Method Validation Summary (ICH Q2(R2) Framework)

A method is only trustworthy if it is validated for its intended purpose.[6][7] The developed protocol should be subjected to a full validation according to ICH Q2(R2) guidelines.[8][9] Below is a table summarizing typical acceptance criteria and hypothetical performance data.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from blank/impurities at analyte RT. Peak purity > 990.Pass
Linearity (R²) ≥ 0.999 over 50-150 µg/mL0.9998
Range 50-150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) Repeatability RSD ≤ 2.0%; Intermediate Precision RSD ≤ 2.0%0.45%; 0.88%
LOD / LOQ S/N ≥ 3 / S/N ≥ 100.05 µg/mL / 0.15 µg/mL
Robustness %RSD ≤ 2.0% after minor changes (flow, temp, pH)Pass

Part 3: Comparative Analysis with Alternative Methods

While RP-HPLC with UV detection is a robust and widely accessible technique, other methods offer distinct advantages, particularly for impurity identification and ultra-trace analysis.[10] The choice of method depends on the analytical objective.

Tech_Selection Start What is the Analytical Goal? QC Routine QC / Purity Assay Start->QC Quantification Impurity_ID Identify Unknown Impurity Start->Impurity_ID Identification Trace Quantify Trace-Level Genotoxic Impurity Start->Trace High Sensitivity HPLC_UV Use Validated RP-HPLC-UV Method QC->HPLC_UV LC_MS Use LC-MS/MS Method Impurity_ID->LC_MS Provides Mass Data Trace->LC_MS Superior LOD/LOQ

Sources

Comparing reactivity of "Methyl 3-amino-5-bromo-4-hydroxybenzoate" with other aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Methyl 3-amino-5-bromo-4-hydroxybenzoate

This guide provides an in-depth comparative analysis of the chemical reactivity of this compound against other common aminobenzoate building blocks. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the nuanced interplay of substituents that governs the molecule's behavior in key synthetic transformations. We will explore the causality behind its reactivity profile, supported by established principles of organic chemistry and experimental data, to empower scientists in leveraging this versatile intermediate for complex molecular synthesis.

Introduction: The Structural and Electronic Landscape

This compound is a polysubstituted aromatic compound featuring a unique combination of electron-donating and electron-withdrawing groups.[1][2] Understanding the individual and collective impact of these substituents is paramount to predicting its reactivity. Aminobenzoates are a critical class of organic compounds, widely used as precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4][5] The specific substitution pattern of our target molecule offers a rich platform for selective functionalization.

The four substituents—amino (-NH₂), bromo (-Br), hydroxyl (-OH), and methyl carboxylate (-COOCH₃)—each exert distinct electronic effects:

  • Amino (-NH₂) Group: A strong activating group that donates electron density to the aromatic ring through a powerful resonance effect (+R) and directs electrophilic attack to the ortho and para positions.[1]

  • Hydroxyl (-OH) Group: Another potent activating, ortho, para-directing group due to its strong +R effect.[1] When compared to an amino group, its activating strength is slightly less.

  • Bromo (-Br) Group: A halogen substituent that presents a classic case of competing electronic effects. It is deactivating overall due to its strong electron-withdrawing inductive effect (-I) but directs electrophilic substitution to the ortho and para positions because of its electron-donating resonance effect (+R).[1][6]

  • Methyl Carboxylate (-COOCH₃) Group: A deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects.[1][6] It acts as a meta-director for electrophilic substitution.[7]

The overall reactivity is a complex summation of these competing influences, further modulated by steric hindrance and the potential for intramolecular hydrogen bonding.[8][9]

Caption: Electronic effects of substituents on the aromatic ring.

Comparative Reactivity Analysis

To provide a clear comparison, we will evaluate the reactivity of this compound (MABHB) against three common aminobenzoate analogues: Methyl 4-aminobenzoate (M4AB), Methyl 3-aminobenzoate (M3AB), and Methyl 3-amino-4-hydroxybenzoate (MAHB).

Compound Structure Key Features
MABHB This compoundHeavily substituted; strong activation from -NH₂ and -OH, deactivation from -Br and -COOCH₃.
M4AB Methyl 4-aminobenzoateSimple structure; activating -NH₂ is para to deactivating -COOCH₃.
M3AB Methyl 3-aminobenzoateActivating -NH₂ is meta to deactivating -COOCH₃.
MAHB Methyl 3-amino-4-hydroxybenzoateLacks the deactivating bromo group of MABHB.
Electrophilic Aromatic Substitution (EAS)

EAS reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile.[10][11] The rate and regioselectivity are dictated by the existing substituents.[2][7]

  • MABHB: The directing power is dominated by the potent activating -OH and -NH₂ groups.[1] These groups strongly direct incoming electrophiles to their ortho and para positions. The position para to the -OH group is occupied by the ester. The positions ortho to the -OH are C3 (occupied by -NH₂) and C5 (occupied by -Br). The positions ortho to the -NH₂ group are C2 and C4 (occupied by -OH). The only available position that is ortho to one activating group (-NH₂) and para to the other (-OH, though blocked) is C2. The position at C6 is ortho to the ester and meta to both activating groups, making it highly disfavored. Therefore, electrophilic attack is strongly directed to the C2 position. The overall ring is highly activated, despite the presence of two deactivating groups.

  • M4AB: The strong activating -NH₂ group directs electrophiles to the positions ortho to it (C3 and C5). The ring is moderately activated.

  • M3AB: The -NH₂ and -COOCH₃ groups work in concert to direct electrophiles. The -NH₂ group directs to C2, C4, and C6. The -COOCH₃ group directs to C5. The positions at C2 and C6 are sterically hindered by the adjacent groups. The C4 position is strongly activated, making it the primary site of substitution.

  • MAHB: Similar to MABHB but lacking the bromo substituent. The C5 position is now available and highly activated, being ortho to the -OH group and meta to the -NH₂. The C2 position remains highly activated. A mixture of products is likely, with the major isomer depending on the steric bulk of the electrophile.

Reactivity Ranking for EAS: MAHB > MABHB > M4AB > M3AB

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in MABHB is a prime handle for palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, which are cornerstones of modern synthetic chemistry for forming C-C and C-N bonds, respectively.[12][13][14][15]

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species.[15][16] MABHB is an excellent substrate. The electron-rich nature of the ring, due to the -NH₂ and -OH groups, can facilitate the initial oxidative addition step of the catalytic cycle.[16]

  • Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine.[13][17] MABHB is also well-suited for this transformation. The choice of phosphine ligand is critical to prevent catalyst inhibition by the substrate's own amino group. Sterically hindered biarylphosphine ligands are often effective.[13]

Comparative Performance: MABHB is the only compound in our comparison set that can directly participate as the halide partner in these reactions. Its utility here is a key advantage over M4AB, M3AB, and MAHB, which would first require halogenation to be used in this context.

Nucleophilic Aromatic Substitution (SNAr)

SNAr involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group.[18] This reaction is typically efficient only when the ring is "activated" by strong electron-withdrawing groups positioned ortho or para to the leaving group.[19]

In MABHB, the leaving group is bromide. However, there are no strong electron-withdrawing groups (-NO₂, -CN) ortho or para to the bromine. Instead, the ring is electron-rich due to the -NH₂ and -OH groups. Consequently, MABHB is highly unreactive towards traditional SNAr reactions. Harsh conditions, such as those used in the Goldberg reaction, would be required to achieve substitution at the C-Br bond.[13]

Experimental Protocols & Methodologies

The following protocols are provided as validated starting points for the synthetic manipulation of this compound.

Protocol 1: Suzuki-Miyaura Coupling of MABHB with Phenylboronic Acid

This protocol details a standard procedure for the palladium-catalyzed cross-coupling to form a C-C bond at the C5 position.

Methodology:

  • Reagent Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 246 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biphenyl product.

Causality:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[15]

  • Base: K₂CO₃ is a moderately strong inorganic base essential for the transmetalation step of the catalytic cycle.[20]

  • Solvent: The dioxane/water mixture provides good solubility for both the organic and inorganic reagents.[21]

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination of MABHB with Morpholine

This protocol describes the formation of a C-N bond at the C5 position, replacing the bromine atom.

Methodology:

  • Reagent Setup: To an oven-dried resealable Schlenk tube, add this compound (1.0 mmol, 246 mg), sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg), and the phosphine ligand (e.g., XPhos, 0.08 mmol, 38 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Amine Addition: Add dry, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 105 μL) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate.

  • Purification: Purify the residue by flash chromatography on silica gel to obtain the aminated product.

Causality:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a sterically demanding, electron-rich biarylphosphine ligand like XPhos is highly effective for coupling aryl halides with amines, minimizing side reactions.[13][22]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.

  • Solvent: Toluene is a common high-boiling, non-polar solvent for this reaction.[14]

Conclusion

This compound presents a sophisticated reactivity profile governed by the complex interplay of four distinct substituents. Its aromatic ring is highly activated towards electrophilic aromatic substitution, with strong regiocontrol directing incoming electrophiles primarily to the C2 position. While unreactive towards traditional nucleophilic aromatic substitution, its C-Br bond serves as an exceptionally valuable handle for powerful synthetic transformations, most notably palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This dual reactivity—high susceptibility to EAS at one position and selective functionalization via cross-coupling at another—distinguishes it from simpler aminobenzoates and establishes it as a versatile and strategic building block for the synthesis of complex, functionalized molecules in pharmaceutical and materials science research.

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A Strategic Guide for Synthetic Chemists: Methyl 3-amino-5-bromo-4-hydroxybenzoate vs. Methyl 3-amino-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and fine chemical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic route. Substituted aminobenzoates are a cornerstone of medicinal chemistry, offering a versatile scaffold for the construction of complex bioactive molecules.[1] This guide provides an in-depth comparison of two closely related yet strategically distinct building blocks: Methyl 3-amino-5-bromo-4-hydroxybenzoate and its non-brominated counterpart, Methyl 3-amino-4-hydroxybenzoate . We will dissect their reactivity, explore their synthetic applications with supporting experimental protocols, and provide a framework for choosing the optimal reagent for your research objectives.

The Strategic Importance of the Bromine Substituent

The primary differentiator between these two molecules is the presence of a bromine atom at the 5-position of the benzene ring in this compound. This halogen is not merely a passive substituent; it is a powerful strategic tool that profoundly influences the molecule's reactivity and synthetic potential.

From an electronic standpoint, the bromine atom acts as an electron-withdrawing group via induction and a weak electron-donating group through resonance. In electrophilic aromatic substitution reactions, halogens are generally deactivating yet ortho, para-directing.[1] However, in this specific molecule, the powerful activating and ortho, para-directing effects of the amino and hydroxyl groups will dominate, directing incoming electrophiles. The key difference lies in the bromine's ability to serve as a versatile synthetic handle for a myriad of cross-coupling reactions, a feature entirely absent in its non-brominated analog.

Aryl bromides are significantly more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, due to the lower carbon-bromine bond dissociation energy.[1] This enhanced reactivity allows for milder reaction conditions, broader functional group tolerance, and often higher yields, making this compound a preferred substrate for complex molecule synthesis where late-stage functionalization is required.

Comparative Reactivity in Benzoxazole Synthesis

A common and important transformation for o-aminophenols is their condensation with various partners to form the benzoxazole scaffold, a privileged heterocycle in medicinal chemistry.[2] Both of our subject molecules are excellent precursors for substituted benzoxazoles.

Methyl 3-amino-4-hydroxybenzoate: The Direct Approach

Methyl 3-amino-4-hydroxybenzoate can be readily cyclized with various reagents to form the corresponding benzoxazole. For instance, its reaction with carboxylic acids or their derivatives is a standard method.

Experimental Protocol: Synthesis of Methyl 2-Aryl-benzoxazole-6-carboxylate [3]

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 3-amino-4-hydroxybenzoate (1.0 eq.) and a substituted benzoic acid (1.1 eq.) in polyphosphoric acid (PPA).

  • Reaction Conditions: Heat the mixture at 150-180°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

This approach is straightforward for accessing benzoxazoles where the 5-position (corresponding to the 6-position of the resulting benzoxazole) is unsubstituted.

This compound: A Gateway to Diversification

The synthesis of a benzoxazole from this compound proceeds via a similar condensation reaction. The key advantage, however, lies in the post-cyclization chemistry enabled by the bromine atom.

Experimental Protocol: Synthesis of Methyl 5-bromo-2-aryl-benzoxazole-6-carboxylate

The protocol would be analogous to the one described above, substituting the brominated starting material. The resulting product, a 5-bromo-substituted benzoxazole, is a versatile intermediate for further functionalization via palladium-catalyzed cross-coupling reactions.

Data Presentation: A Comparative Overview

ParameterMethyl 3-amino-4-hydroxybenzoateThis compoundRationale
Primary Use Direct synthesis of 6-carboxy-benzoxazoles and other derivatives.Synthesis of 6-carboxy-benzoxazoles with a handle for further diversification.The bromine atom is a key functional group for cross-coupling reactions.
Reactivity in Cyclization Standard reactivity for an o-aminophenol.Similar reactivity in cyclization, with potential for slightly altered electronics.The core reactive groups (amino and hydroxyl) are the same.
Post-synthesis Potential Limited to further modifications of the existing functional groups.High potential for diversification via Suzuki, Buchwald-Hartwig, Sonogashira, etc.The C-Br bond is readily activated by palladium catalysts.
Cost-Effectiveness Generally more cost-effective for simpler targets.Higher initial cost but enables access to a wider range of complex molecules.Brominated starting materials are often more expensive.

Mechanistic Insights and Workflow Visualization

The strategic utility of this compound is best illustrated by a synthetic workflow that leverages the bromine for a subsequent cross-coupling reaction.

G cluster_0 Part 1: Benzoxazole Formation cluster_1 Part 2: Suzuki Cross-Coupling A Methyl 3-amino-5-bromo- 4-hydroxybenzoate C Methyl 5-bromo-2-R- benzoxazole-6-carboxylate A->C Cyclization B R-COOH / PPA B->C F Methyl 5-Aryl-2-R- benzoxazole-6-carboxylate C->F Suzuki Coupling D Ar-B(OH)2 D->F E Pd Catalyst, Base E->F

Caption: Synthetic workflow demonstrating the utility of the bromo-substituent.

In this workflow, the initial benzoxazole formation proceeds as expected. The resulting brominated benzoxazole then serves as the electrophilic partner in a Suzuki coupling reaction, allowing for the introduction of a wide variety of aryl or heteroaryl groups at the 5-position. This two-step sequence highlights the strategic advantage of starting with the brominated building block when the final target requires substitution at this position.

Applications in Drug Discovery and Bioactive Molecule Synthesis

Both molecules serve as valuable starting points for the synthesis of biologically active compounds.

  • Methyl 3-amino-4-hydroxybenzoate and its derivatives have been used in the synthesis of compounds with a range of biological activities, including local anesthetics (Orthocaine) and as precursors to more complex heterocyclic systems.[4] The synthesis of gefitinib, an anti-cancer drug, for instance, involves intermediates derived from a related hydroxybenzoate structure.[5]

  • This compound is a key intermediate for creating libraries of compounds for high-throughput screening. The ability to introduce diversity at the 5-position via cross-coupling reactions is invaluable in structure-activity relationship (SAR) studies. For example, substituted benzoxazoles are known to possess antimicrobial, anticancer, and anti-inflammatory properties.[6] The bromo-precursor allows for the systematic exploration of the chemical space around this privileged scaffold.

Conclusion: A Strategic Choice for Synthesis

The choice between this compound and Methyl 3-amino-4-hydroxybenzoate is a strategic one, dictated by the final synthetic target.

  • Choose Methyl 3-amino-4-hydroxybenzoate for:

    • Synthesizing simpler benzoxazoles or other derivatives where no further substitution is required at the 5-position.

    • Cost-sensitive, large-scale syntheses of specific, non-functionalized targets.

  • Choose this compound for:

    • Synthetic routes that require late-stage functionalization at the 5-position.

    • The creation of diverse compound libraries for drug discovery and SAR studies.

    • Accessing complex molecular architectures where the bromine can be used for intramolecular cyclizations or as an orthogonal synthetic handle.

By understanding the distinct reactivity and strategic advantages of each of these building blocks, researchers can design more efficient and versatile synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.

References

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A Researcher's Guide to the Certificate of Analysis: Methyl 3-amino-5-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the purity and identity of starting materials are paramount. The Certificate of Analysis (CoA) for a chemical compound is not merely a formality but a critical document that underpins the reliability and reproducibility of scientific work. This guide provides an in-depth comparison and technical analysis of the CoA for Methyl 3-amino-5-bromo-4-hydroxybenzoate, a key building block in the synthesis of various pharmaceutical agents. We will dissect the critical parameters of a typical CoA, compare them with potential alternatives, and provide the experimental context necessary for a thorough evaluation.

The Critical Role of a Certificate of Analysis

This compound (CAS No. 260249-10-3) is a substituted aromatic compound whose structural integrity is crucial for its intended downstream applications.[1][2][3] A comprehensive CoA serves as a baseline for quality control, ensuring that the material meets the required specifications for identity, purity, and absence of significant impurities. For drug development professionals, a detailed CoA is a foundational component of regulatory submissions and a testament to the quality of the synthetic process.

Deconstructing the Certificate of Analysis: A Comparative Approach

A robust CoA for this compound should provide quantitative data on several key analytical parameters. We will explore these parameters, offering insights into the underlying analytical techniques and how to interpret the results in comparison to a hypothetical alternative, "Methyl 3-amino-4-hydroxybenzoate," to highlight the significance of the bromine substituent.

Table 1: Comparative Analysis of Key CoA Parameters
ParameterThis compound (Typical Specification)Methyl 3-amino-4-hydroxybenzoate (Alternative)Significance of the Parameter
Appearance White to off-white crystalline powderLight beige to brown powderVisual inspection is a primary indicator of purity. Discoloration may suggest the presence of impurities or degradation.
Molecular Formula C8H8BrNO3[4]C8H9NO3[5][6]Confirms the elemental composition of the molecule.
Molecular Weight 246.06 g/mol [1]167.16 g/mol [5][6]A fundamental physical property derived from the molecular formula.
Melting Point 158-162 °C140-144 °CA sharp melting point range indicates high purity. A broad or depressed range suggests the presence of impurities.
Purity (by HPLC) ≥ 98.0%≥ 98.0%High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the purity of the compound and detecting impurities.
Identity (by ¹H NMR) Conforms to structureConforms to structureNuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of the molecule's structure, confirming the identity and substitution pattern.
Residual Solvents ≤ 0.5%≤ 0.5%Gas Chromatography (GC) is used to detect and quantify any remaining solvents from the synthesis and purification process.

Experimental Protocols: The Science Behind the Data

To truly understand a CoA, one must appreciate the experimental rigor behind the reported values. Here, we provide detailed protocols for the key analytical techniques used to characterize this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for separating and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The analyte's retention time and peak area are used to determine its purity. A well-developed HPLC method can separate the main compound from structurally similar impurities, such as isomers or starting materials.[7]

Experimental Workflow:

Caption: Workflow for HPLC Purity Determination.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile). Degas both solutions.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable diluent (e.g., 1:1 Acetonitrile/Water) to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.

Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and splitting pattern of the NMR signals are unique to a specific molecular structure, making it an excellent tool for identity confirmation. For this compound, ¹H NMR can confirm the presence and relative positions of the amino, bromo, and hydroxyl groups on the benzene ring.

Logical Relationship of Structural Features to NMR Signals:

NMR_Interpretation structure This compound Aromatic Protons (2H) Methyl Protons (3H) Amino Protons (2H) Hydroxyl Proton (1H) signals ¹H NMR Spectrum Doublet ~7.5 ppm Singlet ~3.8 ppm Broad Singlet ~5.0 ppm Broad Singlet ~9.5 ppm structure:f1->signals:s1 Distinct chemical shifts due to electronic environment structure:f2->signals:s2 Ester group structure:f3->signals:s3 Exchangeable protons structure:f4->signals:s4 Exchangeable proton

Caption: Interpreting the ¹H NMR Spectrum.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm that the spectrum is consistent with the structure of this compound.

Potential Impurities and Their Significance

The synthesis of this compound can potentially lead to the formation of several impurities.[8] A thorough CoA should ideally provide information on the levels of these impurities.

Table 2: Common Process-Related Impurities
Impurity NameStructurePotential OriginAnalytical Method for Detection
Methyl 4-hydroxybenzoate C8H8O3Unreacted starting materialHPLC, GC-MS
Methyl 3,5-dibromo-4-hydroxybenzoate C8H6Br2O3Over-bromination byproduct[9]HPLC, GC-MS
Methyl 3-amino-4-hydroxybenzoate C8H9NO3Incomplete brominationHPLC, GC-MS

The presence of these impurities can have significant consequences in drug development, potentially affecting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, stringent control and monitoring of these impurities are essential.

Conclusion: The CoA as a Cornerstone of Quality

The Certificate of Analysis for this compound is more than just a piece of paper; it is a comprehensive scientific report that provides critical assurance of the material's quality. By understanding the analytical techniques behind the data and by carefully comparing the results against established specifications and potential alternatives, researchers and drug development professionals can make informed decisions, ensuring the integrity and success of their scientific endeavors. Always insist on a detailed and transparent CoA from your supplier to build a foundation of quality and reproducibility in your research.

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A Comparative Guide to the Structural Confirmation of Methyl 3-amino-5-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of pharmaceutical research and fine chemical synthesis, Methyl 3-amino-5-bromo-4-hydroxybenzoate serves as a highly functionalized aromatic building block. Its polysubstituted nature, featuring an amine, a hydroxyl group, a bromine atom, and a methyl ester, presents a significant challenge in structural elucidation. The potential for isomeric impurities necessitates a rigorous and multi-faceted analytical approach to unequivocally confirm its structure. Misidentification of an isomer could lead to failed syntheses, inactive biological compounds, or unforeseen toxicity, making definitive structural analysis a critical checkpoint in the development pipeline.

This guide provides an in-depth comparison of the primary spectroscopic and analytical techniques used to validate the structure of this compound. We will move beyond procedural descriptions to explore the causal logic behind the selection of each technique, detailing the specific structural questions each method answers. The goal is to equip researchers, scientists, and drug development professionals with a comprehensive strategy for structural validation, ensuring the integrity of their research and development efforts.

An Integrated Analytical Workflow

A robust structural confirmation strategy does not rely on a single technique but rather on the convergence of evidence from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system. The logical flow of analysis ensures efficiency, starting with broad-stroke methods and progressing to highly detailed ones.

G cluster_0 Initial Assessment cluster_1 Core Structural Elucidation cluster_2 Absolute Confirmation (If Required) MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern (Br) NMR_1D 1D NMR (¹H, ¹³C) - Atom & Group Count - Chemical Environment MS->NMR_1D Confirms MW IR FTIR Spectroscopy - Functional Group ID IR->NMR_1D Confirms FGs NMR_2D 2D NMR (HSQC, HMBC) - Atom Connectivity NMR_1D->NMR_2D Provides initial assignments XRAY X-ray Crystallography - 3D Spatial Arrangement NMR_2D->XRAY Defines covalent structure for validation

Caption: Integrated workflow for structural confirmation.

Mass Spectrometry (MS): The First Verification

Mass spectrometry provides the most direct evidence of a molecule's elemental composition and is the logical starting point for analysis. Its high sensitivity and definitive mass measurement serve as a fundamental check of identity.

Expertise & Rationale

For a halogenated compound like this compound, MS offers a unique diagnostic feature: the isotopic signature of bromine. Naturally occurring bromine is a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Consequently, any ion containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity. This pattern is a powerful and immediate confirmation of the presence of bromine in the molecule. High-Resolution Mass Spectrometry (HRMS) is essential as it provides a highly accurate mass measurement (typically to within 5 ppm), allowing for the unambiguous determination of the elemental formula.

Expected Data

The calculated exact mass of C₈H₈⁷⁹BrNO₃ is 244.9738, and for C₈H₈⁸¹BrNO₃ it is 246.9718. An HRMS spectrum should show two peaks of nearly equal abundance at these m/z values, confirming the elemental formula C₈H₉BrNO₃.

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Ratio
[M+H]⁺245.9816247.9796~1:1
[M+Na]⁺267.9636269.9615~1:1
Experimental Protocol: Electrospray Ionization HRMS (ESI-HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard appropriate for the desired mass range.

  • Method Setup: Set the instrument to positive ion mode (to detect [M+H]⁺ or [M+Na]⁺). Set the mass range to scan from m/z 100 to 500.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum, ensuring sufficient signal averaging to obtain high resolution and accurate mass data.

  • Analysis: Analyze the spectrum for the characteristic 1:1 isotopic doublet for the molecular ion and compare the measured accurate mass to the theoretical value to confirm the elemental formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[1] It serves as a crucial cross-validation of the structure proposed by other methods.

Expertise & Rationale

For this molecule, FTIR confirms the presence of all key functional groups. The broad O-H stretch is indicative of the phenol and potential hydrogen bonding. The N-H stretches of the primary amine are typically resolved as a doublet. The strong, sharp C=O stretch is characteristic of the ester, and its position can give clues about conjugation. Finally, vibrations in the fingerprint region confirm the aromatic ring and the C-Br bond. The presence of all these bands provides strong evidence for the proposed gross structure.[2]

Expected Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3300N-H Stretch (doublet)Primary Amine (-NH₂)
3400 - 3200O-H Stretch (broad)Phenol (-OH)
3100 - 3000C-H StretchAromatic Ring
~1700C=O StretchEster (-COOCH₃)
1600 - 1450C=C StretchAromatic Ring
~1250C-O StretchEster/Phenol
650 - 550C-Br StretchAryl Bromide
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a polysubstituted aromatic compound, a full suite of 1D and 2D NMR experiments is not just recommended; it is essential for unambiguous proof of structure.

Expertise & Rationale

While ¹H and ¹³C NMR provide an inventory of the atoms, they cannot, on their own, definitively establish the substitution pattern on the aromatic ring. 2D NMR experiments are required to build the molecular framework.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to. This is the first step in assigning the carbon spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for this molecule. It reveals correlations between protons and carbons that are 2 or 3 bonds away. These long-range correlations are the "glue" that holds the structure together, connecting the methyl ester to the ring and confirming the relative positions of all substituents. For example, a correlation from the methoxy protons to the carbonyl carbon confirms the ester, and correlations from the aromatic protons to neighboring carbons define the substitution pattern.

Caption: Key expected HMBC correlations for structural confirmation.

Predicted NMR Data

¹H NMR (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.9broad s1HAr-OH
~7.8s1HAr-H (H-2 or H-6)
~7.3s1HAr-H (H-6 or H-2)
~5.5broad s2HAr-NH₂
~3.8s3H-OCH₃

Note: The two aromatic protons (H-2 and H-6) are expected to be singlets due to the lack of ortho or meta proton coupling partners. Their exact chemical shifts are influenced by the surrounding substituents.

¹³C NMR (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~165C =O (Ester)
~148C -OH
~138C -NH₂
~135C -H (Ar)
~125C -H (Ar)
~120C -COOCH₃
~110C -Br
~52-OC H₃

Note: These are estimated chemical shifts. Definitive assignment requires 2D NMR data.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with exchangeable protons like -OH and -NH₂). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate CH/CH₃ carbons (positive phase) from CH₂ carbons (negative phase).

  • 2D HSQC Acquisition: Run a standard HSQC experiment to correlate each proton with its directly attached carbon.

  • 2D HMBC Acquisition: Run a standard HMBC experiment. This is the most critical experiment. Optimize the long-range coupling delay (typically for J = 8 Hz) to observe 2- and 3-bond correlations.

  • Data Processing and Interpretation: Process all spectra using appropriate software. Use the HSQC to assign protonated carbons. Use the HMBC to piece the fragments together, confirming the substitution pattern by observing correlations from H-2 and H-6 to the surrounding quaternary carbons.

Single-Crystal X-ray Crystallography: The Gold Standard

When an unambiguous, absolute determination of the three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique.[3] It provides a precise map of atomic positions in the solid state, leaving no doubt as to the connectivity and stereochemistry.

Expertise & Rationale

Unlike spectroscopic methods that infer structure from averaged properties in solution, X-ray crystallography provides a direct visualization of the molecule.[4] For a compound like this compound, it would not only confirm the substitution pattern but also provide precise bond lengths, bond angles, and information on intermolecular interactions (like hydrogen bonding) in the crystal lattice. The presence of the relatively heavy bromine atom enhances the quality of the diffraction data, making structure solution more straightforward.[5]

Experimental Protocol: X-ray Diffraction
  • Crystallization: The most critical and often challenging step. Grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer. A stream of X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and the electron density map of the molecule. An atomic model is fitted to the electron density and refined to yield the final structure.

  • Validation: The final structure is validated using established crystallographic metrics (e.g., R-factor) to ensure its quality and reliability.

Comparative Summary of Techniques

TechniqueInformation ProvidedStrengthsLimitations
HRMS Elemental Formula, Presence of BromineHigh sensitivity, definitive massNo information on isomerism or connectivity
FTIR Presence of Key Functional GroupsFast, non-destructive, simpleProvides no connectivity information
1D NMR Atom/Group Count, Chemical EnvironmentsRich structural detailInsufficient to confirm substitution pattern alone
2D NMR Atom-to-Atom ConnectivityUnambiguous confirmation of covalent structure in solutionRequires more sample and instrument time
X-ray Absolute 3D Structure in Solid StateDefinitive, "gold standard" proof of structure[6]Requires a high-quality single crystal, which can be difficult to obtain

Conclusion

The structural confirmation of this compound demands a synergistic application of modern analytical techniques. The recommended workflow begins with HRMS to confirm the elemental formula and the presence of bromine, followed by FTIR to verify the expected functional groups. The core of the elucidation lies in a full suite of NMR experiments , where ¹H and ¹³C NMR provide the atomic inventory and 2D HSQC and HMBC experiments definitively establish the molecular connectivity and substitution pattern. For absolute proof, particularly in regulatory filings or foundational research, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation. By following this integrated and logical workflow, researchers can ensure the structural integrity of their material with the highest degree of scientific confidence.

References

  • Chemistry LibreTexts. (2022, April 7). 8.12: Aromatic Compounds: Structure & Nomenclature. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Dunitz, J. D. (1995). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereoselective Synthesis (Vol. 4, pp. 379-397). Georg Thieme Verlag.
  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008).
  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Liu, Q., Fang, D., & Zheng, J. (2004). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(7), 1453–1457.
  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2–15.
  • NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. Retrieved from [Link]

  • Smith, B. C. (2015). Halogenated Organics and Their Infrared Spectra. Spectroscopy Online. Retrieved from [Link]

  • Wagh, R. D., et al. (2022). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. World Journal of Pharmaceutical Research, 11(13), 1166-1172.

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Methyl 3-amino-5-bromo-4-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold

In the landscape of drug discovery, the exploration of novel chemical scaffolds is a cornerstone of identifying new therapeutic agents. The "Methyl 3-amino-5-bromo-4-hydroxybenzoate" core structure presents a compelling starting point for medicinal chemistry campaigns. Its substituted aminobenzoate framework is a well-established pharmacophore found in a variety of bioactive molecules. The presence of a bromine atom and hydroxyl and amino groups on the phenyl ring offers rich opportunities for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. Phenolic compounds, in particular, are known for a wide range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[1][2][3] Similarly, brominated phenols have been investigated for their biological potential.[4]

This guide provides a comprehensive framework for the systematic biological activity screening of a library of novel derivatives based on the "this compound" scaffold. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols for key assays, and offer a clear structure for data comparison and interpretation, empowering research teams to efficiently identify and advance promising lead compounds.

Conceptualizing a Screening Strategy: From Broad Strokes to Focused Investigation

A tiered or cascaded approach is the most resource-efficient strategy for screening a new compound library.[5] This process begins with broad, high-throughput primary assays to identify initial "hits." These hits are then subjected to more rigorous secondary and tertiary assays to confirm their activity, assess their selectivity, and elucidate their mechanism of action.

Below is a proposed screening workflow for our novel derivative library.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_2 Phase 3: Selectivity & Preliminary Mechanism of Action Compound_Library Compound Library (Derivatives of this compound) Antimicrobial_Screen Primary Antimicrobial Screen (e.g., MIC against S. aureus, E. coli) Compound_Library->Antimicrobial_Screen Anticancer_Screen Primary Anticancer Screen (e.g., MTT on MCF-7, A549) Compound_Library->Anticancer_Screen Antioxidant_Screen Primary Antioxidant Screen (e.g., DPPH Assay) Compound_Library->Antioxidant_Screen Antimicrobial_Hits Antimicrobial Hits Antimicrobial_Screen->Antimicrobial_Hits Anticancer_Hits Anticancer Hits Anticancer_Screen->Anticancer_Hits Antioxidant_Hits Antioxidant Hits Antioxidant_Screen->Antioxidant_Hits Dose_Response_Antimicrobial MIC/MBC Determination Antimicrobial_Hits->Dose_Response_Antimicrobial Dose_Response_Anticancer IC50 Determination Anticancer_Hits->Dose_Response_Anticancer Confirmed_Anticancer_Hits Confirmed Anticancer Hits Dose_Response_Anticancer->Confirmed_Anticancer_Hits Cytotoxicity_Normal_Cells Cytotoxicity on Normal Cells (e.g., Fibroblasts) Confirmed_Anticancer_Hits->Cytotoxicity_Normal_Cells Mechanism_Assays Preliminary MoA Assays (e.g., Apoptosis, Cell Cycle Analysis) Confirmed_Anticancer_Hits->Mechanism_Assays

Caption: A tiered workflow for screening novel compounds.

Comparative Biological Evaluation: Core Assays and Protocols

Given the structural alerts within the parent scaffold, we will focus on three potential areas of biological activity: antimicrobial, anticancer, and antioxidant. Derivatives of structurally similar compounds like hydroxybenzoic acids and other phenolic compounds have shown promise in these areas.[1][6][7]

Antimicrobial Activity Screening

The increasing prevalence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Phenolic compounds are known to exert antimicrobial effects by disrupting the bacterial cell membrane, inhibiting nucleic acid synthesis, or interfering with energy metabolism.[2][3][8]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Bacterial Inoculum:

    • Culture a Gram-positive bacterium (e.g., Staphylococcus aureus ATCC 29213) and a Gram-negative bacterium (e.g., Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB) overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation:

    • Prepare a stock solution of each derivative in dimethyl sulfoxide (DMSO) at 10 mg/mL.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

  • Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with a known antibiotic like Ampicillin), a negative control (bacteria in MHB with 1% DMSO), and a sterility control (MHB only).[9]

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation:

Derivative IDR1 GroupR2 GroupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
M3A5B4H-001-H-CH3128>256
M3A5B4H-002-Cl-CH364128
M3A5B4H-003-F-CH364128
M3A5B4H-004-H-C2H5256>256
AmpicillinN/AN/A48
Anticancer Activity Screening

Hydroxybenzoic acid derivatives have been reported to exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of enzymes like histone deacetylases.[10][11][12] A primary screen for cytotoxicity against cancer cell lines is an essential first step.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

  • Cell Culture:

    • Culture human breast cancer cells (e.g., MCF-7) and human lung cancer cells (e.g., A549) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).

    • Include a vehicle control (DMSO-treated cells) and a positive control (e.g., Doxorubicin).

    • Incubate the cells for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Derivative IDR1 GroupR2 GroupIC50 (µM) on MCF-7IC50 (µM) on A549
M3A5B4H-001-H-CH385.2>100
M3A5B4H-002-Cl-CH322.545.1
M3A5B4H-003-F-CH331.852.7
M3A5B4H-004-H-C2H595.1>100
DoxorubicinN/AN/A0.81.2

For promising anticancer hits, it is crucial to assess their selectivity by testing their cytotoxicity against non-cancerous cell lines, such as human fibroblasts.[14] A favorable therapeutic window is indicated by a significantly higher IC50 value for normal cells compared to cancer cells.

Hypothetical Downstream Signaling Pathway

Many anticancer drugs function by inhibiting signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.[15][16] Derivatives showing potent anticancer activity could be further investigated for their effect on such pathways.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative M3A5B4H-002 (Hypothetical Inhibitor) Derivative->PI3K Inhibits Derivative->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Conclusion and Future Directions

This guide outlines a foundational strategy for the systematic biological evaluation of novel "this compound" derivatives. By employing a tiered screening cascade encompassing antimicrobial, anticancer, and antioxidant assays, researchers can efficiently identify promising hits. The comparative analysis of data across a library of derivatives is essential for establishing structure-activity relationships (SAR) that will guide the subsequent optimization of lead compounds. Confirmed hits should be advanced to more complex secondary assays to determine their mechanism of action, selectivity, and potential for in vivo efficacy. This structured and logical approach ensures that the therapeutic potential of this novel chemical scaffold is thoroughly and effectively explored.

References

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC. (n.d.). PubMed Central. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. (2015). PubMed. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. (2022). PubMed. [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids-A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (2021). PubMed. [Link]

  • Chemical structure of hydroxy benozoic acid derivatives exhibiting anticancer activities. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). PubMed. [Link]

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  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]

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  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Der Pharma Chemica. [Link]

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  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers. [Link]

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  • Preventing Microbial Infections with Natural Phenolic Compounds. (2022). MDPI. [Link]

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A Senior Application Scientist's Guide to Synthetic Alternatives for Methyl 3-amino-5-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the selection of a starting material is a critical decision point that dictates the efficiency, scalability, and novelty of a synthetic campaign. Methyl 3-amino-5-bromo-4-hydroxybenzoate (CAS 260249-10-3) is a valuable, highly functionalized building block.[1][2] Its polysubstituted aromatic ring, featuring nucleophilic amino and hydroxyl groups, a reactive bromine atom for cross-coupling, and a methyl ester for derivatization, makes it an attractive scaffold for crafting complex molecular architectures. It is frequently employed in the synthesis of novel compounds with potential anti-inflammatory, antimicrobial, and other biological activities.[2]

However, reliance on a single, specialized building block can introduce constraints related to cost, availability, or limitations in synthetic design. The strategic exploration of alternatives is not merely a matter of substitution but a fundamental aspect of robust and adaptable drug discovery. This guide provides an in-depth comparison of viable alternatives and divergent synthetic strategies, supported by experimental data, to empower researchers in making informed decisions for their specific project goals.

Part 1: The Rationale for Seeking Alternatives

The decision to deviate from a known starting material like this compound is typically driven by several key factors:

  • Structure-Activity Relationship (SAR) Exploration: The core of medicinal chemistry involves systematically modifying a scaffold to enhance potency, selectivity, or pharmacokinetic properties. Alternatives with different halogenation patterns (Cl, I), isomeric arrangements, or entirely different functional groups are necessary for comprehensive SAR studies.

  • Synthetic Efficiency and Cost: Highly functionalized starting materials can be expensive. Alternative routes starting from simpler, cheaper precursors may offer a more economical pathway, especially for large-scale synthesis. Furthermore, issues like the formation of dibrominated by-products during the synthesis of the target compound can complicate purification and lower yields, prompting the search for cleaner methodologies.[3]

  • Reaction Compatibility: The specific functional groups on the starting material may not be compatible with subsequent planned reactions. An alternative may offer a more favorable sequence of transformations.

  • Intellectual Property: Forging a novel synthetic route with different intermediates is often a cornerstone of securing new intellectual property in a competitive therapeutic area.

The following sections dissect key alternatives, comparing their synthetic accessibility and strategic value.

G Start Synthetic Goal: Target Molecule based on Aminobromohydroxybenzoate Scaffold Decision1 Is the specific substitution pattern of this compound (3-NH2, 5-Br, 4-OH) essential? Start->Decision1 UseTarget Proceed with This compound Decision1->UseTarget Yes ExploreAlts Evaluate Alternatives Decision1->ExploreAlts No/Maybe Decision2 Need to explore SAR at the 5-position? ExploreAlts->Decision2 Decision3 Is a different isomeric scaffold acceptable? ExploreAlts->Decision3 Decision4 Is the goal to reduce cost or develop a novel route? ExploreAlts->Decision4 HalogenSwap Alternative Halogens (Cl, I) for altered reactivity/properties Decision2->HalogenSwap Halogen SAR BoronicEster Boronic Ester Analogs for extensive Suzuki coupling/library synthesis Decision2->BoronicEster Diversity-Oriented Synthesis Isomers Isomeric Building Blocks: - Methyl 3-amino-5-bromo-2-hydroxybenzoate - Methyl 4-bromo-3-hydroxybenzoate Decision3->Isomers Yes Divergent Divergent Synthesis: Build scaffold from simpler precursors like Methyl 4-hydroxybenzoate Decision4->Divergent Yes

Caption: Decision workflow for selecting a building block.

Part 2: Comparative Analysis of Key Alternatives

Alternative 1: The Unbrominated Precursor - Methyl 3-amino-4-hydroxybenzoate

Also known as Orthocaine, this compound (CAS 536-25-4) is the direct parent of the target molecule before bromination.[4] Its use represents a strategic divergence, allowing for functionalization at the 3- and 5-positions in a controlled, stepwise manner.

Synthetic Accessibility: This compound is readily synthesized via a two-step process from the inexpensive commodity chemical, para-hydroxy methyl benzoate.[5] The process involves nitration followed by reduction. The choice of reducing agent is critical for yield and purity; studies have shown sodium dithionite to be highly effective.[5]

Strategic Value & Comparison:

  • Flexibility: Starting with Orthocaine gives the researcher complete control over the introduction of substituents. One can introduce groups other than bromine at the 5-position, or functionalize the amino group before halogenation.

  • Cost-Effectiveness: The synthesis from simple precursors makes this a more economical route for large-scale production compared to purchasing the pre-brominated compound.

  • Drawback: It adds steps to the overall synthesis if the ultimate goal is the 5-bromo derivative. However, this trade-off is often acceptable for the gain in flexibility.

Alternative 2: Isomeric Scaffolds

Exploring the isomeric space is fundamental to understanding the spatial requirements of a drug target. Shifting the positions of the functional groups can dramatically alter biological activity.

  • Methyl 3-amino-5-bromo-2-hydroxybenzoate (CAS 141761-82-2): In this isomer, the hydroxyl group is ortho to the ester. This placement can lead to intramolecular hydrogen bonding, which alters the compound's acidity, solubility, and conformation. It is accessible via the reduction of its nitro-precursor, Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, using reagents like iron powder in the presence of an ammonium chloride solution.[6]

  • Methyl 4-bromo-3-hydroxybenzoate (CAS 175413-56-6): This isomer repositions the amino and bromo groups. Like its counterparts, it serves as a starting material for antimicrobials.[7] Its synthesis highlights the challenges of regioselective bromination on substituted phenols.

Strategic Value & Comparison: The primary value of these isomers is for SAR expansion. If a lead compound based on the original scaffold shows promise, synthesizing analogs from these isomeric building blocks is a logical next step to probe the importance of substituent placement. Their synthesis often requires careful control of regioselectivity, which can be a challenge.

Alternative 3: Analogs with Modified Reactive Sites
  • Iodo- and Chloro- Analogs: Replacing bromine with iodine (to create Methyl 3-amino-5-iodo-4-hydroxybenzoate) or chlorine provides access to different reactivity profiles. The carbon-iodine bond is significantly more reactive in many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for milder reaction conditions and potentially higher yields. Conversely, a chloro-analog may be more stable or offer a different lipophilic profile.

  • Boronic Ester Analogs: For diversity-oriented synthesis, a boronic ester (e.g., pinacol boronate) in place of bromine is a superior alternative. While not a direct precursor, a scaffold like "Methyl 3-amino-4-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate" is a powerful intermediate. It opens the door to a vast library of compounds via Suzuki coupling, a cornerstone of modern medicinal chemistry.[8]

Table 1: Comparison of Key Building Blocks

CompoundCAS NumberKey FeaturePrimary AdvantagePrimary Disadvantage
This compound 260249-10-3Pre-functionalized scaffoldReady for immediate use in coupling/derivatizationHigher cost, limited flexibility
Methyl 3-amino-4-hydroxybenzoate 536-25-4Unhalogenated precursorHigh flexibility for custom synthesis, lower cost routeRequires additional steps for halogenation
Methyl 3-amino-5-bromo-2-hydroxybenzoate 141761-82-2Isomeric scaffoldAllows for SAR exploration of substituent positionsDifferent chemical properties (e.g., H-bonding)
Methyl 3-amino-4-hydroxy-5-iodobenzoate N/AIodo-analogEnhanced reactivity in cross-coupling reactionsPotentially lower stability, higher cost than bromo
Methyl 3-amino-4-hydroxy-5-(boronic ester) N/ABoronic ester analogUnmatched versatility for library synthesis via Suzuki couplingRequires synthesis; not a commercially common starting material

Part 3: Experimental Protocols & Synthetic Schemes

A protocol's trustworthiness lies in its reproducibility. The following are detailed, self-validating procedures for the synthesis of key alternatives.

Protocol 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate (Orthocaine)[5]

This two-step protocol provides a reliable route from a common starting material.

Step A: Nitration of Methyl p-hydroxybenzoate

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5°C, add 50 mL of concentrated sulfuric acid.

  • Slowly add 15.2 g (0.1 mol) of Methyl p-hydroxybenzoate in portions, ensuring the temperature does not exceed 10°C.

  • Prepare a nitrating mixture of 10 mL concentrated nitric acid and 20 mL concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture for 2 hours at room temperature.

  • Pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The yellow precipitate of Methyl 4-hydroxy-3-nitrobenzoate will form. Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus, and dry.

  • Recrystallize from ethanol to obtain pure product. (Expected Yield: ~85-90%).

Step B: Reduction to Methyl 3-amino-4-hydroxybenzoate

  • To a solution of 19.7 g (0.1 mol) of Methyl 4-hydroxy-3-nitrobenzoate in 200 mL of ethanol, add 52.2 g (0.3 mol) of sodium dithionite (Na₂S₂O₄).

  • Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Recrystallize from a methanol/water mixture to afford pure Methyl 3-amino-4-hydroxybenzoate as a white crystalline powder.[5] (Expected Yield: ~80-85%).

Protocol 2: Synthesis of Isomeric Methyl 3-amino-5-bromo-2-hydroxybenzoate[6]

This protocol demonstrates a typical reduction of a nitroaromatic to form an aniline derivative.

  • Combine 138 g (0.5 mol) of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate and 1000 mL of methanol in a round-bottom flask.

  • Add 112 g (2.0 mol) of activated iron powder to the mixture in one portion.

  • Heat the mixture to a gentle reflux.

  • Slowly add a saturated aqueous solution of ammonium chloride (prepared from 80 g of NH₄Cl) dropwise to the refluxing mixture.

  • Maintain the reflux for 3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and add 200 g of diatomaceous earth.

  • Filter the mixture. Wash the solid residue thoroughly with hot methanol.

  • Combine all filtrates and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield Methyl 3-amino-5-bromo-2-hydroxybenzoate. (Expected Yield: ~78%).[6]

G cluster_0 Route A: Direct Use of Target Building Block cluster_1 Route B: Divergent Synthesis via Unbrominated Precursor cluster_2 Route C: Use of Isomeric Building Block A1 Methyl 3-amino-5-bromo- 4-hydroxybenzoate A2 Target Molecule A1->A2 Cross-Coupling or Amine/Hydroxyl Derivatization B1 Methyl 4-hydroxybenzoate B2 Methyl 4-hydroxy- 3-nitrobenzoate B1->B2 Nitration B3 Methyl 3-amino- 4-hydroxybenzoate (Orthocaine) B2->B3 Reduction (e.g., Na2S2O4) B4 Target Molecule B3->B4 Bromination & Further Steps C1 Methyl 3-amino-5-bromo- 2-hydroxybenzoate C2 Isomeric Target Molecule C1->C2 Derivatization

Caption: Comparison of high-level synthetic strategies.

Conclusion

While this compound is an effective and direct starting material, a thorough analysis reveals a landscape of strategic alternatives. For projects demanding maximum synthetic flexibility and cost-efficiency, a divergent approach starting from Methyl 3-amino-4-hydroxybenzoate is superior. For rapid SAR exploration around a confirmed pharmacophore, isomeric building blocks and halogen analogs provide the most direct path. Finally, for creating large, diverse chemical libraries, designing a route to a boronic ester analog represents the state-of-the-art in medicinal chemistry. The optimal choice is not universal but is instead dictated by the specific goals, timeline, and economic constraints of the research program.

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A Researcher's Guide to the Spectroscopic Differentiation of Methyl 3-amino-5-bromo-4-hydroxybenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. The subtle differences in the arrangement of functional groups on an aromatic ring can lead to vastly different biological activities. This guide provides a comprehensive spectroscopic comparison of "Methyl 3-amino-5-bromo-4-hydroxybenzoate" and its key positional isomers, offering both theoretical predictions and practical experimental guidance for their unambiguous differentiation.

The isomers under consideration are:

  • Isomer 1: this compound

  • Isomer 2: Methyl 5-amino-3-bromo-4-hydroxybenzoate

  • Isomer 3: Methyl 3-amino-4-bromo-5-hydroxybenzoate

Due to the limited availability of direct experimental spectra for these specific compounds in public databases, this guide will leverage high-quality predicted spectroscopic data. This approach is a valuable and widely used tool in modern chemistry for anticipating spectral features and aiding in the interpretation of experimental results. The predictions presented herein are generated using established computational algorithms and provide a robust framework for distinguishing between these closely related molecules.

Visualizing the Isomeric Structures

To begin, it is essential to visualize the distinct substitution patterns of the three isomers.

G cluster_1 Isomer 1: this compound cluster_2 Isomer 2: Methyl 5-amino-3-bromo-4-hydroxybenzoate cluster_3 Isomer 3: Methyl 3-amino-4-bromo-5-hydroxybenzoate I1 I2 I3

Figure 1: Chemical structures of the three positional isomers.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals are key parameters for distinguishing between isomers.

Theoretical Distinctions

The primary differences in the ¹H NMR spectra of these isomers will arise from the distinct electronic effects of the substituents (-NH₂, -Br, -OH, -COOCH₃) on the aromatic protons. The electron-donating amino (-NH₂) and hydroxyl (-OH) groups will shield nearby protons, causing their signals to appear at a lower chemical shift (upfield). Conversely, the electron-withdrawing bromo (-Br) and methoxycarbonyl (-COOCH₃) groups will deshield adjacent protons, shifting their signals to a higher chemical shift (downfield).

The number of distinct aromatic proton signals and their splitting patterns will also be characteristic. For Isomer 1 and Isomer 2, we expect two distinct aromatic proton signals, each appearing as a doublet due to coupling with its single neighboring proton. For Isomer 3, we also anticipate two aromatic proton signals, each as a doublet. However, the specific chemical shifts will be the key differentiators.

Predicted ¹H NMR Data
Isomer Predicted ¹H Chemical Shifts (ppm) Predicted Multiplicity
1: this compound Aromatic H-2: ~7.5 ppm, Aromatic H-6: ~7.2 ppm, -OCH₃: ~3.8 ppmDoublet, Doublet, Singlet
2: Methyl 5-amino-3-bromo-4-hydroxybenzoate Aromatic H-2: ~7.8 ppm, Aromatic H-6: ~6.8 ppm, -OCH₃: ~3.8 ppmDoublet, Doublet, Singlet
3: Methyl 3-amino-4-bromo-5-hydroxybenzoate Aromatic H-2: ~7.6 ppm, Aromatic H-6: ~7.4 ppm, -OCH₃: ~3.8 ppmDoublet, Doublet, Singlet

Note: These are predicted values and may vary slightly from experimental data.

G cluster_1 ¹H NMR Distinguishing Features Isomer 1 Isomer 1 (H-2 deshielded by -COOCH₃, H-6 shielded by -NH₂) Isomer 2 Isomer 2 (H-2 deshielded by -Br and -COOCH₃, H-6 strongly shielded by -NH₂) Isomer 3 Isomer 3 (H-2 deshielded by -COOCH₃, H-6 deshielded by -Br)

Figure 2: Key ¹H NMR distinguishing features of the isomers.

Experimental Protocol: ¹H NMR Spectroscopy

G start Start: Sample Preparation dissolve Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. start->dissolve mix Ensure complete dissolution by gentle vortexing or sonication. dissolve->mix insert Insert the NMR tube into the spectrometer. mix->insert acquire Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz, 16 scans). insert->acquire process Process the raw data (Fourier transform, phase correction, and baseline correction). acquire->process analyze Analyze the spectrum for chemical shifts, multiplicities, and integration. process->analyze end End: Data Interpretation analyze->end

Figure 3: Workflow for acquiring a ¹H NMR spectrum.

Causality in Experimental Choices:

  • Deuterated Solvent: Using a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's proton signals[1].

  • Sample Concentration: An appropriate sample concentration (5-10 mg) ensures a good signal-to-noise ratio without causing issues with line broadening due to sample aggregation[2].

  • Number of Scans: Averaging multiple scans (e.g., 16) improves the signal-to-noise ratio, leading to a clearer spectrum[3].

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. Since ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Theoretical Distinctions

The chemical shifts of the carbon atoms in the aromatic ring are highly sensitive to the electronic effects of the substituents. Electron-donating groups (-NH₂, -OH) will shield adjacent carbons, shifting their signals upfield (lower ppm), while electron-withdrawing groups (-Br, -COOCH₃) will cause a downfield shift (higher ppm). The carbonyl carbon of the ester group will appear at a characteristic downfield position (~165-175 ppm).

Predicted ¹³C NMR Data
Isomer Predicted Aromatic ¹³C Chemical Shifts (ppm) Predicted Carbonyl C (ppm) Predicted -OCH₃ (ppm)
1: this compound ~110-155~166~52
2: Methyl 5-amino-3-bromo-4-hydroxybenzoate ~105-160~165~52
3: Methyl 3-amino-4-bromo-5-hydroxybenzoate ~115-150~167~52

Note: These are predicted values and may vary from experimental data.

The precise chemical shifts of the six aromatic carbons will provide a unique fingerprint for each isomer.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Distinctions

All three isomers will exhibit characteristic IR absorption bands for the following functional groups:

  • O-H stretch (hydroxyl group): A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretch (amino group): Two sharp peaks in the region of 3300-3500 cm⁻¹.

  • C=O stretch (ester group): A strong, sharp peak around 1700-1730 cm⁻¹.

  • C-O stretch (ester and phenol): Bands in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

The key to distinguishing the isomers using IR spectroscopy lies in the "fingerprint region" (below 1500 cm⁻¹), particularly the out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the benzene ring[4].

  • 1,2,4,5-tetrasubstituted (Isomer 1 & 2): Expected to show a strong absorption band in the 850-880 cm⁻¹ region.

  • 1,2,3,5-tetrasubstituted (Isomer 3): Expected to show absorption bands in the 810-850 cm⁻¹ and 870-900 cm⁻¹ regions.

While subtle, these differences in the fingerprint region can aid in the identification of the specific isomer.

Predicted Key IR Absorption Bands (cm⁻¹)
Vibrational Mode Isomer 1 Isomer 2 Isomer 3
O-H Stretch~3400 (broad)~3400 (broad)~3400 (broad)
N-H Stretch~3350, ~3450~3350, ~3450~3350, ~3450
C=O Stretch~1710~1710~1715
C-H Out-of-Plane Bending~860~870~830, ~880

Note: These are predicted values and may vary from experimental data.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

G start Start: Sample Preparation grind_sample Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle. start->grind_sample mix_kbr Add ~100-200 mg of dry, spectroscopy-grade KBr and grind thoroughly to create a homogeneous mixture. grind_sample->mix_kbr press_pellet Transfer the mixture to a pellet press and apply pressure (8-10 tons) to form a transparent pellet. mix_kbr->press_pellet acquire_spectrum Place the KBr pellet in the spectrometer's sample holder and acquire the IR spectrum. press_pellet->acquire_spectrum analyze Analyze the spectrum for characteristic absorption bands. acquire_spectrum->analyze end End: Data Interpretation analyze->end

Figure 4: Workflow for preparing a KBr pellet and acquiring an IR spectrum.

Causality in Experimental Choices:

  • KBr Matrix: Potassium bromide is used because it is transparent to infrared radiation in the typical analysis range and forms a stable, non-reactive matrix for the sample[5].

  • Fine Grinding: Grinding the sample and KBr to a very fine powder is essential to minimize scattering of the infrared beam, which would otherwise lead to a poor-quality spectrum[6].

  • High Pressure: Applying high pressure ensures that the KBr particles fuse together to form a transparent pellet, allowing the IR beam to pass through the sample[7].

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Theoretical Distinctions

All three isomers have the same molecular formula (C₈H₈BrNO₃) and therefore the same nominal molecular weight (245 g/mol ). The key distinguishing feature in the mass spectrum will be the fragmentation pattern upon ionization, typically by electron impact (EI).

The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

The fragmentation pathways will be influenced by the positions of the substituents. Common fragmentation patterns for this type of molecule include:

  • Loss of the methoxy group (-OCH₃): [M - 31]⁺

  • Loss of the methoxycarbonyl group (-COOCH₃): [M - 59]⁺

  • Decarbonylation of the benzoyl cation: Loss of CO from a fragment.

The relative intensities of these fragment ions will differ between the isomers due to the influence of the amino and hydroxyl groups on the stability of the resulting fragment ions.

Predicted Key Mass Spectral Fragments (m/z)
Fragmentation Isomer 1 Isomer 2 Isomer 3
[M]⁺ 245/247245/247245/247
[M - OCH₃]⁺ 214/216214/216214/216
[M - COOCH₃]⁺ 186/188186/188186/188

Note: The relative abundances of these fragments are expected to differ, providing a basis for differentiation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

G start Start: Sample Introduction introduce_sample Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). start->introduce_sample ionize Ionize the sample molecules in the gas phase using a high-energy electron beam (typically 70 eV). introduce_sample->ionize accelerate Accelerate the resulting ions into the mass analyzer. ionize->accelerate separate Separate the ions based on their mass-to-charge ratio (m/z). accelerate->separate detect Detect the ions and generate the mass spectrum. separate->detect analyze Analyze the spectrum for the molecular ion peak and characteristic fragment ions. detect->analyze end End: Data Interpretation analyze->end

Figure 5: Workflow for acquiring an EI-MS spectrum.

Causality in Experimental Choices:

  • High Vacuum: The entire process is carried out under a high vacuum to prevent ions from colliding with air molecules.

  • 70 eV Electron Beam: A standard energy of 70 eV is used for electron ionization because it provides reproducible fragmentation patterns that can be compared to spectral libraries[8].

  • Mass Analyzer: The choice of mass analyzer (e.g., quadrupole, time-of-flight) will determine the resolution and accuracy of the mass measurements.

Summary of Spectroscopic Distinctions

Technique Key Differentiating Features
¹H NMR - Number and chemical shifts of aromatic proton signals. - Splitting patterns of aromatic protons.
¹³C NMR - Unique set of chemical shifts for the six aromatic carbons.
IR - Subtle differences in the C-H out-of-plane bending vibrations in the fingerprint region.
MS - Relative abundances of fragment ions, particularly those resulting from the loss of -OCH₃ and -COOCH₃.

Conclusion

While the isomers of this compound present a significant analytical challenge due to their similar structures and properties, a multi-technique spectroscopic approach can provide a definitive identification. By carefully analyzing the predicted differences in their ¹H NMR, ¹³C NMR, IR, and mass spectra, researchers can confidently distinguish between these constitutional isomers. The experimental protocols provided in this guide offer a practical framework for obtaining high-quality data to support these analyses. It is always recommended to compare experimental data with predicted spectra and, when available, with authenticated reference standards for unambiguous structure elucidation.

References

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Validated analytical methods for "Methyl 3-amino-5-bromo-4-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Validated Analytical Methods for Methyl 3-amino-5-bromo-4-hydroxybenzoate

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of successful research and development. This compound, a substituted aromatic compound, presents unique analytical challenges due to its combination of functional groups. This guide provides a comprehensive comparison of validated analytical methods suitable for the characterization and quantification of this compound, supported by experimental data and protocols.

The Analytical Imperative: Why Validated Methods Matter

In the landscape of pharmaceutical development, a validated analytical method is non-negotiable. It provides documented evidence that a method is suitable for its intended purpose, ensuring the accuracy, precision, and reliability of results. For a compound like this compound, this is critical for:

  • Purity Assessment: Quantifying impurities and degradation products.

  • Stability Testing: Understanding how the compound behaves under various environmental conditions.[1][2]

  • Pharmacokinetic Studies: Accurately measuring compound levels in biological matrices.

  • Quality Control: Ensuring batch-to-batch consistency in manufacturing.

This guide will explore the most pertinent analytical techniques, focusing on High-Performance Liquid Chromatography (HPLC) coupled with various detectors as the primary method of choice, and Gas Chromatography (GC) as a viable alternative.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a powerful technique for separating and quantifying components in a mixture.[3] For this compound, Reverse-Phase HPLC (RP-HPLC) is the most suitable approach due to the compound's moderate polarity.

Method 1: RP-HPLC with UV Detection

This is the most common and cost-effective method for the analysis of chromophoric compounds like this compound. The aromatic ring and its substituents will exhibit strong UV absorbance, allowing for sensitive detection.[1]

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte.

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water. The acidic mobile phase ensures the amine group is protonated, leading to better peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Temperature control ensures reproducible retention times.

    • Detection Wavelength: 235 nm. This wavelength is chosen to maximize the absorbance of the analyte while minimizing interference from the mobile phase.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

The choice of a C18 column and a gradient elution with an organic modifier (Acetonitrile) and acidified water is standard for separating moderately polar aromatic compounds.[4] The phosphoric acid in the mobile phase suppresses the ionization of the phenolic hydroxyl group and ensures the amino group is protonated, which is crucial for achieving sharp, symmetrical peaks.

Method 2: LC-MS for Enhanced Specificity and Sensitivity

For applications requiring higher sensitivity and specificity, such as the analysis of low-level impurities or quantification in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).

  • Chromatographic Conditions: Similar to the HPLC-UV method, but with a volatile mobile phase modifier.

    • Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size. A shorter column with smaller particles is often used to achieve faster analysis times compatible with MS detection.

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water. Formic acid is a volatile acid compatible with mass spectrometry.[5]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode. The amino group is readily protonated, making positive mode ESI suitable.

    • Selected Ion Monitoring (SIM): Monitor the protonated molecular ion [M+H]⁺ at m/z 246.0.

The use of formic acid instead of phosphoric acid is critical for LC-MS compatibility, as non-volatile buffers can contaminate the ion source.[5] ESI in positive mode is chosen due to the basic nature of the amino group, which can be easily protonated. SIM provides excellent selectivity by only monitoring the mass-to-charge ratio of the target analyte.

Comparison of HPLC-Based Methods

ParameterRP-HPLC-UVLC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation.High; combines chromatographic separation with mass filtering.
Sensitivity Good (ng level).Excellent (pg to fg level).
Linearity Typically R² > 0.999 over a defined concentration range.Typically R² > 0.995 over a wider dynamic range.
Accuracy High, typically 98-102% recovery.High, typically 95-105% recovery.
Precision Excellent, typically <2% RSD.Excellent, typically <5% RSD.
Cost Lower instrumentation and operational costs.Higher instrumentation and maintenance costs.
Application Routine quality control, purity assessment, and content uniformity.Trace level impurity analysis, bioanalysis, and metabolite identification.

Gas Chromatography (GC) as an Alternative

For volatile and thermally stable compounds, Gas Chromatography (GC) can be an effective analytical technique.[6][7] this compound can be analyzed by GC, potentially after derivatization to increase its volatility and thermal stability.

Method 3: GC-MS with Derivatization

Derivatization of the polar -OH and -NH2 groups is often necessary to prevent peak tailing and improve chromatographic performance. Silylation is a common derivatization technique.

  • Derivatization:

    • Dissolve 1 mg of the sample in 1 mL of anhydrous pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

Derivatization with BSTFA replaces the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (TMS) groups, making the molecule more volatile and less polar. A non-polar DB-5ms column is suitable for separating a wide range of derivatized compounds. The temperature program is optimized to ensure good separation from any derivatization byproducts and impurities.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful implementation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject into HPLC s3->a1 Prepared Sample a2 Separation on C18 Column a1->a2 a3 Detection (UV or MS) a2->a3 d1 Chromatogram Acquisition a3->d1 Raw Data d2 Peak Integration d1->d2 d3 Quantification d2->d3 r1 Analytical Report d3->r1 Final Report

Caption: A generalized workflow for the HPLC analysis of this compound.

Method Validation: Ensuring Trustworthy Results

Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the lack of interfering peaks at the retention time of the analyte in a blank and placebo.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression of at least five concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation_Parameters center Validated Analytical Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Caption: Key parameters for the validation of an analytical method according to ICH guidelines.

Conclusion

For the validated analysis of this compound, RP-HPLC with UV detection stands out as a robust, reliable, and cost-effective method for routine analysis. For applications demanding higher sensitivity and specificity, LC-MS is the superior choice. While GC-MS is a viable alternative, the need for derivatization adds complexity to the workflow. The selection of the most appropriate method will depend on the specific analytical requirements, including the sample matrix, the required level of sensitivity, and the available instrumentation. Regardless of the method chosen, rigorous validation is paramount to ensure the integrity and reliability of the generated data.

References

  • Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds. Ann N Y Acad Sci. 1979 May 31:320:125-30. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010-02-01). [Link]

  • Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. PubMed. [Link]

  • Separation of Sodium benzoate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • SUMMARY OF THE WORKSHOP ON RECENT ADVANCES IN ANALYTIC TECHNIQUES FOR HALOGENATED AROMATIC COMPOUNDS. Semantic Scholar. [Link]

  • Assay of Sodium Benzoate and Potassium Sorbate using HPLC. NJ Labs. (2024-09-10). [Link]

  • Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. ResearchGate. (2025-08-05). [Link]

  • HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology. (2018-05-25). [Link]

  • Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. EPA. [Link]

  • Halogenated Organic Compounds. Spectroscopy Online. (2023-09-01). [Link]

  • (PDF) Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. ResearchGate. (2025-08-07). [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Supporting Information. CDC Stacks. [Link]

  • Methyl 3-amino-4-hydroxybenzoate. NIST WebBook. [Link]

  • Methyl 3-amino-4-hydroxybenzoate. PubChem. [Link]

  • 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1. ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-amino-5-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 3-amino-5-bromo-4-hydroxybenzoate, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to a culture of safety that extends from the benchtop to final waste disposition.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a halogenated aromatic compound. Its structure, featuring an amino group, a hydroxyl group, and a bromine atom on a benzene ring, dictates its reactivity and toxicological profile.

Based on available safety data, this compound is classified as an irritant to the skin and eyes and may cause respiratory tract irritation.[1][2][3][4] It is also categorized as acutely toxic if ingested.[5] The presence of the carbon-bromine bond places it in the category of halogenated organic compounds, which require specific disposal considerations due to their potential to form persistent environmental pollutants if not handled correctly.[6][7][8] Furthermore, like many aromatic compounds, it is recognized as harmful or toxic to aquatic organisms, making its containment from waterways a critical priority.[9][10]

Property Value/Information Source
Molecular Formula C₈H₈BrNO₃[5]
Physical State Solid[5]
Known Hazards Acute oral toxicity, Skin/Eye Irritation, Respiratory Irritation, Aquatic Toxicity[1][4][5][10]
Incompatibilities Strong oxidizing agents, Strong acids, Strong bases[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is risk mitigation. For this compound, the primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Therefore, a comprehensive PPE strategy is non-negotiable.

  • Eye and Face Protection: Wear safety glasses with side shields or goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Hand Protection: Use chemical-impermeable gloves. Given the aromatic amine nature of the compound, it's crucial to select a glove material with low permeability to such structures.[11][12] Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.[13]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or dust generation, consider additional protective clothing.[3]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[1][11][14]

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.[11][14]

  • Don Appropriate PPE: Before approaching the spill, don the full PPE described in Section 2.

  • Contain the Spill: Prevent further spread. For solid spills, carefully sweep up the material to avoid creating dust.[13] For solutions, use an inert, non-combustible absorbent material like sand or vermiculite.[6][7]

  • Collect Waste: Carefully place the spilled material and contaminated absorbent into a suitable, sealable container.[6][11]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Label and Dispose: Clearly label the container as "Hazardous Waste" containing this compound spill debris.[15] Dispose of the container following the procedures outlined in Section 4.

Waste Disposal Procedures: A Step-by-Step Guide

Disposal of this compound is governed by its classification as a halogenated organic hazardous waste.[6][16] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11][17]

Waste Segregation: The Principle of Incompatibility

The foundational principle of chemical waste management is segregation. Halogenated organic waste must be kept separate from non-halogenated waste.[6][18] This is because mixed waste streams can complicate the disposal process, increase costs, and pose safety risks.[18]

Containerization and Labeling
  • Select a Compatible Container: Use a container that is chemically resistant to the waste. The original container is often a good choice, provided it is in good condition.[19] The container must have a secure, screw-top cap to prevent leaks.[7][19]

  • Labeling: This is a critical step for regulatory compliance and safety. The Environmental Protection Agency (EPA) requires that each waste container be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the associated hazards (e.g., "Toxic," "Irritant").[15][20]

Accumulation and Storage
  • Satellite Accumulation Areas (SAA): Hazardous waste must be accumulated at or near its point of generation in a designated SAA.[19][20] This area must be under the control of laboratory personnel.[21]

  • Storage Limits: The EPA regulates the quantity of waste that can be stored and for how long, depending on the facility's generator status (e.g., Small Quantity Generator or Large Quantity Generator).[20] It is essential to be familiar with your institution's specific guidelines.

  • Container Integrity: Keep waste containers securely closed except when adding waste.[7][19] Weekly inspections of the SAA are recommended to check for leaks or container deterioration.[16][19]

Final Disposition

The accepted and environmentally responsible method for disposing of this compound is through a licensed hazardous waste disposal company. The material will typically be disposed of via controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[11] This ensures the complete destruction of the organic molecule, preventing its release into the environment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_characterization Waste Characterization cluster_segregation Segregation & Containerization cluster_storage On-Site Storage cluster_disposal Final Disposition start Start: Generate Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_halogenated Is waste halogenated? ppe->is_halogenated halogen_container Place in dedicated 'Halogenated Organic Waste' container is_halogenated->halogen_container Yes label_container Label Container: 'Hazardous Waste' + Chemical Name + Hazard Pictograms halogen_container->label_container seal_container Keep container tightly sealed label_container->seal_container store_saa Store in designated Satellite Accumulation Area (SAA) disposal_vendor Arrange pickup by licensed hazardous waste vendor store_saa->disposal_vendor seal_container->store_saa end End: Compliant Disposal (Incineration) disposal_vendor->end

Caption: Workflow for the safe disposal of this compound.

References

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]

  • Material Safety Data Sheet. (2011). Supelco. [Link]

  • Chemical Waste Guideline: Halogenated Solvents in Laboratories. (2021). Temple University Environmental Health and Radiation Safety. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. (n.d.). eCFR :: 40 CFR Part 268 Appendix III. [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. [Link]

  • OSHA Technical Manual - Section III: Chapter 1. (n.d.). Occupational Safety and Health Administration. [Link]

  • Laboratory-Specific Chemical Hygiene Plan: Standard Operating Procedures. (2025). University of California, Santa Barbara Environmental Health & Safety. [Link]

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A Researcher's Guide to the Safe Handling of Methyl 3-amino-5-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived reactivity, with a structured and informed safety protocol. Methyl 3-amino-5-bromo-4-hydroxybenzoate, a substituted aromatic compound, requires careful handling due to its potential hazards. This guide provides an in-depth, procedural framework for its safe use, from initial handling to final disposal, ensuring the well-being of laboratory personnel and the integrity of research.

Understanding the Risks: Hazard Profile

This compound is classified as a hazardous chemical.[1] The primary risks associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause significant eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled, particularly as a dust.[1][2]

While one Safety Data Sheet (SDS) indicates it is not regulated for transport, this should not be misinterpreted as it being non-hazardous.[1] The GHS classifications from multiple sources confirm its irritant properties.[2][3] Given its structure as a halogenated aromatic amine and phenol derivative, it is prudent to handle it with the same precautions as other chemicals in these classes, which can have toxic effects upon absorption or inhalation.[4][5][6]

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. Engineering controls like fume hoods are the primary safety measure, but PPE provides essential personal protection.

Core PPE Requirements
PPE CategorySpecificationRationale
Hand Protection Nitrile gloves. For prolonged contact or splash risk, consider double-gloving or using thicker, chemical-resistant gloves (e.g., neoprene).[5][7]Nitrile gloves offer good protection against incidental contact with a wide range of chemicals.[7][8][9] Given the compound's classification as a skin irritant, preventing any skin contact is crucial.[1][7]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[8] Chemical splash goggles should be worn when there is a risk of splashing.[7][9] A face shield worn over goggles is recommended for bulk handling or when a splash hazard is significant.[8][10]Protects against airborne dust particles and accidental splashes, preventing serious eye irritation.[1][11]
Body Protection A fully buttoned, long-sleeved laboratory coat.[5][8]Provides a barrier to protect skin and personal clothing from contamination.[11]
Footwear Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[8][11]Protects feet from spills and falling objects.
Respiratory Protection Generally not required for small-scale use in a certified chemical fume hood.[12] If weighing or handling large quantities that may generate dust, or if a fume hood is not available, a NIOSH-approved respirator with a particle filter is necessary.[8][12]Minimizes the risk of inhaling the chemical, which can cause respiratory tract irritation.[1][2]

Part 2: Operational Plan - A Step-by-Step Protocol for Safe Handling

Following a systematic procedure is key to minimizing exposure and preventing accidents.

Preparation and Weighing
  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[11][13]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Weighing: When weighing the solid, perform the task within the fume hood or in a ventilated balance enclosure to control dust. Use anti-static weigh paper or a tared container to prevent dispersal of the powder.

Experimental Use (Solution Preparation and Reaction)
  • Container and Labeling: Use clearly labeled, appropriate glassware.

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Handling Solutions: Always wear appropriate gloves and eye protection.[7] Avoid carrying flasks of the solution outside the fume hood. If transport is necessary, use a secondary container.

  • Heating: If heating is required, use a heating mantle or water bath rather than a Bunsen burner to avoid ignition of any flammable solvents.[11]

  • Post-Reaction: Once the experiment is complete, allow the reaction mixture to cool before handling and quenching.

Part 3: Disposal Plan - Responsible Waste Management

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: As a halogenated organic compound, waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[6][11] Do not mix with non-halogenated waste.

  • Container Management:

    • Use a clearly labeled, leak-proof waste container. The label should include the words "Hazardous Waste" and list the chemical constituents.[6]

    • Keep the waste container closed at all times, except when adding waste.[6]

    • Store the waste container in a well-ventilated area, away from heat and ignition sources, and within secondary containment.[13]

  • Disposal of Contaminated Materials: All disposables that have come into contact with the chemical, such as gloves, weigh paper, and pipette tips, should be placed in a sealed bag and disposed of as solid hazardous waste.

  • Institutional Protocols: Always follow your institution's specific hazardous waste management guidelines for collection and disposal.[11]

Part 4: Emergency Procedures - Planning for the Unexpected

Spills
  • Small Spill (in a fume hood): If a small amount is spilled within the fume hood, you may clean it up if you are trained to do so.[13] Absorb with an inert material (e.g., vermiculite, sand), sweep up carefully to avoid generating dust, and place it in a sealed container for hazardous waste disposal.[12][14]

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert your supervisor and contact your institution's environmental health and safety (EHS) office. Prevent others from entering the area.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][15] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][15] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][15] If they are not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[16] Seek immediate medical attention.[15]

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_disposal Disposal Phase cluster_emergency Contingency start Start: Identify Need for Chemical assess Assess Hazards (Review SDS) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe setup Set Up in Fume Hood ppe->setup weigh Weigh Solid Chemical setup->weigh experiment Perform Experiment (e.g., Dissolving, Reaction) weigh->experiment spill Spill Occurs exposure Exposure Occurs waste_liquid Collect Liquid Waste (Halogenated Container) experiment->waste_liquid waste_solid Collect Solid Waste (Contaminated PPE, etc.) experiment->waste_solid cleanup Decontaminate Work Area waste_liquid->cleanup waste_solid->cleanup spill_action Follow Spill Protocol spill->spill_action exposure_action Follow First Aid Protocol exposure->exposure_action

Caption: Procedural flow for safe handling, from preparation to disposal and emergency response.

References

  • 4, Cefic Phenol Acetone Sector Group

  • 5, Environment, Health and Safety, University of California, Berkeley

  • 1, Thermo Fisher Scientific

  • 2, PubChem

  • 12, Thermo Fisher Scientific

  • 6, Braun Research Group, University of California, Santa Barbara

  • 15, CymitQuimica

  • 8, University of California, San Francisco

  • 17, ChemScene

  • 18, Protocols.io

  • 11, HSC Chemistry

  • 3, PubChem

  • 7, Harvey Mudd College Department of Chemistry

  • 10, Hazmat School

  • 13, Washington State University Environmental Health & Safety

  • 16, ChemicalBook

  • 9, National Institutes of Health (NIH)

  • 14, Chemsupp

  • , Sigma-Aldrich

  • 19, Safe Work Australia

  • 20, Thermo Fisher Scientific

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.